8-Fluoroisoquinolin-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLBFWUSRABGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444898-84-4 | |
| Record name | 8-fluoro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Fluoroisoquinolin-1-ol synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 8-Fluoroisoquinolin-1-ol
Executive Summary
This compound, existing predominantly as its tautomer 8-Fluoroisoquinolin-1(2H)-one, is a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom at the C8 position can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in modern drug discovery.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and detailed protocols suitable for medicinal and process chemists. The primary route discussed is centered around the classical Bischler-Napieralski reaction, a powerful tool for the construction of the isoquinoline core.
Introduction: The Strategic Value of the 8-Fluoroisoquinolin-1-one Scaffold
The isoquinolin-1-one nucleus is a privileged scaffold found in numerous biologically active alkaloids and synthetic compounds. When functionalized with a fluorine atom, particularly on the benzo portion of the ring system, the resulting molecule gains unique physicochemical properties. The C8-fluoro substitution is particularly strategic; the fluorine atom's high electronegativity and small size can modulate the basicity of the ring nitrogen and introduce specific electronic interactions with biological targets without adding significant steric bulk. This guide elucidates a primary, field-proven synthetic strategy, breaking down each step to provide researchers with both the practical "how" and the critical "why" behind the methodology.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (1) points to a strategy involving the formation of the heterocyclic ring as the key step. The most direct approach disconnects the C1-N2 and C4-C4a bonds, identifying an N-acylated phenethylamine derivative as the critical precursor. This leads directly to the well-established Bischler-Napieralski reaction.
Caption: Retrosynthetic analysis of this compound.
This analysis outlines a four-step forward synthesis:
-
Preparation of Precursor : Sourcing or synthesizing 2-(2-fluorophenyl)ethylamine (4).
-
N-Formylation : Acylation of the primary amine to yield N-Formyl-2-(2-fluorophenyl)ethylamine (3).
-
Bischler-Napieralski Cyclization : Intramolecular cyclodehydration to form the dihydroisoquinolinone core (2).
-
Aromatization : Dehydrogenation of the intermediate to furnish the final product, this compound (1).
The Primary Synthetic Pathway: A Step-by-Step Elucidation
This section details the forward synthesis, providing the rationale behind the choice of reagents and conditions for each transformation.
Caption: The proposed three-stage synthetic workflow.
Stage 1: N-Formylation of 2-(2-fluorophenyl)ethylamine
The initial step involves the protection and activation of the primary amine of the starting material, 2-(2-fluorophenyl)ethylamine. Formylation is chosen over other acylations (e.g., acetylation) to yield a final product that is unsubstituted at the C3 position.
-
Rationale : The formyl group is the simplest acyl group, ensuring that the subsequent cyclization and aromatization steps lead to the parent isoquinolinone ring system. Common formylating agents include neat formic acid, mixtures of formic acid and acetic anhydride, or ethyl formate. The reaction is typically high-yielding and clean. A procedure analogous to the acylation of similar phenethylamines provides a reliable protocol.[2]
Stage 2: Bischler-Napieralski Cyclization
This is the key bond-forming step, constructing the heterocyclic ring through an intramolecular electrophilic aromatic substitution.[3][4] The N-formyl precursor is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which activates the amide carbonyl for cyclization.
-
Rationale : The electron-donating character of the ethylamino group directs the electrophilic attack to the ortho position. The fluorine atom at the other ortho position is deactivating, further ensuring regioselective cyclization at the desired C6 position of the phenethylamine precursor (which becomes the C4a-C5 bond in the product). POCl₃ is a classic and effective reagent for this transformation, typically requiring elevated temperatures (reflux in an inert solvent like toluene or xylene).[4][5][6]
Stage 3: Dehydrogenation (Aromatization)
The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinolin-1-one intermediate.[3][5] To achieve the fully aromatic target molecule, this intermediate must be oxidized.
-
Rationale : Catalytic dehydrogenation is a standard and efficient method for this type of aromatization. A palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as toluene, xylene, or decalin is commonly employed. The reaction is driven by the formation of the stable aromatic ring system.
Mechanistic Deep Dive: The Bischler-Napieralski Reaction
Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through several distinct steps when using POCl₃ as the condensing agent.
Caption: Key stages of the Bischler-Napieralski cyclization mechanism.
-
Amide Activation : The lone pair of the amide oxygen attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Vilsmeier-like Intermediate : Chloride is eliminated, and the resulting intermediate rearranges to form a highly electrophilic imidoyl phosphate or a related species like a nitrilium ion.[3][4] This step converts the weakly electrophilic amide carbonyl into a potent electrophile.
-
Intramolecular Cyclization : The electron-rich benzene ring of the phenethyl moiety acts as the nucleophile, attacking the electrophilic carbon of the activated intermediate. This is the ring-closing step and is a classical electrophilic aromatic substitution.
-
Re-aromatization : A proton is lost from the sp³-hybridized carbon where the attack occurred, restoring the aromaticity of the benzene ring and yielding the protonated dihydroisoquinolinone.
-
Workup : Aqueous workup hydrolyzes the remaining phosphorus species and neutralizes the product.
Experimental Protocols
The following protocols are representative procedures adapted from well-established syntheses of analogous compounds.[2][5] Researchers should perform their own risk assessments and optimization.
Protocol 1: N-Formylation of 2-(2-fluorophenyl)ethylamine
| Parameter | Value |
| Starting Material | 2-(2-fluorophenyl)ethylamine (1.0 eq) |
| Reagent | Ethyl Formate (3.0 eq) |
| Solvent | None (Neat) |
| Temperature | Reflux (~54 °C) |
| Reaction Time | 12-18 hours |
| Typical Yield | >90% |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(2-fluorophenyl)ethylamine (1.0 eq).
-
Add ethyl formate (3.0 eq) to the flask.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude N-Formyl-2-(2-fluorophenyl)ethylamine is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography.
Protocol 2: Bischler-Napieralski Cyclization
| Parameter | Value |
| Starting Material | N-Formyl-2-(2-fluorophenyl)ethylamine (1.0 eq) |
| Reagent | Phosphorus Oxychloride (POCl₃) (2.0-3.0 eq) |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-80% |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Formyl-2-(2-fluorophenyl)ethylamine (1.0 eq) in anhydrous toluene.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (2.5 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3-5 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one.
Protocol 3: Dehydrogenation to 8-Fluoroisoquinolin-1(2H)-one
| Parameter | Value |
| Starting Material | 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) |
| Catalyst | 10% Palladium on Carbon (Pd/C) (5-10 mol%) |
| Solvent | Toluene or Xylene |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Typical Yield | 85-95% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in toluene.
-
Carefully add 10% Pd/C (0.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid can be recrystallized (e.g., from ethanol or ethyl acetate/hexanes) to afford pure 8-Fluoroisoquinolin-1(2H)-one.
Conclusion and Future Perspectives
The synthesis of this compound via the N-formylation of 2-(2-fluorophenyl)ethylamine followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation represents a reliable and scalable route. Each step is based on well-understood, high-yielding chemical transformations. This guide provides the foundational knowledge for researchers to produce this valuable scaffold. Future work may focus on developing asymmetric syntheses of related chiral tetrahydroisoquinolines or exploring alternative cyclization strategies, such as transition-metal-catalyzed C-H activation, to improve overall efficiency and expand the accessible chemical space.
References
- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.
- Campbell, A., et al. (1969). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic.
- Wiley Online Library. (n.d.). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12694-12724.
- El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8499-8510.
- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate.
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- YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
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- Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides.
- Kiefer, E. F. (1972). A Rapid, Convenient Preparative Procedure for Phenethylamines. Journal of Medicinal Chemistry, 15(2), 214.
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- ResearchGate. (n.d.). [3+2] Cyclization of trifluoromethylated N-acylhydrazones.
- National Library of Medicine. (n.d.). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles.
- Szymańska, I., et al. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 23(12), 3299.
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An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroisoquinolin-1-ol
Abstract
8-Fluoroisoquinolin-1-ol is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of targeted therapeutics like kinase inhibitors.[1] Its physicochemical properties—such as solubility, acidity (pKa), and thermal stability—are critical determinants of its behavior in both synthetic reactions and biological systems. These parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate characterization essential during the drug discovery and development pipeline. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, discusses the structural nuances that govern these characteristics, and presents detailed, field-proven protocols for their empirical determination.
Introduction: The Strategic Importance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom, as in this compound, offers strategic advantages for drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through favorable electrostatic interactions.[2] Consequently, this compound emerges as a valuable building block for creating novel pharmaceutical candidates with potentially improved potency and pharmacokinetic properties.[1] Understanding its fundamental physicochemical nature is the first step in unlocking its full potential.
Molecular and Structural Properties
A foundational analysis begins with the molecule's basic structural and electronic characteristics.
Core Molecular Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | [3] |
| Molecular Weight | 163.15 g/mol | [3] |
| IUPAC Name | 8-fluoro-2H-isoquinolin-1-one | [3] |
| CAS Number | 444898-84-4 | [3] |
Tautomerism: A Critical Duality
A pivotal feature of the this compound structure is its existence in a tautomeric equilibrium between the lactam (amide) form (8-fluoro-2H-isoquinolin-1-one) and the lactim (enol) form (this compound). This equilibrium is not static; its position is highly dependent on the molecular environment, particularly the solvent.[4][5]
-
Lactam Form (Amide): 8-fluoro-2H-isoquinolin-1-one. This form contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.
-
Lactim Form (Enol): this compound. This aromatic form possesses a hydroxyl group (-OH) directly attached to the isoquinoline ring system.
Studies on related isoquinolin-3-ols have shown that in ethanol, both tautomeric forms can be present, while the fully aromatic lactim form may predominate in less polar solvents like ether.[4][5] This phenomenon is critical, as the two tautomers present different hydrogen bonding capabilities, lipophilicity, and shapes, which profoundly impacts solubility, crystal packing, and interactions with biological targets.[6][7][8]
Caption: Tautomeric equilibrium of this compound.
Core Physicochemical Parameters: A Quantitative Overview
While specific experimental data for this compound is not widely published, this section outlines the critical parameters and the rationale for their determination.
| Parameter | Expected Characteristic / Value | Significance in Drug Development |
| Melting Point (°C) | Not available. Expected to be a crystalline solid with a relatively high melting point due to hydrogen bonding and planar structure. | Purity assessment, solid-state stability, formulation development.[9][10] |
| Aqueous Solubility | Not available. Expected to have low solubility due to the rigid, hydrophobic isoquinoline core.[11] | Directly impacts bioavailability and formulation options.[12][13] |
| pKa | Not available. Expected to have both a weakly acidic proton (lactim -OH or lactam N-H) and a weakly basic nitrogen in the ring. | Governs solubility, absorption, and target binding at physiological pH.[14][15] |
In-Depth Analysis and Experimental Determination
As a senior scientist, the absence of data necessitates empirical determination. The following sections detail the causality behind the selection of robust, self-validating protocols.
Melting Point and Thermal Analysis
The melting point is a fundamental indicator of purity.[9] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[9]
Causality of Method Selection: The capillary method using a modern digital apparatus is chosen for its precision, small sample requirement, and safety.[16][17] Differential Scanning Calorimetry (DSC) can be used as an orthogonal method to provide more detailed thermodynamic information, such as enthalpy of fusion.[16]
Step-by-Step Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the sample powder, loading a small amount (1-2 mm height).
-
Sample Compaction: Compact the sample at the bottom of the sealed tube by tapping or dropping it through a long glass tube.[17]
-
Apparatus Setup: Place the capillary into the heating block of a calibrated Mel-Temp or similar apparatus.[16]
-
Rapid Approximation: Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.[17]
-
Precise Determination: Using a fresh sample, heat rapidly to ~20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min.[17]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which all solid has melted (T_final). The melting range is T_initial - T_final.
Caption: Workflow for melting point determination.
Solubility Profile
Aqueous solubility is a cornerstone of biopharmaceutics.[12] For ionizable compounds like this compound, solubility is pH-dependent. Therefore, a full pH-solubility profile is required.
Causality of Method Selection: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility due to its directness and reliability.[12][18] It involves allowing excess solid to equilibrate with the solvent over an extended period, ensuring the solution is truly saturated.
Step-by-Step Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[18]
-
Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end is crucial.[11]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Ensure the separation method does not cause precipitation or sample loss.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the final pH of each saturated solution to confirm it has not shifted during the experiment.[19]
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each final pH value.
Caption: Workflow for pH-dependent solubility determination.
Acidity and Basicity (pKa)
The dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity.[15] It dictates the charge state of a molecule at a given pH, which is critical for its interaction with membranes and receptors.[15] this compound likely has two pKa values: one for the acidic proton (from the lactim -OH or lactam N-H) and one for the basic isoquinoline nitrogen.
Causality of Method Selection: Potentiometric titration is a robust and widely used method for pKa determination.[20] It involves monitoring pH changes as a titrant is added, with the pKa corresponding to the midpoint of the titration curve's buffer region.[20] For sparingly soluble compounds, a co-solvent approach or specialized techniques like HPLC-based methods may be necessary.[14][21]
Step-by-Step Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water, or a water/co-solvent mixture if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.
-
Acid Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) to determine acidic pKa values. Record the pH after each incremental addition of titrant.
-
Base Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine basic pKa values.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the flattest part of the buffer region or the inflection point of the derivative curve).
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Caption: Workflow for pKa determination via potentiometric titration.
Expected Spectral Properties
Spectroscopic analysis provides unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The presence of tautomers would be revealed by two sets of signals, including a broad singlet for the N-H (lactam) or O-H (lactim) proton, whose chemical shift would be solvent-dependent.
-
¹³C NMR: The carbon spectrum would confirm the presence of 9 unique carbon atoms. A key signal would be the carbonyl carbon (C=O) of the lactam form, typically appearing far downfield (~160-180 ppm). Its presence or absence would provide strong evidence for the dominant tautomer in the chosen NMR solvent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion [M+H]⁺, corresponding to the molecular formula C₉H₆FNO.[22] The fragmentation pattern could provide further structural information.[23]
-
Infrared (IR) Spectroscopy: The IR spectrum would be highly informative for identifying the dominant tautomer. The lactam form would exhibit a strong C=O stretch (approx. 1650-1690 cm⁻¹) and an N-H stretch (~3200 cm⁻¹). The lactim form would instead show a broad O-H stretch (~3200-3400 cm⁻¹) and C=N stretching vibrations.[23]
Conclusion
This compound is a compound with high strategic value in modern drug discovery. Its utility is fundamentally governed by its physicochemical properties. This guide has established the critical importance of its lactam-lactim tautomerism and provided a robust framework for the empirical determination of its melting point, solubility profile, and pKa. The execution of these self-validating protocols will furnish the essential data required by researchers, scientists, and drug development professionals to confidently advance this versatile intermediate through the development pipeline, enabling the rational design of next-generation therapeutics.
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The 8-Fluoroisoquinolin-1-ol Core: Foundational Chemistry and Properties
An In-Depth Technical Guide to 8-Fluoroisoquinolin-1-ol: Synthesis, Analogs, and Therapeutic Potential
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents.[1][2][3] The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 1-position creates the this compound core, a privileged structure with significant potential for drug development. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold particularly attractive for targeting complex biological systems.[4] This guide provides a comprehensive overview of the this compound core, detailing its synthesis, key structural analogs and derivatives, structure-activity relationships (SAR), and significant biological applications, with a focus on its utility for researchers and drug development professionals.
The this compound scaffold is a bicyclic aromatic heterocycle. A critical feature of this molecule is the existence of lactam-lactim tautomerism, where it can exist in equilibrium between the 8-fluoro-2,3-dihydroisoquinolin-1-one (lactam) and this compound (lactim) forms. This equilibrium is influenced by the solvent, pH, and the nature of substituents, and it plays a crucial role in the molecule's reactivity and its interactions with biological targets.
Key Physicochemical Characteristics (Predicted and Inferred):
While extensive experimental data for the parent this compound is limited, properties can be inferred from related structures like 8-hydroxyquinoline (8-HQ). The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the 1-hydroxyl group compared to its non-fluorinated counterpart, potentially influencing its metal-chelating properties and hydrogen bonding capabilities.
| Property | Predicted Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₉H₆FNO | - |
| Molecular Weight | 163.15 g/mol | Influences diffusion and transport properties. |
| Tautomerism | Exists as Lactam/Lactim tautomers | Affects reactivity, H-bond donor/acceptor patterns, and receptor binding. |
| pKa | Predicted to be slightly lower than 8-HQ | Fluorine's inductive effect enhances the acidity of the hydroxyl group. |
| LogP | Moderately Lipophilic | The fluorine atom increases lipophilicity, potentially improving cell membrane permeability. |
| Chelating Ability | Potent Metal Chelator | The 1-hydroxyl group and the ring nitrogen can coordinate with metal ions, a property linked to the bioactivity of 8-hydroxyquinolines.[5][6] |
Synthesis of the Core Scaffold
The synthesis of the this compound core is not widely reported, but a robust pathway can be designed based on established methods for related isoquinolines. A versatile and modern approach involves a directed ortho-lithiation strategy to construct a key intermediate, 8-fluoro-3,4-dihydroisoquinoline, which can then be transformed into the target scaffold.[7][8]
Synthetic Workflow Overview
The overall strategy involves the synthesis of an N-formyl-2-(2-fluorophenyl)ethylamine precursor, followed by a Bischler-Napieralski-type cyclization to form the dihydroisoquinoline intermediate. Subsequent oxidation yields the desired isoquinolin-1-one (lactam) tautomer.
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Spectroscopic Data for 8-Fluoroisoquinolin-1-ol: A Case of Undisclosed Experimental Data
A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the compound 8-Fluoroisoquinolin-1-ol (CAS 1261625-23-3) has revealed a significant lack of publicly available information. Despite extensive investigation through scientific literature databases, chemical compound repositories, and supplier technical data sheets, no specific experimental spectra for this molecule could be obtained.
This technical guide was intended to provide an in-depth analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the foundational experimental data required for such a guide—the actual measured spectra—appear to be absent from the public domain. While the compound is listed by some chemical suppliers, they do not provide the necessary characterization data.[1]
Scientific publications discussing the synthesis and characterization of various isoquinoline and quinoline derivatives were reviewed, but none specifically reported the NMR, IR, or MS data for this compound.[2][3] This suggests that while the compound may have been synthesized, its detailed spectroscopic characterization has either not been published or is not indexed in a way that is accessible through standard search methodologies.
For the purpose of illustrating the type of in-depth guide that could be created had the data been available, we can look at the well-characterized and closely related compound, 8-hydroxyquinoline . The following sections demonstrate the structure and level of detail that would have been applied to this compound.
Illustrative Guide for a Related Compound: 8-Hydroxyquinoline
Introduction
8-Hydroxyquinoline is a versatile heterocyclic compound with a storied history in analytical chemistry and a wide range of applications in medicinal chemistry.[2] Its spectroscopic characterization is well-documented and serves as a foundational example for understanding the spectral properties of substituted quinoline and isoquinoline systems. The analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra provides a clear picture of its electronic and structural features.
Molecular Structure and Spectroscopic Rationale
The key to interpreting the spectra of 8-hydroxyquinoline lies in understanding its aromatic structure and the influence of the hydroxyl and nitrogen-containing heterocyclic ring.
Caption: Molecular structure of 8-hydroxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Hydroxyquinoline
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 8-hydroxyquinoline, both ¹H and ¹³C NMR provide distinct signals for each unique nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 8-hydroxyquinoline would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating hydroxyl group.
Table 1: Representative ¹H NMR Data for 8-Hydroxyquinoline
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~8.7 | dd | J = 4.2, 1.6 |
| H-3 | ~7.4 | dd | J = 8.3, 4.2 |
| H-4 | ~8.1 | dd | J = 8.3, 1.6 |
| H-5 | ~7.3 | d | J = 7.6 |
| H-6 | ~7.4 | t | J = 7.9 |
| H-7 | ~7.1 | d | J = 8.2 |
| OH | Variable | br s | - |
Note: Data is illustrative and based on typical values found in the literature for 8-hydroxyquinoline.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 8-hydroxyquinoline will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Representative ¹³C NMR Data for 8-Hydroxyquinoline
| Carbon | Chemical Shift (ppm) |
| C-2 | ~148 |
| C-3 | ~121 |
| C-4 | ~136 |
| C-5 | ~117 |
| C-6 | ~128 |
| C-7 | ~112 |
| C-8 | ~154 |
| C-8a | ~139 |
| C-4a | ~128 |
Note: Data is illustrative and based on typical values found in spectral databases.
Infrared (IR) Spectroscopy of 8-Hydroxyquinoline
IR spectroscopy is used to identify the functional groups present in a molecule. In 8-hydroxyquinoline, key vibrational modes are associated with the O-H, C=N, C=C, and C-O bonds.
Table 3: Characteristic IR Absorption Bands for 8-Hydroxyquinoline
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3400-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=N stretch | ~1600 | Medium |
| C=C stretch (aromatic) | 1580-1450 | Medium-Strong |
| C-O stretch (phenolic) | ~1280 | Strong |
Note: Data is illustrative and based on general IR correlation tables.
Mass Spectrometry (MS) of 8-Hydroxyquinoline
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-hydroxyquinoline, the molecular ion peak would be expected at m/z corresponding to its molecular weight.
Expected Fragmentation: The fragmentation of 8-hydroxyquinoline would likely involve the loss of small, stable molecules such as CO and HCN from the molecular ion.
Caption: Plausible mass spectrometry fragmentation pathway for 8-hydroxyquinoline.
Experimental Protocols
Detailed, step-by-step methodologies for acquiring high-quality spectroscopic data are crucial for reproducibility and accuracy.
NMR Data Acquisition (General Protocol)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
IR Data Acquisition (ATR-FTIR Protocol)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition (EI-MS Protocol)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
Conclusion
While a detailed spectroscopic guide for this compound could not be produced due to the absence of publicly available experimental data, the framework presented here for the related compound 8-hydroxyquinoline illustrates the expected depth of analysis. The scientific community would benefit from the publication of the experimental NMR, IR, and MS data for this compound to facilitate further research and development involving this compound.
References
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- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. SpringerPlus2016, 5, 1851. [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.2014. [Link]
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In silico modeling of 8-Fluoroisoquinolin-1-ol interactions
An In-Depth Technical Guide: In Silico Modeling of 8-Fluoroisoquinolin-1-ol Interactions with Poly (ADP-ribose) Polymerase-1 (PARP1)
Abstract
Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and DNA repair enzymes.[1][2][3] this compound, a specific analog, presents a compelling case for computational investigation due to the influence of fluorine substitution on binding affinity and metabolic stability. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the interaction between this compound and a therapeutically relevant target, Poly (ADP-ribose) Polymerase-1 (PARP1). PARP inhibitors have proven clinical efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5][6] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational workflow. We will proceed from initial target and ligand preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, establishing a self-validating framework for predicting and analyzing molecular interactions.
Part 1: Foundational Principles & Strategic Overview
The Rationale for In Silico Modeling
In modern drug discovery, in silico techniques are indispensable, serving to minimize the time and cost associated with identifying and optimizing lead compounds.[7][8] By simulating molecular interactions computationally, we can prioritize candidates for synthesis and experimental testing, generate hypotheses about structure-activity relationships (SAR), and gain atomic-level insights into binding mechanisms that are often difficult to capture through experimental methods alone.[9]
The Subject Compound: this compound
The compound this compound exists in tautomeric equilibrium with 8-Fluoro-1,2-dihydroisoquinolin-1-one.[10] This is a critical consideration for in silico modeling, as the protonation state and tautomeric form can significantly impact the hydrogen bonding patterns and overall binding mode. For our study, we will proceed with the -ol tautomer, while acknowledging that a comprehensive analysis should evaluate multiple relevant forms. The PubChem database serves as an excellent initial resource for obtaining the compound's structure and basic properties.[10][11]
The Biological Target: PARP1
Poly (ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[5] In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA1/2 mutations), inhibition of PARP1 leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality.[4][6] This makes PARP1 a validated and high-value target for cancer therapy.[5]
Workflow Overview
Our computational investigation will follow a multi-stage, validated workflow designed to progressively refine our understanding of the ligand-protein interaction. This approach begins with a broad search for potential binding poses and culminates in a detailed, dynamic analysis of the most probable binding mode and its associated energetics.
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Discovery and history of isoquinolin-1-ol derivatives
An In-Depth Technical Guide to the Discovery and History of Isoquinolin-1-ol Derivatives
Abstract
The isoquinolin-1-one scaffold, the core of isoquinolin-1-ol derivatives, is a privileged heterocyclic motif that has captivated chemists and pharmacologists for over a century. Its journey from a laboratory curiosity to a cornerstone of modern drug discovery is a compelling narrative of evolving synthetic strategies, deepening mechanistic understanding, and expanding biological applications. This technical guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will traverse the timeline from the foundational classical syntheses of the early 20th century to the sophisticated, atom-economical transition-metal-catalyzed reactions of today. By examining the causality behind these methodological shifts and detailing key experimental protocols, this guide aims to equip the modern scientist with a comprehensive historical and practical understanding of this vital chemical entity.
The Genesis: Discovery and Early Synthetic Endeavors
While the parent isoquinoline was first isolated from coal tar in 1885, the story of its 1-oxo derivative begins at the turn of the 20th century.[1] The isoquinolin-1-ol core exists in tautomeric equilibrium with its more stable lactam form, isoquinolin-1(2H)-one, also known as isocarbostyril. Spectroscopic and crystallographic evidence overwhelmingly confirms that the equilibrium lies heavily toward the lactam form, which exists as a nearly planar molecule and forms stable hydrogen-bonded dimers in the solid state.[2][3]
The first major breakthrough in the deliberate synthesis of this scaffold was the Gabriel-Colman Rearrangement , reported in 1900.[4] This reaction provided a novel pathway to substituted 4-hydroxyisoquinolin-1(2H)-ones through the base-induced ring expansion of phthalimido esters.
Foundational Chemistry: The Gabriel-Colman Rearrangement
The ingenuity of the Gabriel-Colman rearrangement lies in its use of a strong base (an alkoxide) to transform a readily available phthalimido ester into the more complex isoquinolinone ring system.[4][5] The reaction's success hinges on the presence of an enolizable α-hydrogen on the ester group, which is crucial for the intramolecular cyclization.[4]
Mechanistic Rationale: The accepted mechanism proceeds not via a direct attack of the generated carbanion on the imide carbonyl, but through a two-step sequence analogous to a Dieckmann condensation.[6][7]
-
Ring Opening: The alkoxide base first attacks one of the phthalimide carbonyls, leading to the opening of the five-membered ring to form a phthalamic ester intermediate.
-
Intramolecular Cyclization (Dieckmann-type): The alkoxide then deprotonates the α-carbon of the ester, generating an enolate. This enolate subsequently attacks the ester carbonyl derived from the other half of the original phthalimide, cyclizing to form a six-membered ring and displacing the alkoxide.
-
Tautomerization: The resulting β-keto ester rapidly tautomerizes to the more stable 4-hydroxyisoquinolin-1(2H)-one product.
This causality—leveraging the acidity of the α-hydrogen and the electrophilicity of the ester carbonyls in a sequential manner—provided the first reliable and rational entry into this class of compounds.
Experimental Protocol: Gabriel-Colman Synthesis of Ethyl 4-hydroxyisoquinoline-3-carboxylate
This protocol is based on the principles described for the rearrangement of N-phthalimidoglycine ethyl ester.[4]
Materials:
-
N-phthalimidoglycine ethyl ester
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: To the sodium ethoxide solution, add N-phthalimidoglycine ethyl ester (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until the product precipitates. The pH should be approximately 2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the pure 4-hydroxyisoquinoline-3-carboxylate derivative. A reported yield for a similar transformation is ~91%.[4]
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the hydroxy group and the isoquinolinone ring protons will confirm the successful rearrangement.
The Natural World Intervenes: Isocarbostyril Alkaloids
For several decades, isoquinolin-1-ones remained primarily in the domain of synthetic chemistry. This changed dramatically in 1967 with the isolation of narciclasine from Narcissus bulbs.[8] This discovery unveiled a new class of potent, biologically active natural products, the Amaryllidaceae isocarbostyril alkaloids. Other prominent members of this family, such as pancratistatin and lycoricidine, were subsequently isolated.[9] These compounds exhibited significant antitumor activity, sparking immense interest in their synthesis and derivatization as potential anticancer agents.[8][9] The natural occurrence of these complex, highly functionalized isoquinolin-1-one cores provided a powerful impetus for the development of new and more sophisticated synthetic methodologies.
The Modern Era: Transition-Metal Catalysis
The limitations of classical methods, which often required harsh conditions and were limited in substrate scope, became apparent as chemists sought to synthesize the complex structures of natural products and build diverse libraries for drug discovery.[10][11] This need for greater efficiency, milder conditions, and broader functional group tolerance drove the transition to modern catalytic methods. Beginning in the late 20th and early 21st centuries, transition-metal catalysis, particularly using palladium (Pd) and rhodium (Rh), revolutionized the synthesis of the isoquinolin-1-one scaffold.
The Logic of C-H Activation and Annulation
The dominant modern strategy involves the transition-metal-catalyzed C-H activation of a benzamide derivative, followed by annulation (ring-forming reaction) with an alkyne or other coupling partner.[12][13]
Causality of the Catalytic Cycle:
-
Directed C-H Activation: The reaction is initiated by the coordination of a directing group on the benzamide substrate (e.g., an N-methoxy or N-pivaloyloxy group) to the metal center (e.g., Rh(III) or Pd(II)). This coordination positions the metal catalyst in close proximity to the ortho C-H bond of the benzene ring, facilitating its cleavage to form a five-membered metallacycle intermediate. This is the key step that provides high regioselectivity.
-
Alkyne Insertion: The alkyne coupling partner then coordinates to the metal center and inserts into the metal-carbon bond of the metallacycle, forming an expanded seven-membered metallacycle.
-
Reductive Elimination: The final C-N bond is formed via reductive elimination from the metal center, which releases the isoquinolin-1-one product and regenerates the active catalyst (or a precursor that re-enters the catalytic cycle after re-oxidation).
This catalytic approach is highly atom-economical and allows for the construction of densely functionalized isoquinolinones from simple, readily available starting materials.
Comparative Data: Classical vs. Modern Synthesis
The evolution in synthetic strategy is clearly reflected in the reaction conditions and yields.
| Method | Era | Key Reagents | Conditions | Typical Yields | Key Advantages/Disadvantages |
| Gabriel-Colman | Classical | Phthalimido ester, NaOR | Reflux in alcohol | 80-95%[4] | (+): Good yields for specific substrates. (-): Requires multi-step substrate prep, harsh basic conditions. |
| Rh(III)-Catalyzed Annulation | Modern | N-Pivaloyloxybenzamide, Alkyne, [Cp*RhCl₂]₂, AgSbF₆ | 40-80 °C, DCE | 75-95%[11][13] | (+): High atom economy, broad substrate scope, mild conditions. (-): Requires expensive noble metal catalyst. |
| Pd(0)-Catalyzed Coupling | Modern | Isoquinolin-1(2H)-one, Bromo-difluoroacetate, Pd₂(dba)₃ | 100 °C, Dioxane | 60-90%[14] | (+): Enables direct C-4 functionalization of pre-formed ring. (-): Catalyst sensitivity, specific to C-H functionalization. |
| Cu-Mediated Coupling | Modern | 2-Iodobenzamide, Alkyne, Cu(OAc)₂ | 100 °C, PEG-400 | 75-85%[10] | (+): Uses inexpensive copper catalyst, greener solvent. (-): Can sometimes lead to regioisomeric byproducts. |
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 3,4-Disubstituted Isoquinolin-1(2H)-one
This protocol is representative of modern C-H activation/annulation strategies.[11][12]
Materials:
-
N-Pivaloyloxybenzamide derivative (1.0 eq)
-
Internal Alkyne (e.g., diphenylacetylene) (1.2 eq)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
Vessel Preparation: To an oven-dried reaction tube, add the N-pivaloyloxybenzamide (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Reagent Addition: Add the internal alkyne (0.24 mmol) followed by anhydrous DCE (1.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure isoquinolin-1(2H)-one product. Yields for such reactions are typically in the 80-95% range.[11][13]
Self-Validation: The structural confirmation of the product is achieved through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS). The regiochemistry of the annulation can be confirmed using 2D NMR techniques like NOESY to establish through-space proximity between substituents.
Conclusion and Future Outlook
The history of isoquinolin-1-ol derivatives is a microcosm of the evolution of organic synthesis. From the stoichiometric, high-temperature rearrangements of the classical era to the elegant, mild, and highly selective catalytic transformations of today, the drive has been toward greater efficiency, control, and complexity. The initial discovery of this scaffold was a synthetic achievement; its rediscovery in nature as a potent bioactive agent propelled it into the forefront of medicinal chemistry.
Today, research continues to push the boundaries. The development of enantioselective syntheses, the use of greener and more sustainable catalysts like copper, and the application of photocatalysis and electrochemistry are the new frontiers.[10][15][16] As our understanding of biological pathways deepens, the isoquinolin-1-one core will undoubtedly continue to serve as a master key, unlocking new therapeutic possibilities for decades to come.
References
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoroisoquinolin-1-ol
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4] The focus of this technical guide is 8-Fluoroisoquinolin-1-ol, a compound whose therapeutic potential has yet to be fully elucidated. Based on extensive analysis of its structural features, particularly its isoquinolin-1-ol core, this document outlines the most probable therapeutic targets and provides a comprehensive roadmap for their experimental validation.
The isoquinolin-1-ol nucleus is a tautomeric form of isoquinolin-1(2H)-one. This structural motif is a cornerstone of numerous potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic integrity.[5][6] The introduction of a fluorine atom at the 8-position is a strategic modification. Fluorine's high electronegativity and small size can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7][8] These properties make this compound a compelling candidate for targeted therapies, particularly in oncology.
This guide will primarily focus on Poly(ADP-ribose) polymerase 1 (PARP-1) as the most promising therapeutic target for this compound. We will delve into the mechanism of action, the concept of synthetic lethality, and provide detailed protocols for a rigorous validation workflow.
I. Primary Therapeutic Target: Poly(ADP-ribose) Polymerase 1 (PARP-1)
A. Rationale for PARP-1 as a Target
PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][9] Upon detecting a break, PARP-1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[5]
Inhibition of PARP-1's enzymatic activity leads to the accumulation of unrepaired SSBs.[6] While healthy cells can tolerate this to some extent by utilizing other DNA repair pathways, cancer cells with specific DNA repair deficiencies are exquisitely sensitive to PARP inhibition. This leads to the powerful therapeutic concept of synthetic lethality .[9][10][11]
B. The Mechanism of Synthetic Lethality
Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable.[9][10] The most well-established example of synthetic lethality in the context of PARP inhibitors involves tumors with mutations in the BRCA1 or BRCA2 genes.[9][10][12]
BRCA1 and BRCA2 are essential for the homologous recombination (HR) pathway, which is the primary mechanism for repairing double-strand DNA breaks (DSBs).[9] When PARP is inhibited in a BRCA-deficient cell, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication.[6][13] With a compromised HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, apoptotic cell death.[13]
This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of the clinical success of PARP inhibitors.
C. The Role of the Isoquinolin-1-ol Scaffold and 8-Fluoro Substitution
The isoquinolin-1-ol (isoquinolinone) scaffold has been identified as a highly effective pharmacophore for PARP-1 inhibition.[5][14] It mimics the nicotinamide moiety of NAD+, the natural substrate of PARP-1, and competitively binds to the enzyme's active site.
The introduction of a fluorine atom at the 8-position can further enhance the therapeutic potential of the molecule in several ways:
-
Increased Potency: Fluorine's electron-withdrawing nature can influence the electronic environment of the isoquinoline ring, potentially leading to stronger interactions with key residues in the PARP-1 active site.[15][16]
-
Improved Pharmacokinetics: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the compound's half-life and bioavailability.[4][7]
-
Enhanced Cell Permeability: The lipophilicity introduced by the fluorine atom can improve the compound's ability to cross cell membranes and reach its intracellular target.[15][16]
D. Visualizing the PARP-1 Inhibition Pathway and Synthetic Lethality
Caption: Mechanism of PARP-1 inhibition and synthetic lethality.
II. Experimental Validation Workflow
A systematic and rigorous experimental approach is essential to validate PARP-1 as the therapeutic target of this compound. The following workflow outlines the key experiments, from initial biochemical assays to cell-based functional screens.
A. Workflow Overview
Caption: Experimental workflow for validating PARP-1 inhibition.
B. Detailed Experimental Protocols
1. Phase 1: PARP-1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on PARP-1 enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).
Methodology: A fluorometric assay that measures the consumption of NAD+ is recommended for high-throughput screening.[17][18]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound serial dilutions in DMSO
-
Fluorescent plate reader
-
384-well black plates
-
NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)
Protocol:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in PARP assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a PARP-1 enzyme/activated DNA mixture in PARP assay buffer.
-
Prepare a 5X solution of β-NAD+ in PARP assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the PARP-1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Plot the percentage of PARP-1 inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
2. Phase 2: Cellular PARylation Assays
Objective: To confirm that this compound inhibits PARP-1 activity within a cellular context.
Methodologies:
-
Western Blotting: To quantify the levels of PAR in cell lysates.
-
Immunofluorescence: To visualize the reduction of PAR formation in the nucleus.[19][20][21]
Protocol (Immunofluorescence):
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2) for 10 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against PAR overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of PAR staining in the nucleus.
-
3. Phase 3: Cell Viability Assays
Objective: To demonstrate the selective cytotoxicity of this compound in BRCA-deficient cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[22][23][24][25]
Materials:
-
BRCA1 or BRCA2-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
BRCA wild-type cancer cell line (e.g., MCF-7)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed both BRCA-mutant and BRCA-wild-type cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Incubation:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 for each cell line.
-
A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line will validate the synthetic lethal effect.
-
C. Data Presentation
Table 1: Expected Quantitative Data Summary
| Assay | Parameter | Expected Outcome for an Active PARP-1 Inhibitor |
| PARP-1 Enzymatic Assay | IC50 | Low nanomolar range |
| Cellular PARylation | PAR levels | Dose-dependent reduction in PAR levels |
| Cell Viability Assay | IC50 | Significantly lower in BRCA-mutant cells |
III. Other Potential Therapeutic Targets
While PARP-1 is the most probable target, the isoquinoline scaffold is known to interact with other biological targets.[1][3] Further investigation into the following areas may reveal additional therapeutic applications for this compound:
-
Kinase Inhibition: The fluorinated isoquinoline moiety has been utilized in the development of kinase inhibitors for cancer therapy.[26] Screening against a panel of cancer-relevant kinases could uncover novel activities.
-
CNS Multi-receptor Agents: Isoquinolinone derivatives have been synthesized as potential multi-target antipsychotics, showing affinity for dopamine and serotonin receptors.[4]
-
Antimicrobial Activity: Various isoquinoline derivatives have demonstrated antibacterial and antifungal properties.[1][3]
Conclusion
This compound represents a promising molecule for targeted cancer therapy. Its isoquinolin-1-ol core strongly suggests an inhibitory activity against PARP-1, a clinically validated target. The strategic placement of a fluorine atom is anticipated to enhance its drug-like properties. The experimental workflow detailed in this guide provides a comprehensive and rigorous path to validate this hypothesis, from initial biochemical confirmation to the demonstration of selective cytotoxicity in genetically defined cancer cell lines. Successful validation will position this compound as a strong candidate for further preclinical and clinical development.
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Introduction: The Imperative of Early-Stage Physicochemical Characterization
An In-Depth Technical Guide to the Solubility and Stability Profiling of 8-Fluoroisoquinolin-1-ol
In the landscape of modern drug discovery, the journey from a hit compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of a molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, a member of the versatile isoquinoline class of heterocyclic compounds, represents a scaffold of significant interest for medicinal chemists. However, its potential can only be realized if it possesses adequate solubility and stability.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and regulatory expectations. The methodologies outlined herein are designed to be self-validating systems, providing trustworthy data to guide critical decisions in the drug development pipeline.
Section 1: Core Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is paramount before embarking on experimental studies. This compound exists in a tautomeric equilibrium with its keto form, 8-Fluoroisoquinolin-1(2H)-one. This dynamic state is crucial as it influences hydrogen bonding capacity, polarity, and crystal lattice energy, all of which are determinants of solubility and stability.
Caption: Tautomeric equilibrium between the enol and keto forms of the title compound.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | PubChem[1] |
| Molecular Weight | 163.15 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
These computed values serve as an initial guide. Experimental determination is required for definitive characterization.
Section 2: Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability. Low solubility can lead to unreliable in vitro assay results and poor in vivo efficacy.[2] We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is typically assessed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for later-stage development.[3][4][5]
Caption: Decision workflow for selecting the appropriate solubility assay.
Protocol 2.1: Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. It is ideal for rapidly screening large numbers of compounds in early discovery.[6][7]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature (25°C) for 2 hours.[6]
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to buffer-only controls, is reported as the kinetic solubility.
Expertise & Experience: The choice of 1% DMSO is critical; it's a balance between ensuring initial compound dissolution and minimizing the co-solvent effect on the final aqueous solubility measurement. The 2-hour incubation period is a standard compromise for kinetic assays, allowing for rapid assessment, though it may not represent true equilibrium.[2]
Protocol 2.2: Thermodynamic Solubility Determination (Shake-Flask Method)
Considered the "gold standard," this method measures the concentration of a saturated solution in equilibrium with an excess of solid compound, providing the most accurate and relevant solubility value for biopharmaceutical assessment.[3][5]
Experimental Protocol:
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[2]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method (see Section 4).
-
Data Analysis: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.
Expertise & Experience: The shake-flask method is low-throughput but essential for lead optimization.[5] The 24-48 hour equilibration time is crucial to ensure the dissolution process has reached a true thermodynamic equilibrium. Visual confirmation of excess solid at the end of the experiment is a mandatory quality control step to validate that a saturated solution was achieved.
Section 3: Stability Profiling & Forced Degradation Studies
Evaluating the intrinsic stability of a drug candidate is a non-negotiable regulatory requirement. Forced degradation (or stress testing) studies are performed to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[8][9] These studies are conducted under conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to acid, base, oxidant, and light.[8][10]
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Quantum Chemical Blueprint for 8-Fluoroisoquinolin-1-ol: A Technical Guide to In-Silico Characterization for Drug Discovery
Foreword: Bridging Theory and Therapeutic Potential
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic bioactive compounds.[1][2][3] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The strategic introduction of fluorine into heterocyclic systems is a well-established method in modern drug design to modulate metabolic stability, binding affinity, and lipophilicity.[4][5] This guide focuses on 8-Fluoroisoquinolin-1-ol, a molecule of significant interest at the intersection of these two powerful concepts.
This document serves as an in-depth technical guide for researchers, computational chemists, and drug development professionals, outlining a comprehensive quantum chemical workflow to characterize this compound. We will move beyond a simple recitation of methods to explain the underlying rationale for our computational choices, grounding our theoretical framework in established scientific principles. The protocols described herein are designed to be self-validating, providing a robust blueprint for predicting the molecule's structural, electronic, and spectroscopic properties, thereby accelerating its journey from a theoretical entity to a potential therapeutic lead.
The Computational Strategy: A Rationale-Driven Approach
The core of our investigation lies in Density Functional Theory (DFT), a computational method that has proven to be a powerful tool for studying the properties of heterocyclic compounds.[6][7][8][9] Our choice of methodology is guided by a balance of computational accuracy and efficiency, ensuring reliable results without prohibitive computational cost.
Theoretical Framework: DFT/B3LYP
We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic and heterocyclic systems.[8][9][10] The B3LYP functional has a long-standing track record of providing excellent agreement with experimental data for a wide range of molecular systems, including those containing nitrogen and fluorine.[4][11]
Basis Set Selection: 6-311++G(d,p)
The choice of basis set is critical for obtaining accurate results. We have selected the 6-311++G(d,p) basis set for our calculations.[6][7][11] Let's break down this choice:
-
6-311G: This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.
-
++: The double diffuse functions are essential for accurately modeling systems with potential charge separation and for describing the behavior of electrons far from the nucleus. This is particularly important for the lone pairs on the nitrogen and oxygen atoms and for capturing potential non-covalent interactions.
-
(d,p): Polarization functions (d-functions on heavy atoms and p-functions on hydrogen) are added to allow for the distortion of atomic orbitals in the molecular environment, leading to a more realistic representation of chemical bonds.[8]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated level of theory for the quantum chemical study of molecules like this compound.[6][7][11] All calculations will be performed using a suitable quantum chemistry software package, such as Gaussian 09W.[5]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for the in-silico characterization of this compound.
Step 1: Molecular Structure Input and Optimization
-
Construct the Molecule: The initial 3D structure of this compound is built using a molecular visualization program like GaussView.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).[7][10] The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.[6]
Step 2: Vibrational Frequency Analysis
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.
-
Verification of Minimum Energy Structure: The output is checked for imaginary frequencies. A stable, optimized geometry will have no imaginary frequencies.[6]
-
Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical infrared (IR) and Raman spectra.[8][9][12] These predicted spectra can be invaluable for identifying the molecule experimentally.
Step 3: Electronic Property Calculations
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability.[7][10] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding, as it identifies regions of positive and negative electrostatic potential.[10][12]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[5][13]
The overall computational workflow can be visualized as follows:
Caption: Computational workflow for this compound characterization.
Predicted Molecular Properties and Data Presentation
Based on the established methodology, we can anticipate the following key molecular properties for this compound.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The fluorination at the C8 position is expected to have a minimal steric effect due to the similar van der Waals radii of fluorine and hydrogen.[5] However, the strong C-F bond will contribute to the overall chemical stability of the molecule.[5]
Electronic Structure and Reactivity
The electronic properties are summarized in the table below. These values are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.
| Property | Description | Significance for Drug Development |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates susceptibility to electrophilic attack; important for metabolic stability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack; relevant for binding to electron-rich sites. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a measure of chemical reactivity and kinetic stability.[7][10] | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |
| Electronegativity (χ) | The power of the molecule to attract electrons. | Provides insight into the molecule's overall electronic character. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |
| Chemical Softness (S) | The reciprocal of hardness; a measure of polarizability. | A higher value suggests greater reactivity. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile.[6] | Helps predict the binding capability with biological macromolecules.[10] |
Molecular Electrostatic Potential (MEP)
The MEP map will visually represent the electronic landscape of this compound. We anticipate regions of negative potential (electron-rich) around the nitrogen, oxygen, and fluorine atoms, making them likely sites for hydrogen bonding and interactions with electrophilic regions of a target receptor. Conversely, the hydrogen atoms of the aromatic rings will exhibit positive potential.
Caption: Conceptual MEP map of this compound.
Implications for Drug Development and Conclusion
This comprehensive quantum chemical analysis provides a foundational dataset for the rational design of drugs based on the this compound scaffold. The predicted properties can guide medicinal chemists in several ways:
-
Structure-Activity Relationship (SAR) Studies: The MEP and FMO analysis can inform the strategic placement of additional functional groups to enhance binding affinity to a biological target.[14]
-
Metabolic Stability Prediction: The identification of reactive sites can help predict potential points of metabolic transformation, allowing for modifications to improve the drug's pharmacokinetic profile.
-
Spectroscopic Identification: The calculated IR and Raman spectra provide a theoretical fingerprint that can be used to confirm the identity and purity of the synthesized compound.[9][15]
References
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- Monajjemi, M., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Mexican Chemical Society, 64(3), 195-207.
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2347.
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- Nechaev, M. S., et al. (2022). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. International Journal of Molecular Sciences, 23(22), 14334.
- Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 799-838.
- Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences, 23(22), 14334.
- Azantha Parimala, P., et al. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry, 28(5), 1021-1028.
- Smith, A. B., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.
- Bakherad, M., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 7851-7859.
- El-Sayed, M. A. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 94.
- Kone, M., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon, 8(8), e10243.
- Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683.
- Singh, P., et al. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega, 8(41), 38043-38062.
- Halasz, J., et al. (2011). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Helvetica Chimica Acta, 94(10), 1839-1849.
- Mahadeviah, C., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
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- Karabacak, M., et al. (2012). Theoretical studies of molecular structures, infrared spectra, NBO and NLO properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes. Biblioteka Nauki.
- Al-Omair, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(3), 465.
- Jha, A. K., et al. (2018). MOLECULAR STRUCTURE, HOMO-LUMO AND VIBRATIONAL ANALYSIS OF ERGOLINE BY DENSITY FUNCTIONAL THEORY. Journal of Nepal Chemical Society, 38, 45-56.
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- El-Sonbati, A. Z., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 8-Fluoroisoquinolin-1-ol
Abstract
This technical guide provides a detailed, two-step protocol for the synthesis of 8-Fluoroisoquinolin-1-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis leverages a classic and robust approach, beginning with the formation of an amide intermediate, N-(2-phenylethyl)-2-fluorobenzamide, followed by a Polyphosphoric Acid (PPA) mediated intramolecular cyclodehydration. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.
Introduction and Scientific Rationale
The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] Fluorination of such heterocycles is a common strategy in medicinal chemistry to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity. This compound, specifically, presents an interesting target for the development of novel therapeutics.
The synthetic strategy outlined herein is predicated on the Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis.[2][3] This powerful reaction facilitates the cyclization of β-phenylethylamides through an intramolecular electrophilic aromatic substitution.[4] Our approach is bifurcated into two distinct, high-yielding stages:
-
Amide Formation: The synthesis of the precursor, N-(2-phenylethyl)-2-fluorobenzamide, via a standard nucleophilic acyl substitution. This step is fundamental for assembling the necessary atoms for the subsequent cyclization.
-
Cyclodehydration: An acid-catalyzed ring closure of the amide intermediate to construct the target isoquinolinone ring system.
Causality of Reagent Selection:
-
N-(2-phenylethyl)-2-fluorobenzamide Precursor: This intermediate is designed to position the amide carbonyl for electrophilic attack on the fluorinated benzene ring. The fluorine atom is anticipated to direct the cyclization to the ortho position, yielding the desired 8-fluoro regioisomer.
-
Polyphosphoric Acid (PPA): PPA is selected as the cyclization agent due to its dual function as a strong Brønsted acid catalyst and a powerful dehydrating agent.[5] This is particularly crucial for substrates like ours, where the fluorine atom imparts a degree of deactivation to the aromatic ring, necessitating robust reaction conditions to drive the cyclization to completion.[2]
Overall Synthetic Workflow
The two-stage process provides a clear and efficient path from commercially available starting materials to the final product.
Diagram 1: High-level experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Part 1: Synthesis of N-(2-phenylethyl)-2-fluorobenzamide
This procedure details the acylation of phenethylamine with 2-fluorobenzoyl chloride. The use of triethylamine is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluorobenzoyl chloride | 393-52-2 | C₇H₄ClFO | 158.56 | 1.59 g | 10.0 |
| Phenethylamine | 64-04-0 | C₈H₁₁N | 121.18 | 1.21 g | 10.0 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 1.67 mL | 12.0 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | ~30 mL | - |
| Sat. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ~30 mL | - |
| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | ~30 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Protocol:
-
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (1.21 g, 10.0 mmol) and dichloromethane (DCM, 50 mL).
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Acylation: While stirring vigorously, add a solution of 2-fluorobenzoyl chloride (1.59 g, 10.0 mmol) in 10 mL of DCM dropwise over 15 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting amine indicates completion.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into 50 mL of water. Transfer the mixture to a separatory funnel.
-
Workup - Washes:
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Rationale: The acid wash removes unreacted triethylamine and phenethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(2-phenylethyl)-2-fluorobenzamide as a white solid.
Part 2: Synthesis of this compound
This protocol describes the intramolecular cyclodehydration of the amide precursor using Polyphosphoric Acid (PPA). The high temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(2-phenylethyl)-2-fluorobenzamide | N/A | C₁₅H₁₄FNO | 243.28 | 1.22 g | 5.0 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | (HPO₃)n | - | ~15 g | - |
Step-by-Step Protocol:
-
Reactant Setup: Place Polyphosphoric Acid (~15 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heating: Heat the PPA to approximately 80-90 °C in an oil bath with stirring to reduce its viscosity.
-
Amide Addition: Once the PPA is mobile, add the N-(2-phenylethyl)-2-fluorobenzamide (1.22 g, 5.0 mmol) in one portion.
-
Reaction: Increase the oil bath temperature to 140-150 °C and maintain vigorous stirring. The mixture will become a homogenous solution.
-
Monitoring: Allow the reaction to proceed for 3-5 hours. Monitor the reaction by TLC by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Workup - Quenching: After the reaction is complete (as determined by TLC), cool the flask to about 60-70 °C and very carefully pour the viscous mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. Caution: This quenching process is exothermic.
-
Precipitation and Filtration: Stir the resulting slurry until all the ice has melted. The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Neutralization: Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper), followed by a wash with a small amount of cold saturated NaHCO₃ solution, and finally with more cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to afford the crude this compound.
-
Purification: Further purification can be achieved by recrystallization from ethanol or a similar polar solvent.
Reaction Mechanism
The cyclization step proceeds via a classic electrophilic aromatic substitution mechanism, as detailed in the Bischler-Napieralski reaction literature.[3][4]
Diagram 2: Proposed mechanism for the PPA-catalyzed cyclization to this compound.
Mechanistic Explanation:
-
Amide Activation: The carbonyl oxygen of the amide is protonated by PPA, making the carbonyl carbon highly electrophilic. Subsequent dehydration leads to the formation of a reactive nitrilium ion intermediate.[7]
-
Electrophilic Attack: The electron-rich π-system of the phenethyl group acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. The attack occurs at the ortho-position to the fluorine atom, which is sterically accessible and electronically favored, leading to the formation of a new six-membered ring.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon of the newly formed ring, restoring the aromaticity of the system and yielding the final, stable this compound product.
References
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- Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]
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- Wang, X., et al. (2010). A General and Efficient Copper-Catalyzed Synthesis of Isoquinolines and Dihydropyridines. Organic Letters, 12(20), 4632–4635.
- Helal, C. J., et al. (2012). Discovery and SAR of 8-hydroxyquinolines as potent inhibitors of human c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 441-445.
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- Wang, J., & Tan, B. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1640–1663. [Link]
- Fan, X., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(13), 1657-1659. [Link]
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- 5. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols for 8-Fluoroisoquinolin-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of PARP Inhibition with 8-Fluoroisoquinolin-1-ol
The landscape of targeted cancer therapy is continually evolving, with Poly(ADP-ribose) polymerase (PARP) inhibitors carving out a significant niche, particularly in the context of synthetic lethality in cancers with homologous recombination deficiencies.[1][2] Within the diverse chemical scaffolds explored for PARP inhibition, the isoquinolin-1-one core has emerged as a privileged structure. This document provides a detailed technical guide on the applications of a specific, yet underexplored, member of this family: This compound .
While extensive public domain data specifically detailing the biological activity of this compound is limited, this guide synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR) of related isoquinoline analogs, and proven experimental protocols.[3][4] Our objective is to provide a robust framework for researchers to initiate and advance their investigations into this promising molecule. We will extrapolate from closely related structures to postulate its mechanism of action, guide its experimental evaluation, and contextualize its potential within the broader field of oncology drug discovery.
Section 1: The Isoquinolin-1-one Scaffold as a PARP Pharmacophore
The isoquinolin-1-one moiety serves as a bioisostere of the nicotinamide portion of the NAD+ cofactor, enabling it to competitively bind to the catalytic domain of PARP enzymes.[1] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of single-strand DNA breaks (SSBs).[5] In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through the principle of synthetic lethality.[1][2]
The Postulated Role of 8-Fluoro Substitution
The introduction of a fluorine atom at the 8-position of the isoquinolin-1-ol core is a strategic chemical modification. While direct SAR data for this specific substitution is not extensively published, we can infer its potential impact based on established medicinal chemistry principles:
-
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can influence the pKa of the molecule and its overall electron distribution. This can impact hydrogen bonding interactions within the PARP active site, potentially enhancing binding affinity.
-
Metabolic Stability: Fluorine substitution can block potential sites of metabolic oxidation, thereby increasing the compound's metabolic stability and pharmacokinetic profile.
-
Lipophilicity and Cell Permeability: The introduction of fluorine can increase lipophilicity, which may enhance cell membrane permeability and target engagement within the cell.
Further empirical validation is essential to confirm these hypotheses.
Section 2: Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could involve the cyclization of a suitably substituted phenylacetic acid derivative. The introduction of the 8-fluoro substituent would likely be achieved early in the synthesis, starting from a fluorinated precursor.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Section 4: Mechanism of Action and Signaling Pathways
The primary mechanism of action for isoquinolin-1-one-based PARP inhibitors is the competitive inhibition of the PARP1 and PARP2 enzymes. [1]This leads to the disruption of the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: The proposed mechanism of action for this compound via PARP inhibition.
In cells with functional homologous recombination, the resulting double-strand breaks can be repaired. However, in HR-deficient cells, these DSBs are lethal, leading to apoptosis.
Section 5: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Data for this compound
| Compound | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1 mut) IC50 (µM) | MCF-7 (BRCA wt) IC50 (µM) | Selectivity Index (MCF-7/MDA-MB-436) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Olaparib (Reference) | ~1-5 | ~0.1-1 | >10 | >10-100 |
Interpretation: A potent PARP1 IC50 in the low nanomolar range, coupled with a high selectivity index for the BRCA-mutant cell line, would indicate that this compound is a promising candidate for further development as a targeted anticancer agent.
Section 6: Concluding Remarks and Future Directions
This compound represents a compelling, albeit understudied, molecule within the medicinally important class of isoquinolin-1-one PARP inhibitors. The strategic incorporation of an 8-fluoro substituent holds the potential to enhance its pharmacological properties. The protocols and conceptual framework provided herein offer a comprehensive starting point for researchers to unlock the therapeutic potential of this compound.
Future studies should focus on a robust synthetic campaign to generate this compound and its analogs, followed by rigorous in vitro and in vivo evaluation to establish a clear structure-activity relationship and confirm its mechanism of action. These efforts will be crucial in determining the ultimate clinical utility of this promising scaffold in the fight against cancer.
References
- ResearchGate. Structure-activity relationships in vitro | Download Table.
- Rose, M., et al.
- National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- National Center for Biotechnology Information. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting.
- National Center for Biotechnology Information. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review.
- PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent.
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- 2. researchgate.net [researchgate.net]
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- 4. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Comprehensive Bioassay Funnel for 8-Fluoroisoquinolin-1-ol
Introduction: Unveiling the Therapeutic Potential of 8-Fluoroisoquinolin-1-ol
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including antitumor and antimicrobial activities.[1][2] this compound is a synthetic derivative belonging to this class. While its specific biological targets are not yet fully elucidated, its structural similarity to known inhibitors of DNA damage response (DDR) pathways strongly suggests a potential mechanism of action centered on enzymes like Poly(ADP-ribose) polymerase (PARP).
PARP enzymes, particularly PARP1, are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair pathway.[3][4] The inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which are subsequently converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5] In cancer cells with pre-existing defects in DSB repair, such as those with mutations in BRCA1 or BRCA2 (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and targeted cell death.[6][7] This concept, known as synthetic lethality, is a cornerstone of modern targeted cancer therapy.[6]
This document provides a comprehensive, tiered experimental strategy to systematically evaluate the biological activity of this compound. The proposed workflow is designed to first establish its potency as an enzyme inhibitor, then confirm its engagement with the target in a cellular context, and finally, elucidate its mechanism of action through functional cellular assays.
A Tiered Strategy for Bioassay Evaluation
A logical, multi-tiered approach is essential for the efficient and robust characterization of a novel compound. This funnel-based strategy begins with high-throughput biochemical screening and progresses to more complex, lower-throughput cellular and mechanistic studies. This ensures that resources are focused on compounds with demonstrated on-target activity in a physiologically relevant setting.
Caption: Tiered bioassay workflow for characterizing this compound.
Tier 1: Biochemical Potency Assessment
The foundational step is to determine if this compound directly inhibits the enzymatic activity of its putative target, PARP1, in a cell-free system. A fluorometric assay measuring the consumption of the PARP substrate, β-nicotinamide adenine dinucleotide (NAD+), is a robust and high-throughput method.[5][8]
Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methodologies.[8][9]
A. Principle The activity of PARP1 is measured by the depletion of its substrate, NAD+. The remaining NAD+ is converted into a fluorescent product by a cycling enzyme reaction. A decrease in fluorescence relative to the vehicle control indicates PARP1 inhibition.
B. Materials
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Positive Control Inhibitor (e.g., Olaparib, Rucaparib)
-
NAD+ Detection Reagent Kit (containing cycling enzyme, substrate, and developer)
-
384-well black assay plates
-
Fluorescent plate reader
C. Stock Solution Preparation
-
Compound: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Enzyme: Prepare a working solution of PARP1 in PARP Assay Buffer. The final concentration should be optimized for the assay window (e.g., 1-2 nM).
-
Substrate: Prepare a 5X working solution of β-NAD+ in PARP Assay Buffer. The final concentration is typically near the Km for NAD+ (e.g., 50 µM).
D. Assay Procedure
-
Compound Plating: Prepare serial dilutions of this compound in PARP Assay Buffer containing a fixed, low percentage of DMSO (e.g., <1%). Add 5 µL of the dilutions to the wells of the 384-well plate. Include wells for vehicle control (DMSO in buffer) and positive control inhibitor.
-
Enzyme Addition: Prepare a mixture of PARP1 enzyme and activated DNA in PARP Assay Buffer. Add 10 µL to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal by adding the NAD+ detection reagents as per the kit manufacturer's instructions. Incubate for 15-30 minutes.
-
Readout: Measure fluorescence intensity using a plate reader (e.g., Ex/Em = 535/590 nm).
E. Data Analysis
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data: Set the vehicle control as 100% activity and a no-enzyme or high-concentration inhibitor control as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
| Parameter | Example Value | Purpose |
| IC₅₀ | 1-100 nM | Quantifies the concentration of inhibitor required to reduce enzyme activity by 50%. |
| Hill Slope | ~1.0 | Indicates a standard 1:1 binding interaction. |
| Max Inhibition | >95% | Confirms complete inhibition at saturating concentrations. |
Tier 2: Cellular Activity & Target Engagement
Once biochemical potency is established, the next critical steps are to assess the compound's effect on cancer cells and to verify that it engages its intended target, PARP1, within the complex cellular environment.
Protocol 2: Cell Viability Assay (MTS/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[10][11]
A. Principle Water-soluble tetrazolium salts (like MTS or WST-8 in CCK-8 kits) are reduced by cellular dehydrogenases in metabolically active, viable cells into a colored formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring absorbance.[11]
B. Materials
-
Cancer cell lines (see table below for suggestions)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTS or CCK-8 reagent
-
96-well clear tissue culture plates
-
Absorbance microplate reader
C. Suggested Cell Lines
| Cell Line | Cancer Type | HR Status | Rationale |
|---|---|---|---|
| CAPAN-1 | Pancreatic | BRCA2 mutant (HR-deficient) | Expected to be highly sensitive to PARP inhibition. |
| MDA-MB-436 | Breast | BRCA1 mutant (HR-deficient) | Expected to be highly sensitive to PARP inhibition. |
| BxPC-3 | Pancreatic | BRCA wild-type (HR-proficient) | Expected to be less sensitive; serves as a control. |
| MCF-7 | Breast | BRCA wild-type (HR-proficient) | Expected to be less sensitive; serves as a control. |
D. Assay Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle controls (DMSO at the same final concentration).
-
Incubation: Incubate the plates for 72-120 hours in a humidified incubator at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Readout: Measure the absorbance at the appropriate wavelength (490 nm for MTS; 450 nm for CCK-8).
E. Data Analysis Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting cell viability against the log concentration of the compound and fitting the data to a non-linear dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for confirming target engagement in intact cells or tissues.[13][14] It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15]
A. Principle Cells are treated with the compound or vehicle, then heated to a range of temperatures. At elevated temperatures, proteins unfold and aggregate. The soluble fraction is then analyzed by Western blot. A stabilizing ligand will result in more soluble target protein remaining at higher temperatures compared to the vehicle control.[16]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
B. Materials
-
Selected cell line (e.g., CAPAN-1)
-
This compound and vehicle (DMSO)
-
PBS and RIPA Lysis Buffer with protease inhibitors
-
PCR tubes and a thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting equipment
-
Primary antibody: anti-PARP1
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
C. Assay Procedure
-
Cell Treatment: Culture cells to ~80% confluency. Treat with a high concentration of this compound (e.g., 10-50x cellular GI₅₀) or vehicle for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blotting: Collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by Western blot using an anti-PARP1 antibody.[17] A loading control (e.g., GAPDH) that does not shift should also be probed.
E. Data Analysis Quantify the band intensity for PARP1 at each temperature for both vehicle- and compound-treated samples. Plot the normalized intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Tier 3: Mechanistic Validation
With target engagement confirmed, the final tier aims to validate the downstream consequences of PARP1 inhibition.
Protocol 4: γH2AX Immunofluorescence for DNA Damage
Inhibition of PARP leads to the collapse of replication forks and the formation of DSBs, which are rapidly marked by the phosphorylation of histone H2AX (forming γH2AX).[18] Visualizing γH2AX foci is a direct measure of this compound-induced DNA damage.[19][20]
A. Principle Cells are treated with the compound, fixed, and then stained with a fluorescently-labeled antibody specific for γH2AX. The distinct nuclear foci, each representing a DSB, are visualized and quantified using fluorescence microscopy.[21]
B. Materials
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Positive control (e.g., Etoposide)
-
4% Paraformaldehyde (PFA) for fixing
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated (e.g., AF488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
C. Assay Procedure
-
Treatment: Treat cells on coverslips with this compound (at 1x, 5x, and 10x GI₅₀) for 12-24 hours.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBST and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBST, stain with DAPI for 5 minutes, wash again, and mount the coverslip onto a microscope slide.
-
Imaging: Acquire images using a fluorescence microscope. Capture both DAPI (blue) and γH2AX (green) channels.
E. Data Analysis Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A significant, dose-dependent increase in foci per cell compared to the vehicle control confirms the induction of DNA DSBs.
Protocol 5: Western Blot for PARP Cleavage (Apoptosis Marker)
Sustained DNA damage ultimately triggers apoptosis. A key event in apoptosis is the cleavage of PARP1 by caspases 3 and 7, which generates a characteristic ~89 kDa fragment.[22] Detecting this fragment serves as a biochemical marker for apoptosis induction.
A. Principle Cell lysates from compound-treated cells are analyzed by Western blot. The appearance of the cleaved PARP1 fragment and a corresponding decrease in the full-length (~116 kDa) protein indicates caspase-mediated apoptosis.[23]
B. Materials
-
Same as Western Blot in Protocol 3, with a positive control for apoptosis (e.g., Staurosporine).
C. Assay Procedure
-
Treatment: Treat cells (e.g., CAPAN-1) with this compound (at 1x, 5x, and 10x GI₅₀) for 48 hours.
-
Lysis and Western Blot: Prepare cell lysates and perform Western blotting as described previously.[24]
-
Probing: Probe the membrane with an anti-PARP1 antibody that recognizes both the full-length and cleaved forms.
D. Data Analysis A dose-dependent increase in the 89 kDa cleaved PARP1 band confirms the induction of apoptosis.
Conclusion and Future Directions
This application note outlines a systematic, robust funnel for the preclinical evaluation of this compound as a potential PARP inhibitor. Successful progression through these tiers—from potent biochemical inhibition (Tier 1), to confirmed cellular target engagement and cytotoxicity (Tier 2), to validated mechanistic outcomes of DNA damage and apoptosis (Tier 3)—would provide a strong rationale for advancing this compound into more complex studies.
Further investigations could include PARP trapping assays to determine if the compound traps PARP1 on DNA (a key feature of potent PARP inhibitors), combination studies with other DNA damaging agents, and ultimately, in vivo efficacy and toxicity studies in relevant xenograft models.
References
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.
- PARP assay kits. Cambridge Bioscience. [Link]
- 8-Fluoroisoquinolin-5-amine. MySkinRecipes. [Link]
- Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services. BioAssay Systems. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Homologous recombination deficiency real-time clinical assays, ready or not? PubMed. [Link]
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
- USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH.
- PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
- Homologous recombination deficiency (HRD) | Testing with NGS. Illumina. [Link]
- Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. PubMed Central. [Link]
- H2AX as a Sensor of DNA Damage. Center for Cancer Research. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Biochemical and cell-based assays to interrogate ADP-ribosyl
- General Protocol for Western Blotting. Bio-Rad. [Link]
- A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. MDPI. [Link]
- (PDF) Guideline for anticancer assays in cells.
- PARP Assays. BPS Bioscience. [Link]
- Cellular thermal shift assay. Wikipedia. [Link]
- Fluoroquinolones: mechanism of action, classification, and development of resistance. PubMed. [Link]
- Homologous Recombination Deficiency (HRD) Testing: FAQ.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- Enzolution PARP1 Assay System. BellBrook Labs. [Link]
- Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radi
- I tried to perform a western blot with PARP1 antibody but no band was onserved?
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PARP Assays. Amsbio. [Link]
- A validated assay for gamma-H2AX as a pharmacodynamic biomarker of response to DNA damage. AACR Journals. [Link]
- Homologous Recombination Deficiency. Caris Life Sciences. [Link]
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Cell Viability Assays.
- GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constitu. Research Square. [Link]
- 8-Fluoroisoquinoline. PubChem. [Link]
- Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
- Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. [Link]
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Application Notes & Protocols: 8-Fluoroisoquinolin-1-ol as a Critical Intermediate in Modern Drug Synthesis
Abstract
The strategic incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, binding affinity, and bioavailability. Within the diverse class of fluorinated heterocycles, 8-Fluoroisoquinolin-1-ol has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as poly(ADP-ribose) polymerase (PARP) inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the significance, properties, and practical application of this compound. We will explore the causality behind its utility, present detailed, validated protocols for its synthesis and subsequent conversion into advanced pharmaceutical precursors, and offer insights grounded in established chemical principles.
Introduction: The Strategic Importance of the Fluorinated Isoquinolinone Core
The isoquinoline and isoquinolinone ring systems are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The introduction of a fluorine atom at the C-8 position of the isoquinolinone scaffold imparts unique physicochemical properties that are highly advantageous for drug design.
Why is the 8-Fluoro substitution so critical?
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the isoquinoline nitrogen. This can be crucial for optimizing a drug candidate's pharmacokinetic profile, influencing factors like cell permeability and reducing off-target interactions at physiological pH.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein's active site), which can significantly enhance binding affinity and selectivity for the target enzyme.[2]
-
Metabolic Blocking: The C-F bond is exceptionally strong. Placing a fluorine atom at a metabolically susceptible position can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and in vivo efficacy.
-
Blood-Brain Barrier Penetration: In some contexts, the strategic placement of fluorine can improve a molecule's ability to cross the blood-brain barrier, making it a valuable tool for developing agents targeting the central nervous system (CNS).[1][2]
This combination of effects makes this compound a highly sought-after building block for creating potent and selective inhibitors, most notably for the PARP family of enzymes, which are critical targets in oncology.[3][4]
Physicochemical & Spectroscopic Data
A thorough understanding of the intermediate's properties is essential for successful process development and scale-up.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | PubChem |
| Molecular Weight | 163.15 g/mol | PubChem |
| CAS Number | 1261625-23-3 | Parchem[5] |
| Appearance | Off-white to pale yellow solid | Typical |
| Storage | 2-8°C, protect from light and moisture | Vendor Recommendation[2] |
Note: Physical properties like melting point and solubility can vary based on purity and crystalline form. Experimental verification is always recommended.
Spectroscopic Data Interpretation: While a full dataset is not publicly available, typical expected spectroscopic characteristics for the related compound 8-fluoro-3,4-dihydroisoquinoline include:
-
¹⁹F-NMR: A doublet of doublets (dd) around -113 ppm, showing coupling to adjacent aromatic protons. This is a definitive diagnostic peak for the presence and position of the fluorine atom.[1]
-
¹³C-NMR: The carbon atom directly bonded to fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield (e.g., >150 ppm).[1]
-
¹H-NMR: The aromatic protons will show characteristic shifts and coupling patterns consistent with the substituted isoquinoline ring system.
Synthesis of the Intermediate: this compound
While this compound is commercially available, an in-house synthesis may be required for cost-effectiveness or custom derivatization. A common synthetic route proceeds from 8-fluoroisoquinoline. The following protocol is a representative method based on established chemical transformations.
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step process starting from 8-fluoroisoquinoline, involving N-oxidation followed by rearrangement.
Workflow Diagram:
Sources
- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Cellular Characterization of 8-Fluoroisoquinolin-1-ol
Introduction: The Isoquinoline Scaffold and the Promise of 8-Fluoroisoquinolin-1-ol
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, from natural alkaloids to synthetic therapeutics.[1][2] Its rigid, planar structure provides an excellent framework for interacting with various biological targets, leading to applications in oncology, microbiology, and neurobiology.[1][3] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.[3]
This compound is a synthetic compound with a largely unexplored biological activity profile. These application notes provide a comprehensive guide for researchers and drug development professionals to conduct initial cell-based characterization of this and similar novel chemical entities. The protocols herein are designed as a tiered approach, starting with broad phenotypic screening and progressing to more specific mechanistic assays.
Physicochemical Characterization: A Prerequisite for Reliable Biological Data
Before initiating any cell-based assays, it is crucial to determine the fundamental physicochemical properties of this compound, particularly its solubility and stability in aqueous solutions and cell culture media. This ensures accurate dosing and interpretation of biological results.
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO). A concentration of 10 mM is recommended.
-
Serial Dilution: Serially dilute the stock solution in phosphate-buffered saline (PBS) or your specific cell culture medium to create a range of concentrations (e.g., 1 µM to 1 mM).
-
Equilibration: Incubate the dilutions at 37°C for 2 hours to mimic cell culture conditions.
-
Visual Inspection and Spectrophotometry: Visually inspect for any precipitation. Additionally, measure the absorbance of the solutions at a predetermined wavelength to check for linearity, which can indicate solubility limits.
Protocol 2: Stability Assessment in Cell Culture Medium
-
Incubation: Add this compound to your complete cell culture medium (containing serum) at a typical working concentration (e.g., 10 µM).
-
Time-Course Sampling: Incubate the medium at 37°C in a CO2 incubator and take aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact this compound remaining at each time point. This will reveal its stability and degradation kinetics under experimental conditions.
Tier 1: Primary Screening - Assessing Cytotoxicity and Antiproliferative Effects
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is typically done across a panel of cancer cell lines to identify potential therapeutic areas and to assess for selective activity.
The Rationale Behind Cell Line Selection
The choice of cell lines is critical. A diverse panel should be used, representing different cancer types (e.g., breast, lung, colon, leukemia) and genetic backgrounds (e.g., with or without specific mutations like BRCA1/2, which are relevant to DNA repair pathways).
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) and incubate for 30 minutes with gentle shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Genetic Background | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | BRCA1 Wild-Type | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Cancer | BRCA1 Wild-Type | 12.8 ± 1.5 |
| NALM-6 | Leukemia | BRCA1 Deficient | 1.5 ± 0.3 |
| K-562 | Leukemia | IKZF1/3 Independent | > 50 |
| HCT116 | Colon Cancer | Wild-Type | 25.6 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Tier 2: Elucidating the Mechanism of Action
Once the cytotoxic or antiproliferative activity of this compound has been established, the next step is to investigate how it exerts these effects.
Workflow for Mechanistic Studies
Caption: A tiered workflow for the characterization of novel compounds.
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Investigating a Hypothetical Target: PARP Inhibition
Given that some isoquinoline derivatives act as DNA damage response inhibitors, a plausible, yet unproven, hypothesis is that this compound may inhibit Poly (ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for repairing single-strand DNA breaks.[5] Their inhibition in cancer cells with deficient homologous recombination (like those with BRCA1/2 mutations) can lead to synthetic lethality.[6]
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PARP pathway by this compound.
Protocol 6: Immunofluorescence Assay for PARP Activity (PAR-Parylation)
This assay visualizes the accumulation of poly(ADP-ribose) (PAR) chains, a product of PARP activity, in response to DNA damage.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with this compound for 1 hour.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a low concentration of hydrogen peroxide (H2O2) for 10 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 5% BSA and then incubate with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope. A reduction in the PAR signal in the presence of this compound would suggest PARP inhibition.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial cellular characterization of this compound. The proposed tiered approach allows for a systematic investigation, from broad phenotypic effects to more specific mechanistic insights. Based on the initial findings, further studies could include Western blotting to probe specific signaling pathways, kinome profiling to identify potential kinase targets, and ultimately, in vivo studies to assess therapeutic efficacy. The versatility of the isoquinoline scaffold suggests that this compound could hold significant potential as a novel pharmacological agent.
References
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High-Throughput Screening with 8-Fluoroisoquinolin-1-ol Libraries: A Guide to Assay Development and Hit Validation
<_
APPLICATION NOTE & PROTOCOL
Abstract
High-throughput screening (HTS) is a foundational technology in modern drug discovery, facilitating the rapid interrogation of large chemical libraries against biological targets.[1] The 8-Fluoroisoquinolin-1-ol core structure is a key pharmacophore found in a variety of enzyme inhibitors, most notably inhibitors of Poly (ADP-ribose) polymerase (PARP).[2] Its rigid, heterocyclic scaffold, combined with the metabolic stability conferred by the fluorine atom, makes it an attractive starting point for developing potent and selective therapeutic agents. This guide provides a comprehensive framework for designing and executing HTS campaigns using libraries derived from this scaffold. We will detail the critical steps from assay development and validation to the final hit confirmation cascade, using a PARP1 biochemical assay as a practical exemplar.
Introduction: The this compound Scaffold
The isoquinolinone family of compounds has proven to be a rich source of bioactive molecules.[3][4] Specifically, derivatives of this scaffold have been identified as potent inhibitors of PARP1, an enzyme critical for DNA repair.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[5][6]
The 8-fluoro substitution on the isoquinolin-1-ol core is a strategic chemical modification. Fluorine's high electronegativity and small size can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the molecule. A library built around this scaffold, therefore, offers a collection of compounds with a higher probability of possessing drug-like properties.[7]
Part 1: HTS Assay Development and Validation
The success of any HTS campaign hinges on the quality of the assay.[8] The goal is to develop a robust, reproducible, and cost-effective assay that can be miniaturized for high-density plate formats (e.g., 384- or 1536-well plates) and is amenable to automation.[1][9]
Choosing the Right Assay: A Case Study with PARP1
For enzyme targets like PARP1, several assay formats can be considered.[10] A common and effective method is a homogeneous fluorescent assay that detects the consumption of the enzyme's cofactor, nicotinamide adenine dinucleotide (NAD+).[11]
Principle:
-
PARP1, when activated by damaged DNA, consumes NAD+ to create poly (ADP-ribose) polymers.
-
Inhibitors from the this compound library will compete with NAD+ or block the enzyme's catalytic activity, thus sparing NAD+.
-
The remaining NAD+ concentration is measured using a coupled enzymatic reaction that produces a highly fluorescent molecule, such as resorufin.
-
A higher fluorescent signal corresponds to greater PARP1 inhibition.[11]
Alternative formats include fluorescence polarization (FP) competitive binding assays or ELISA-based methods that quantify the poly(ADP-ribose) product.[12][13] The choice depends on available instrumentation, reagent costs, and the specific scientific question being addressed.
Assay Miniaturization and Optimization
Transitioning the assay from a 96-well to a 384-well format requires careful optimization of several parameters to maintain data quality while reducing reagent consumption.
Key Optimization Parameters:
-
Reagent Concentrations: Determine the minimal concentrations of enzyme (PARP1), DNA activator, and substrate (NAD+) that provide a sufficient signal window.
-
Incubation Times: Optimize reaction times to ensure the reaction is within the linear range and stable enough for plate reading.
-
Buffer Composition: Ensure pH and salt concentrations are optimal for enzyme activity and compound stability.
-
DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO (typically ≤1%), as it can affect enzyme activity and compound solubility.[14]
The Litmus Test: Z'-Factor for Assay Quality
Before commencing a full-scale screen, the assay's quality must be statistically validated. The Z'-factor (Z-prime) is the most widely accepted parameter for this purpose.[8][15] It measures the separation between the high (positive control, no inhibition) and low (negative control, full inhibition) signals, relative to the variability in those signals.
Z'-Factor Calculation:
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16] Values below 0.5 suggest the assay is not robust enough to reliably identify hits and requires further optimization.[16][17]
| Parameter | Optimized Value (384-well) | Rationale |
| Assay Volume | 20 µL | Reduces reagent cost while being compatible with automated liquid handlers. |
| PARP1 Enzyme | 1 nM | Lowest concentration to yield a robust signal, conserving expensive enzyme. |
| NAD+ Substrate | 1 µM | Set at the Michaelis constant (Km) for sensitive detection of competitive inhibitors. |
| Final DMSO | 0.5% | Balances compound solubility with minimal impact on enzyme activity. |
| Z'-Factor | > 0.7 | Ensures a large signal window and low data variability for reliable hit identification.[8][16] |
| Table 1: Example of optimized parameters for a PARP1 inhibition HTS assay. |
Part 2: The High-Throughput Screening Workflow
A typical HTS campaign is a multi-step, automated process designed for efficiency and reproducibility.[1]
Protocol 1: Primary HTS of this compound Library against PARP1
Objective: To identify initial "hit" compounds that inhibit PARP1 activity from a large library.
Materials:
-
384-well, black, solid-bottom assay plates
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+
-
NAD+/NADH cycling detection kit (containing alcohol dehydrogenase, diaphorase, resazurin)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µg/mL BSA
-
This compound library (10 mM in DMSO)
-
Known PARP1 inhibitor (e.g., Olaparib) for positive control[18]
-
Automated liquid handling systems and plate readers
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the this compound library stock plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL assay volume.
-
Control Wells: Designate specific columns for controls:
-
Negative Control (0% Inhibition): Add 100 nL of DMSO.
-
Positive Control (100% Inhibition): Add 100 nL of a saturating concentration of Olaparib (e.g., 10 µM).
-
-
Enzyme/DNA Addition: Add 10 µL of a 2X PARP1/DNA solution (e.g., 2 nM PARP1, 2 µg/mL DNA) to all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a 2X NAD+ solution (2 µM) to all wells to start the enzymatic reaction.
-
PARP Reaction Incubation: Incubate the plates for 60 minutes at 25°C.
-
Detection: Add 10 µL of the NAD+ cycling detection reagent to all wells. Incubate for 30 minutes at 25°C, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Excitation ~540 nm, Emission ~590 nm).
Part 3: Data Analysis, Hit Confirmation, and Validation
Raw data from an HTS campaign requires rigorous statistical analysis to distinguish true hits from experimental noise and false positives.[19]
Primary Data Analysis
-
Plate-Level QC: For each plate, calculate the Z'-factor using the control wells. Plates with a Z' < 0.5 should be flagged for review or repeated.[20]
-
Normalization: Convert raw fluorescence values into a percentage of inhibition relative to the on-plate controls: % Inhibition = 100 * (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)
-
Hit Selection: A common method for hit selection is to set an activity threshold based on the standard deviation (SD) of the sample population. A robust threshold is often defined as the mean % inhibition plus three times the standard deviation (Mean + 3SD) of all library compounds.[21] Compounds exceeding this threshold are considered primary hits.
Hit Confirmation and Triage
Primary hits must undergo a rigorous validation process to eliminate artifacts and confirm their activity.[22] This process is often structured as a decision-making cascade.
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Methodology:
-
Source Compound: Use a freshly ordered powder sample of the hit compound, confirmed for identity and purity (>95%) by LC-MS and NMR.[21]
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a top concentration of 100 µM.
-
Assay Execution: Perform the PARP1 inhibition assay as described in Protocol 1, using the dilution series in triplicate.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Counter-Screens and Orthogonal Validation
A critical step is to rule out compounds that interfere with the assay technology itself (e.g., autofluorescent compounds, aggregators).[22]
-
Counter-Screen: A common counter-screen involves running the assay in the absence of the target enzyme (PARP1). A compound that still shows a signal change is likely an assay artifact and should be discarded.
-
Orthogonal Assay: To ensure the compound's activity is not specific to one assay format, hits should be tested in a mechanistically different assay.[22] For example, if the primary screen was a functional assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) or a competitive binding assay (e.g., Fluorescence Polarization) to directly measure compound binding to PARP1.[13]
By systematically applying this multi-step validation process, researchers can confidently identify high-quality, tractable hit series from an this compound library, providing a solid foundation for subsequent lead optimization programs.
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Application Notes and Protocols for 8-Fluoroisoquinolin-1-ol, a Novel PARP Inhibitor in Cancer Research
Introduction: The Critical Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) network.[1][2] These enzymes act as cellular sentinels, detecting DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[2][3] Upon binding to a DNA break, PARP1 becomes catalytically active, cleaving NAD+ to form long polymers of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2] This PARylation cascade serves as a scaffold to recruit the machinery required for DNA repair.[2]
In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP creates a state of "synthetic lethality".[4][5][6] Cancers with mutations in genes such as BRCA1 and BRCA2 are HR-deficient and thus heavily reliant on PARP-mediated SSB repair.[4][7] When PARP is inhibited, these SSBs are not repaired and, upon encountering a replication fork, are converted into toxic double-strand breaks (DSBs).[6][8] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[2][6]
8-Fluoroisoquinolin-1-ol is an emerging small molecule inhibitor designed to target the catalytic activity of PARP. Its isoquinoline scaffold is a key structural motif found in numerous PARP inhibitors, and the strategic placement of a fluorine atom can enhance binding affinity and metabolic stability. This document provides a comprehensive guide for researchers to investigate the activity and mechanism of this compound as a PARP inhibitor in a cancer research setting.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The primary mechanism of action for this compound is competitive inhibition at the NAD+ binding site within the catalytic domain of PARP1.[9] By occupying this pocket, the inhibitor prevents PARP1 from synthesizing PAR chains, thereby halting the recruitment of the DNA repair machinery.
A critical aspect of the efficacy of many PARP inhibitors is the phenomenon of "PARP trapping".[10][11] Beyond simple catalytic inhibition, these molecules can lock PARP1 onto the DNA at the site of the break.[10][11] The trapped PARP-DNA complex is itself a significant steric hindrance, obstructing DNA replication and transcription, and is considered more cytotoxic than the accumulation of unrepaired SSBs alone.[11] The degree to which this compound facilitates PARP trapping is a key characteristic to be determined experimentally.
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Application Notes and Protocols for Fluorination Techniques in Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Imperative of Fluorinating Isoquinolines
The isoquinoline scaffold is a privileged core in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and biologically active compounds.[1][2] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of these molecules.[3][4] Fluorine's unique attributes, including its high electronegativity, small atomic radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[3][4] Consequently, the development of efficient and selective methods for the synthesis of fluorinated isoquinolines is a topic of intense research and paramount importance in modern drug discovery.[1][3]
This comprehensive guide provides an in-depth exploration of contemporary fluorination techniques applicable to isoquinoline synthesis. Moving beyond a mere recitation of procedures, this document elucidates the underlying principles and strategic considerations that guide the choice of a particular fluorination method. We will delve into both late-stage fluorination of pre-formed isoquinoline rings and the synthesis of fluorinated isoquinoline scaffolds from fluorinated building blocks.
Strategic Approaches to Isoquinoline Fluorination
The introduction of fluorine into the isoquinoline framework can be broadly categorized into two strategic approaches:
-
Late-Stage Fluorination: This involves the direct installation of a fluorine atom onto a pre-existing isoquinoline or a complex isoquinoline-containing molecule. This approach is particularly valuable in the later stages of drug development, allowing for the rapid generation of fluorinated analogs from a common precursor.[5][6]
-
Fluorinated Building Block Synthesis: This strategy relies on the synthesis of simpler, fluorinated precursors that are then elaborated into the final isoquinoline scaffold.[7][8][9] This approach is often advantageous when a specific regioisomer is desired or when the conditions for direct fluorination are incompatible with other functional groups in the molecule.
The choice between these strategies is dictated by several factors, including the desired position of the fluorine atom, the overall complexity of the target molecule, and the compatibility of functional groups with the chosen fluorination chemistry.
Electrophilic Fluorination: A Direct Approach to C-H Functionalization
Electrophilic fluorination has become a cornerstone for the direct introduction of fluorine into electron-rich aromatic and heteroaromatic systems.[10][11] This methodology typically employs reagents with a polarized N-F bond, rendering the fluorine atom electrophilic.
Mechanism of Electrophilic Aromatic Fluorination (SEAr)
The prevailing mechanism for the electrophilic fluorination of aromatic compounds is the SEAr (Electrophilic Aromatic Substitution) pathway.[12][13] The reaction proceeds through the formation of a Wheland-type intermediate (a σ-complex), which then loses a proton to restore aromaticity.[12] The rate-determining step is typically the initial attack of the electrophilic fluorine on the aromatic ring.[12][13]
Caption: Generalized SEAr mechanism for electrophilic fluorination.
Common Electrophilic Fluorinating Reagents
A variety of N-F reagents have been developed, with Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability, ease of handling, and broad applicability.[10][11]
| Reagent | Structure | Key Features |
| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly effective, stable, and relatively safe to handle.[14][15][16] |
| NFSI | N-Fluorobenzenesulfonimide | A powerful electrophilic fluorinating agent, often used for more challenging substrates.[10][11] |
Protocol 1: Direct C-H Fluorination of Isoquinoline using Selectfluor™
This protocol describes a general procedure for the direct fluorination of an activated isoquinoline derivative. The regioselectivity of the reaction is highly dependent on the electronic nature of the substituents on the isoquinoline ring.
Materials:
-
Substituted Isoquinoline (1.0 mmol)
-
Selectfluor™ (1.2 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Argon or Nitrogen atmosphere
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted isoquinoline (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature until the isoquinoline is fully dissolved.
-
Add Selectfluor™ (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated isoquinoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: While Selectfluor™ is relatively stable, an inert atmosphere is good practice to prevent side reactions with atmospheric moisture, especially with sensitive substrates.
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the fluorinating reagent and potential side reactions.
-
Stoichiometry: A slight excess of the fluorinating agent is often used to ensure complete conversion of the starting material.
Transition-Metal-Catalyzed Fluorination Strategies
Transition-metal catalysis has opened new avenues for C-H functionalization, including fluorination.[17] These methods can offer unique regioselectivities that are not accessible through traditional electrophilic substitution.
Rhodium(III)-Catalyzed [4+2] Annulation for Vinyl-Fluorinated Isoquinolines
A notable example is the Rh(III)-catalyzed C-H functionalization between oxadiazoles and difluoromethylene alkynes, which provides a direct route to vinyl-fluorinated isoquinolines with excellent chemoselectivity and regioselectivity.[18][19] This method constructs the fluorinated isoquinoline core in a single step.[19]
Caption: Workflow for Rh(III)-catalyzed synthesis of vinyl-fluorinated isoquinolines.
Protocol 2: Rh(III)-Catalyzed Synthesis of a Vinyl-Fluorinated Isoquinoline
This protocol is adapted from the work of Luo et al. and provides a method for the synthesis of vinyl-fluorinated isoquinolines.[19]
Materials:
-
Oxadiazole (0.05 mmol)
-
Difluoromethylene alkyne (0.11 mmol)
-
[Cp*RhCl₂]₂ (5 mol %)
-
AgBF₄ (0.015 mmol)
-
Zn(OAc)₂ (0.15 mmol)
-
TsOH (0.05 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.0 mL)
-
Argon or Nitrogen atmosphere
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the oxadiazole (0.05 mmol), difluoromethylene alkyne (0.11 mmol), [Cp*RhCl₂]₂ (5 mol %), AgBF₄ (0.015 mmol), Zn(OAc)₂ (0.15 mmol), and TsOH (0.05 mmol).
-
Add HFIP (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 5 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a mixture of ethyl acetate and petroleum ether) to yield the vinyl-fluorinated isoquinoline product.[19]
Trustworthiness of the Protocol: This protocol is based on a published and peer-reviewed synthetic method, providing a high degree of confidence in its reproducibility. The detailed stoichiometry and reaction conditions are provided for successful implementation.
Nucleophilic Fluorination: Building Blocks and Late-Stage Functionalization
Nucleophilic fluorination is a powerful strategy that typically involves the displacement of a leaving group by a fluoride ion.[11][20] This can be applied to the synthesis of fluorinated building blocks or in the late-stage functionalization of appropriately activated isoquinoline precursors.
Synthesis of Fluorinated Building Blocks
The synthesis of fluorinated building blocks, which are then cyclized to form the isoquinoline ring, offers excellent control over the position of the fluorine atom.[7][8] For example, a fluorinated phenylacetonitrile derivative can be a key intermediate in the Pomeranz-Fritsch synthesis of fluorinated isoquinolines.
Late-Stage Nucleophilic Fluorination
For late-stage nucleophilic fluorination, a good leaving group (e.g., -Cl, -Br, -OTf) is required at the desired position on the isoquinoline ring. The reaction is then carried out with a suitable fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst.[21]
Caption: Pathway for nucleophilic aromatic substitution (SNAr) to form fluorinated isoquinolines.
Safety Precautions in Fluorination Chemistry
Working with fluorinating agents requires strict adherence to safety protocols due to their potential hazards.[22][23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[22][23] Double-gloving is recommended when handling highly corrosive or readily absorbed compounds.[22]
-
Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[23]
-
Handling: Handle fluorinating agents with care, avoiding contact with skin and eyes.[22]
-
Quenching and Waste Disposal: Quenching of reactions containing reactive fluorinating agents like DAST should be done with extreme caution, typically by slow addition to a cooled, saturated solution of sodium bicarbonate.[22] All fluorinated waste must be disposed of according to institutional guidelines.[22][23]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[25] For exposure to HF-generating compounds, calcium gluconate gel should be available.[22]
Conclusion and Future Outlook
The field of isoquinoline fluorination continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable methods. The direct C-H fluorination of isoquinolines, particularly at positions that are challenging to access through classical methods, remains a significant goal.[17][26] The development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more powerful tools for the synthesis of these valuable compounds, further empowering medicinal chemists in their quest for new and improved therapeutics.
References
- Luo, Y., Zeng, Y.-H., et al. (2023). Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. The Journal of Organic Chemistry.
- Zeng, Y.-H., Luo, Y., et al. (2023). Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. The Journal of Organic Chemistry.
- Ni, C., & Hu, J. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry.
- Stavber, S., & Zupan, M. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Tetrahedron.
- Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Pal, S., & Singh, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate.
- Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Pal, S., & Singh, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Jia, K., et al. (2024). Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.
- Rinaldi, C., et al. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online.
- Princeton University. (n.d.). Fluorine.
- Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.
- Kornath, A., & Torheyden, M. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety.
- Hollingworth, C., & Gouverneur, V. (2012). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.
- ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- Common Organic Chemistry. (n.d.). Selectfluor.
- Semantic Scholar. (n.d.). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
- ResearchGate. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Zhang, Z., et al. (2015). Ag(I)-Catalyzed Aminofluorination of Alkynes: Efficient Synthesis of 4-Fluoroisoquinolines and 4-Fluoropyrrolo[α]isoquinolines. Organic Letters.
- Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation.
- Nonn, M., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.
- Singh, A., & Sharma, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Selectfluor.
- Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- Ritter, T., et al. (2013). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
- Prakash, G. K. S., & Yudin, A. K. (2018). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules.
- Thompson, A. L., & Gouverneur, V. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. Angewandte Chemie International Edition.
- Li, X., & Li, F. (2016). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Asian Journal of Organic Chemistry.
- Mossine, A. V., & Brooks, A. F. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Organic & Biomolecular Chemistry.
- Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Doyle Group, UCLA. (2023). Nucleophilic Fluorination.
- Gouverneur, V. (2011). Transition metal catalysis and nucleophilic fluorination. Chemical Communications.
- Ritter, T. (2013). Late-Stage Fluorination. 15th Brazilian Meeting on Organic Synthesis.
- Alshammari, M. D. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. University of Mississippi eGrove.
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Analytical methods for quantifying 8-Fluoroisoquinolin-1-ol
An Application Note on the Quantitative Analysis of 8-Fluoroisoquinolin-1-ol by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
This compound, also known as 8-fluoro-1,2-dihydroisoquinolin-1-one, is a fluorinated heterocyclic compound. As a derivative of the isoquinoline scaffold, it holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and bioactive molecules.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making this compound a subject of interest in drug discovery and development.[1]
Accurate and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, determining the purity of final products, and conducting pharmacokinetic studies. This application note provides detailed, field-proven protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 8-fluoro-2H-isoquinolin-1-one | [5] |
| Molecular Formula | C₉H₆FNO | [5] |
| Molecular Weight | 163.15 g/mol | [5] |
| Monoisotopic Mass | 163.043341977 Da | [5] |
| CAS Number | 444898-84-4 | [5] |
| XLogP3-AA | 1.4 | [5] |
| Topological Polar Surface Area | 29.1 Ų | [5] |
Guiding Principles: Method Validation According to ICH Q2(R1)
For any analytical method to be considered reliable and fit for purpose, it must be validated. The validation process demonstrates that the procedure is suitable for its intended use.[6] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[3][4] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Logical flow of analytical method validation based on ICH Q2(R1).
Protocol 1: Quantification by HPLC-UV
This method is suitable for purity assessment, assay determination in drug substances, and quantification in dissolution samples where analyte concentrations are relatively high. The choice of a C18 column is based on the moderate polarity of the analyte (XLogP3-AA of 1.4), which allows for good retention and separation under reversed-phase conditions.[5]
Principle
High-Performance Liquid Chromatography (HPLC) separates this compound from other components in a sample matrix based on its differential partitioning between a stationary phase (a C18 column) and a liquid mobile phase. The analyte is then quantified by a UV detector at a wavelength where it exhibits maximum absorbance.
Instrumentation and Conditions
-
System: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with end-capping is recommended to minimize peak tailing for the basic nitrogen in the isoquinoline ring.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape by protonating free silanol groups on the column and ensuring consistent ionization of the analyte.[7]
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
Time (min) % Solvent B 0.0 30 10.0 70 12.0 70 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (A preliminary UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent. A suggested concentration range is 1.0 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
-
Verify that the system suitability criteria are met (see table below).
-
Inject the diluent (as a blank), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.
Typical Validation Parameters (HPLC-UV)
| Parameter | Acceptance Criteria (ICH Q2) |
| System Suitability | RSD of peak area < 2.0%; Tailing factor ≤ 2.0 |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Typically in the range of 0.5 - 1.0 µg/mL |
Protocol 2: Quantification by LC-MS/MS
This method is ideal for applications requiring high sensitivity and selectivity, such as the quantification of this compound in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies, or for trace-level impurity analysis.[8][9]
Principle
Liquid chromatography separates the analyte from the matrix. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented. A specific product ion resulting from this fragmentation is then monitored for quantification, providing exceptional selectivity and sensitivity.[9]
Caption: General experimental workflow for LC-MS/MS analysis.
Instrumentation and Conditions
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier, making it highly compatible with mass spectrometry.[10]
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A fast gradient is typically employed (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte (this compound): Precursor Ion [M+H]⁺: m/z 164.1 → Product Ion: m/z 136.1 (Proposed fragment corresponding to loss of CO).
-
Internal Standard (IS): An appropriate stable isotope-labeled standard or a structurally similar compound should be used.
-
-
Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized for the specific instrument to maximize the signal for the analyte.
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard and Sample Preparation: Similar to the HPLC method, but standards and samples should be prepared to lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.[9][11] A typical protein precipitation protocol involves adding 3 parts of cold acetonitrile containing the internal standard to 1 part of plasma, vortexing, centrifuging, and injecting the supernatant.
Analysis and Quantification
-
Optimize MS source parameters and MRM transitions by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system.
-
Inject a series of calibration standards and samples.
-
Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration.
Typical Validation Parameters (LC-MS/MS)
| Parameter | Acceptance Criteria (ICH Q2 / Bioanalytical Guidance) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% of Nominal) | ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Typically in the range of 0.1 - 1.0 ng/mL |
| Matrix Effect | Should be assessed and minimized |
| Recovery | Should be consistent and reproducible |
References
- Aishwaryashiremath.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- ICH. Quality Guidelines. [Link]
- Abraham Entertainment.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PubChem. 8-fluoro-1,2-dihydroisoquinolin-1-one.
- PubChem. 8-Fluoroisoquinoline.
- MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. (2024-12-31). [Link]
- PubChem. 8-Fluoroquinolin-6-ol.
- PMC. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- PubMed. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance.
- PubMed. Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF.
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- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. 8-Fluoro-1,2-dihydroisoquinolin-1-one | C9H6FNO | CID 45090798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. sielc.com [sielc.com]
- 8. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroisoquinolin-1-ol
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals engaged in the synthesis of 8-Fluoroisoquinolin-1-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. Fluorinated isoquinolines are critical pharmacophores, but their synthesis can be non-trivial.[1][2] This center addresses common challenges with practical, evidence-based solutions.
Core Synthetic Pathways: An Overview
The synthesis of the isoquinoline core is typically achieved through several classic named reactions. The choice of pathway is critical and often dictated by the substitution pattern of the desired product and the available starting materials. The three most common routes are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[3]
Caption: Key synthetic routes to the isoquinoline core.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, structured in a direct question-and-answer format.
Q1: My Bischler-Napieralski reaction for the 8-fluoro analogue is failing or giving very low yields. What are the likely causes and solutions?
This is the most common challenge. Low yields in this reaction, which is an intramolecular electrophilic aromatic substitution, typically stem from the electronic properties of the fluorinated aromatic ring.[3][4]
Causality Analysis:
-
Deactivated Aromatic Ring: The core issue is the strong electron-withdrawing nature of the fluorine atom. This deactivates the benzene ring, making it less nucleophilic and thus less susceptible to attack by the electrophilic imine-ester or nitrilium ion intermediate, which is the key cyclization step.[3][5]
-
Insufficient Dehydrating Agent Potency: Standard conditions (e.g., refluxing POCl₃ alone) may be insufficient to drive the reaction to completion for a deactivated substrate.[4] The equilibrium may not favor the formation of the key electrophilic intermediate.
-
Side Reactions: A significant side reaction, especially under harsh conditions, is the retro-Ritter reaction. This occurs when the nitrilium intermediate fragments to form a stable styrene derivative instead of cyclizing, effectively consuming your starting material.[3][6]
Troubleshooting & Optimization Workflow
Caption: Troubleshooting logic for low-yield Bischler-Napieralski reactions.
| Dehydrating Agent/System | Typical Conditions | Rationale for Use with Deactivated Substrates |
| POCl₃ (Phosphorus oxychloride) | Refluxing neat or in toluene/xylene | Standard, but often insufficient for electron-poor rings.[4] |
| P₂O₅ in POCl₃ | Refluxing POCl₃ | P₂O₅ generates a pyrophosphate intermediate, which is a much better leaving group, forming the electrophile more readily.[3][6] |
| PPA (Polyphosphoric acid) | 140-160 °C | Acts as both an acidic catalyst and a powerful dehydrating agent. |
| Tf₂O (Triflic anhydride) | With a non-nucleophilic base (e.g., 2,6-lutidine) in DCM, often at low temp. | Extremely powerful promoter for cyclization, especially for carbamates.[4] |
Actionable Recommendation: For the synthesis of 8-fluoro-3,4-dihydroisoquinoline, begin by using a combination of P₂O₅ in refluxing POCl₃ .[3] This provides a significant increase in reactivity required to overcome the deactivating effect of the fluorine substituent.
Q2: I'm struggling with the regioselectivity of my synthesis. How can I ensure the fluorine is at the 8-position and avoid other isomers?
Regiocontrol is paramount. Standard cyclization reactions on a meta-substituted phenethylamine can lead to a mixture of 6- and 8-substituted isoquinolines.
Causality Analysis:
-
Electrophilic Aromatic Substitution Directors: The cyclization is governed by the directing effects of substituents on the ring. The ethylamine group directs the electrophile ortho and para to itself. For a starting material like 3-fluorophenethylamine, cyclization can occur at either of the two ortho positions, leading to a mixture of 6-fluoro and 8-fluoro isomers.
Solutions for Regiocontrol:
-
Use of a Blocking Group: A common strategy is to temporarily block one of the cyclization positions. For example, starting with a 4-bromo-3-fluorophenethylamine derivative ensures the cyclization can only occur at the desired position.[7] The blocking group (bromo) can be removed in a subsequent step.
-
Directed ortho-Lithiation (DoM): A more elegant and modern approach is to build the heterocyclic ring onto a pre-functionalized arene. This provides absolute regiocontrol. A simple procedure for synthesizing the key intermediate, 8-fluoro-3,4-dihydroisoquinoline, has been described based on a directed ortho-lithiation reaction.[7][8] This method offers a significant advantage over classical cyclizations for this specific target.
Recommended Protocol Outline (via DoM): A detailed protocol based on this superior strategy is provided in the "Detailed Protocols" section below.
Q3: My final product is difficult to purify. What are the best practices for isolating pure this compound?
Purification can be challenging due to the presence of unreacted starting materials, side products, and residual catalysts. The polar nature of the isoquinolin-1-ol scaffold can also lead to tailing on silica gel chromatography.
Troubleshooting Purification:
| Issue | Potential Cause | Recommended Solution |
| Oily Product / Fails to Crystallize | Residual solvents or impurities. | Triturate with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, proceed to chromatography. |
| Tailing on Silica Gel Column | The basic nitrogen and acidic hydroxyl group interact strongly with silica. | 1. Deactivate the Silica: Add 1-2% triethylamine (Et₃N) or ammonia to the eluent system (e.g., EtOAc/Hexanes). This will cap the acidic sites on the silica gel. 2. Switch Phases: Consider using neutral or basic alumina as the stationary phase. |
| Persistent Colored Impurities | Oxidation byproducts from the dehydrogenation step. | Treat the crude product solution with activated charcoal before filtration and concentration. |
| Poor Separation from Starting Amide | Similar polarity. | Optimize the eluent system. A gradient elution from a less polar to a more polar mixture is often effective. Consider a solvent system like Dichloromethane/Methanol for more polar compounds. |
Several patents describe purification of similar hydroxyquinoline derivatives, often involving recrystallization from alcoholic solvents like methanol or ethanol, sometimes after an initial purification step to remove bulk impurities.[9][10]
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is generally best for preparing this compound?
-
A: While classical methods like the Bischler-Napieralski reaction are foundational, a directed ortho-lithiation strategy offers superior regiocontrol and is highly recommended for this specific target to avoid isomeric mixtures.[7][8] This approach builds the second ring onto a starting material that already has the fluorine atom in the correct position.
-
-
Q: How does the 8-fluoro substituent affect the final compound's properties?
-
A: The fluorine atom significantly impacts the molecule's electronic properties. It increases metabolic stability by strengthening the C-F bond and can enhance binding affinity to biological targets by altering pKa and lipophilicity.[1] This makes fluorinated isoquinolines highly valuable in medicinal chemistry.[2]
-
-
Q: Are there any modern transition-metal-catalyzed methods applicable here?
-
A: Yes, significant advances have been made in transition-metal-catalyzed isoquinoline synthesis, often using palladium, rhodium, or copper complexes.[11][12] These methods can offer milder reaction conditions and broader functional group tolerance.[13] For instance, catalytic C-H activation and annulation strategies are emerging as powerful alternatives to traditional named reactions.[11]
-
-
Q: What are the most critical safety precautions for this synthesis?
-
A: Always work in a well-ventilated fume hood. Reagents like POCl₃ and P₂O₅ are highly corrosive and react violently with water. Triflic anhydride (Tf₂O ) is also extremely reactive. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Quench reactive reagents carefully with a suitable protocol.
-
Detailed Experimental Protocol: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (Key Precursor via DoM)
This protocol is adapted from a literature procedure demonstrating a regiocontrolled synthesis and serves as a robust starting point for accessing the 8-fluoro-isoquinoline core.[7][8] The final conversion to this compound involves subsequent oxidation/functionalization steps.
Step 1: Synthesis of N-(2-bromoethyl)-2-fluorobenzamide
-
To a solution of 2-fluorobenzoyl chloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 2-bromoethylamine hydrobromide (1.05 eq) followed by the slow addition of triethylamine (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.
Step 2: Intramolecular Cyclization via Directed ortho-Lithiation
-
Dissolve the N-(2-bromoethyl)-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The solution may change color.
-
Stir the reaction mixture at -78 °C for 3 hours. The lithiation occurs ortho to the fluorine, followed by intramolecular cyclization.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using an eluent system such as Hexanes/Ethyl Acetate with 1% Et₃N) to afford 8-fluoro-3,4-dihydroisoquinolin-1(2H)-one.
Step 3: Reduction to 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
-
To a solution of the lactam from Step 2 (1.0 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add a reducing agent such as borane-THF complex (BH₃·THF, 1.5 eq, 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the dropwise addition of 6 M HCl.
-
Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.
-
Cool to room temperature and basify the aqueous solution with solid NaOH or concentrated NaOH solution to pH > 12.
-
Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the target 8-fluoro-1,2,3,4-tetrahydroisoquinoline.
This key intermediate can then be carried forward for C1-oxidation to achieve the desired this compound.
References
- Sloop, J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Fluorine Chemistry. [Link]
- ResearchGate. (2023). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives.
- ResearchGate. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.
- ResearchGate. (2023). Synthesis of isoquinolin‐1(2H)‐ones by Li et al.
- Semantic Scholar. (2011). Synthesis of 1-Acylisoquinolines from Isoquinoline, Alcohols, and CCl4 Catalyzed by Iron Complexes. Semantic Scholar. [Link]
- Organic Chemistry Portal. (2022). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
- Lévay, B., et al. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. [Link]
- Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
- MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
- ResearchGate. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. [Link]
- Organic Chemistry Reaction. (n.d.). Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. [Link]
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
- Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
- Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis.
- Química Orgánica. (n.d.). Pictet Spengler synthesis of isoquinoline. Química Orgánica. [Link]
- University of Liverpool. (n.d.). Quinolines and Isoquinolines. University of Liverpool. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
- Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Slideshare. (n.d.). Bischler napieralski reaction. Slideshare. [Link]
- YouTube. (2017). Isoquinoline. YouTube. [Link]
- ResearchGate. (2023). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- ResearchGate. (2011). Quinolines and isoquinolines: reactions and synthesis.
- Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
- Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
- 13. Isoquinoline synthesis [organic-chemistry.org]
Technical Support Center: 8-Fluoroisoquinolin-1-ol Reactions
Welcome to the technical support guide for 8-Fluoroisoquinolin-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile heterocyclic scaffold into their synthetic workflows. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and field-proven troubleshooting strategies to help you navigate the unique challenges presented by this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Issues & Starting Material
Question 1: My reaction is yielding a complex mixture of unidentified products, and the starting material seems to be consumed. What are the primary factors to investigate?
Answer: When encountering a complex reaction profile with this compound, it is crucial to first validate the stability and purity of your starting material and its behavior under the intended reaction conditions.
-
Starting Material Purity & Stability: Verify the purity of your this compound via NMR and LC-MS. The presence of residual acids or bases from its synthesis can interfere with subsequent steps. This scaffold, like many quinolinols, can be susceptible to degradation under harsh thermal or pH conditions. Before running the reaction, consider performing a stability test by dissolving the starting material in the reaction solvent with the base and heating it for a short period. Analyze the sample by TLC or LC-MS to check for decomposition.
-
Tautomerism: this compound exists in tautomeric equilibrium with 8-Fluoroisoquinolin-1(2H)-one. This is a fundamental property of 2- and 4-oxyquinolines and 1- and 3-oxyisoquinolines.[1] The lactam (keto) form typically predominates, but the equilibrium can be influenced by solvent polarity and pH. This dual reactivity as both a phenol-like (enol) and amide-like (lactam) system is often the root cause of unexpected side products, particularly in alkylation reactions.
-
Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 8-position acidifies the N-H proton of the lactam tautomer and influences the electron density of the entire ring system.[2][3] While C-F bonds on aromatic rings are generally robust, they can be susceptible to nucleophilic aromatic substitution (SNAr) under very harsh basic and thermal conditions, although this is less common for fluorine compared to other halogens unless the ring is highly activated.[4]
Category 2: N- vs. O-Alkylation Reactions
Question 2: I am attempting an O-alkylation (e.g., Mitsunobu or Williamson ether synthesis) but am consistently isolating a mixture of N- and O-alkylated products. How can I improve the regioselectivity?
Answer: This is a classic challenge involving ambident nucleophiles. The deprotonated this compound anion has two nucleophilic centers: the nitrogen and the oxygen. The ratio of N- to O-alkylation is highly dependent on the reaction conditions, governed by the principles of Hard and Soft Acids and Bases (HSAB).[5][6][7]
-
O-Alkylation (Favored by "Hard-Hard" and "Soft-Soft" Interactions): To favor alkylation on the oxygen atom (the harder nucleophilic center), you should aim for conditions that promote the formation of the harder alkoxide.
-
Mitsunobu Reaction: This is often the go-to method for O-alkylation of isoquinolinones.[5][8] The reaction proceeds under neutral conditions, and the phosphorus-based intermediate is believed to favor attack by the oxygen atom. Studies on similar systems show that Mitsunobu conditions can strongly favor O-alkylation.[6][8]
-
Williamson Ether Synthesis Conditions: Using a "harder" counter-ion like Na⁺ or K⁺ with a less polar, aprotic solvent (e.g., THF, Dioxane) can favor O-alkylation. The choice of alkylating agent is also critical; alkyl halides are common.
-
-
N-Alkylation (Favored by "Hard-Soft" Interactions): To favor alkylation on the nitrogen atom (the softer nucleophilic center), different conditions are required.
-
Conditions: Using a polar, aprotic solvent like DMF or DMSO along with a strong base like sodium hydride (NaH) often favors N-alkylation.[9] These conditions fully generate the anion, and the polar solvent helps to solvate the cation, leaving the softer nitrogen atom more accessible for reaction with softer electrophiles like benzyl halides.
-
Protocol Summary Table: Controlling Alkylation Regioselectivity
| Parameter | Favors O-Alkylation (1-Alkoxyisoquinoline) | Favors N-Alkylation (2-Alkylisoquinolinone) | Rationale |
| Reaction Type | Mitsunobu (DEAD/DIAD, PPh₃) | Williamson Ether Synthesis | The Mitsunobu mechanism inherently favors O-alkylation for these systems.[5][8] |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | Stronger, non-coordinating bases in polar solvents favor N-alkylation.[9] |
| Solvent | THF, Dioxane, Toluene | DMF, DMSO | Polar aprotic solvents solvate the cation, exposing the softer nitrogen atom.[6] |
| Counter-ion | Ag⁺, K⁺ | Na⁺, Li⁺ | Silver salts are known to promote O-alkylation of pyridone-type systems.[9] |
| Leaving Group | Sulfates (R-OSO₂R'), Tosylates (R-OTs) | Iodides (R-I), Bromides (R-Br) | Harder leaving groups tend to react at the harder oxygen site. |
Troubleshooting Flowchart for Alkylation
Caption: Decision tree for selecting N- vs. O-alkylation conditions.
Category 3: Palladium-Catalyzed Cross-Coupling
Question 3: I am using this compound as a nucleophile in a Buchwald-Hartwig amination with an aryl bromide, but the reaction is failing or giving low yields. What are the key parameters for optimization?
Answer: The N-H of the this compound (in its lactam form) can act as an amine equivalent in Buchwald-Hartwig couplings.[10] However, its acidity is lower than that of many typical amine substrates, and its steric bulk is considerable. Success hinges on the careful selection of catalyst, ligand, and base.
-
Catalyst and Ligand Selection: This is paramount. Standard ligands like PPh₃ are often ineffective. You require electron-rich, sterically bulky phosphine ligands that facilitate both oxidative addition and reductive elimination.
-
Recommended Ligands: Biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points. For sterically hindered couplings, Josiphos-type ferrocenyl ligands (e.g., tBuXPhos) can also be highly effective.[10][11]
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the isoquinolinone. The choice of base is often the most critical parameter to screen.
-
Common Bases: K₃PO₄, Cs₂CO₃, and NaOtBu are the most frequently used bases. NaOtBu is very strong and often effective but can be incompatible with base-sensitive functional groups. K₃PO₄ is milder and often requires a small amount of water to be effective, which can be problematic if your substrate is water-sensitive.[12]
-
-
Solvent and Temperature: Anhydrous, aprotic polar solvents are standard.
-
Solvents: Toluene, Dioxane, or THF are typical.
-
Temperature: Reactions are usually run at elevated temperatures (80-110 °C).
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Stepwise optimization for Buchwald-Hartwig reactions.
Question 4: I am attempting a Suzuki coupling on a bromo-substituted this compound derivative, but the reaction is plagued by low conversion and significant dehalogenation. How can I improve the outcome?
Answer: Suzuki-Miyaura coupling is a powerful tool, but its success with electron-rich or complex heterocyclic halides depends on fine-tuning the reaction parameters to favor the productive catalytic cycle over side reactions like proto-dehalogenation.[13][14]
-
Catalyst and Ligand: The choice of catalyst is critical to promote the oxidative addition step, which can be sluggish with electron-rich halides.
-
Standard: Pd(PPh₃)₄ can work but is often suboptimal.
-
Recommended: Pre-formed catalysts like Pd(dppf)Cl₂ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are generally more robust and efficient.[13]
-
-
Base and Solvent System: The base activates the boronic acid for transmetalation.[13]
-
Bases: K₂CO₃ or Cs₂CO₃ are excellent choices. K₃PO₄ is also very effective. The base must be anhydrous if the reaction is run in a non-aqueous solvent, but for many Suzuki reactions, a biphasic solvent system is ideal.
-
Solvents: A mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water is common and highly effective. Water plays a crucial role in dissolving the base and facilitating the catalytic cycle.[12] If your substrate has base-labile groups (like esters), using a milder base like KF might prevent hydrolysis.[13][15]
-
-
Minimizing Side Reactions (Dehalogenation):
-
Rigorous Degassing: Oxygen can degrade the Pd(0) catalyst, leading to the formation of palladium black and promoting side reactions.[14] Degas your solvent and reaction mixture thoroughly by sparging with argon or nitrogen, or by using several freeze-pump-thaw cycles.
-
Boronic Acid Quality: Use high-purity boronic acid or its more stable pinacol ester (Bpin) equivalent. Old or impure boronic acids can contain boric acid (B(OH)₃), which can accelerate catalyst decomposition.
-
Temperature Control: Do not overheat. While heat is necessary, excessive temperatures can accelerate catalyst decomposition and dehalogenation. Start around 80-90 °C.
-
Table of Common Suzuki Coupling Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Conversion | Inactive catalyst; Poor oxidative addition; Ineffective base | Switch to a more active ligand (e.g., XPhos). Use a stronger base (Cs₂CO₃). Ensure the solvent system is appropriate (e.g., add water).[15][16] |
| Dehalogenation | Catalyst decomposition; Presence of water/protiated impurities; Boronic acid degradation | Rigorously degas the reaction. Use anhydrous solvents if running a water-free system. Use fresh, high-purity boronic acid or a Bpin ester.[14][15] |
| Homocoupling of Boronic Acid | Presence of Oxygen; Use of Pd(II) precatalyst without efficient reduction | Degas thoroughly. Use a Pd(0) source like Pd(PPh₃)₄ or ensure precatalyst is fully reduced.[14] |
Category 4: Product Purification
Question 5: My final this compound derivative is highly polar and streaks severely during silica gel chromatography. What are effective purification strategies?
Answer: The combination of a polar lactam and a basic nitrogen atom makes these compounds challenging to purify on standard silica gel due to strong, non-ideal interactions with the acidic silanol groups.[17] Here are several proven strategies:
-
Modified Normal-Phase Chromatography:
-
Basic Additive: The most common solution is to add a small amount (0.5-2%) of a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel, preventing peak tailing.
-
Recommended Modifiers: Triethylamine (Et₃N) for less polar solvent systems (Hexane/EtOAc) or a 7N solution of ammonia in methanol for more polar systems (DCM/MeOH).[18][19]
-
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography (C18):
-
Mobile Phase: Use a gradient of water and an organic solvent (acetonitrile or methanol).
-
pH Modifier: To ensure good peak shape, add a modifier to suppress the ionization of any free amines or other ionizable groups.
-
Acidic Modifier: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) is standard for LC-MS compatible purification.
-
Basic Modifier: 0.1% Ammonium hydroxide can be used if the compound is more stable under basic conditions.
-
-
Crystallization:
-
Do not underestimate the power of crystallization. It can be more effective and scalable than chromatography for achieving high purity.[17][18]
-
Troubleshooting "Oiling Out": If your compound oils out instead of crystallizing, it may be due to impurities or cooling the solution too quickly. Try adding a bit more hot solvent to redissolve the oil and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can induce nucleation.[18]
-
References
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. [Link]
- N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF.
- Buchwald–Hartwig amin
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][10]naphthyrin-5(6H)-one. PMC - NIH. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]
- Buchwald-Hartwig Amin
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
- Purification of strong polar and basic compounds. Reddit. [Link]
- Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines.
- For highly polar compound, how to do the purification?
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Chapter 7_Quinolines and Isoquinolines.pdf. University of Regensburg. [Link]
- Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?
- How can I solve my problem with Suzuki coupling?
- Product Class 5: Isoquinolines. Science of Synthesis. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
Sources
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- 6. researchgate.net [researchgate.net]
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- 8. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 8-Fluoroisoquinolin-1-ol
Welcome to the technical support resource for the synthesis of 8-Fluoroisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve side-product formation, ensuring the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound, which exists in tautomeric equilibrium with 8-Fluoroisoquinolin-1(2H)-one, is a critical process in the development of various pharmaceutical agents. The strategic placement of the fluorine atom at the 8-position can significantly influence the molecule's biological activity and pharmacokinetic properties. A common and effective synthetic strategy involves the cyclization of an N-acylated-2-fluoro-phenylethylamine derivative, often through a Bischler-Napieralski-type reaction. This guide will focus on troubleshooting this synthetic approach.
Troubleshooting Guide: Side-Product Formation
This section addresses specific experimental issues and provides actionable solutions to minimize the formation of unwanted side-products.
Question 1: My reaction yields a significant amount of unreacted starting material, N-(2-(2-fluorophenyl)ethyl)acetamide. What is causing the incomplete cyclization?
Answer:
Incomplete cyclization is a frequent challenge in Bischler-Napieralski reactions and can be attributed to several factors related to reaction conditions and reagent quality.
-
Insufficient Dehydrating Agent: The cyclization is a dehydration process, and an inadequate amount or potency of the dehydrating agent will result in a low yield.[1][2]
-
Solution: Phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this transformation.[1] Ensure that you are using a sufficient molar excess of the dehydrating agent.
-
-
Reaction Temperature and Time: The activation energy for the cyclization may not be reached if the temperature is too low, or the reaction may not have proceeded to completion if the duration is too short.
-
Solution: Gradually increase the reaction temperature, potentially using a higher boiling point solvent like xylene, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Moisture Contamination: The dehydrating agents used are highly sensitive to moisture. Any water present in the reagents or solvent will consume the dehydrating agent, rendering it ineffective for the desired cyclization.
-
Solution: Ensure all glassware is oven-dried, and solvents are anhydrous. Handle hygroscopic reagents, such as P₂O₅, in a glovebox or under an inert atmosphere.
-
Question 2: I am observing a significant side-product with a mass corresponding to a styrene derivative. What is this impurity and how can I prevent its formation?
Answer:
The formation of a styrene derivative is a classic side-product in Bischler-Napieralski reactions and is a result of a competing retro-Ritter reaction.[1] This occurs when the nitrilium ion intermediate, instead of undergoing cyclization, fragments.
-
Mechanism of Side-Product Formation: The nitrilium salt intermediate is a key branch point. While the desired pathway is an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline, the alternative retro-Ritter reaction leads to the formation of a styrene derivative.[1]
-
Solution: The retro-Ritter reaction is an equilibrium process. To shift the equilibrium towards the desired product, consider using the corresponding nitrile as a solvent, if feasible.[1] Additionally, milder reaction conditions, such as using oxalyl chloride to form an N-acyliminium intermediate, can sometimes avoid the formation of the nitrilium salt altogether.[1]
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The most prevalent method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.[2][3] An alternative approach could be a modification of the Pomeranz-Fritsch reaction, though this is more commonly used for isoquinolines without the 1-ol substitution.[4][5][6][7] Directed ortho-lithiation has also been described for the synthesis of related 8-fluoro-3,4-dihydroisoquinoline, which could be a precursor.[4][5]
How does the fluorine substituent at the 8-position influence the reaction?
The fluorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution. In the context of the Bischler-Napieralski reaction, the cyclization occurs at the 6-position relative to the ethylamine side chain. The fluorine at the 8-position will have a deactivating effect on the ring, potentially making the cyclization more challenging and requiring more forcing conditions compared to an unsubstituted ring.
What are some general strategies for minimizing side-product formation?
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and order of reagent addition.
-
Use High-Purity Reagents: Impurities in starting materials or solvents can lead to unexpected side reactions.
-
Ensure Anhydrous Conditions: Moisture is detrimental to many of the reagents used in these syntheses.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of the product and side-products. This will help in determining the optimal reaction time.
Experimental Protocols
Proposed Synthesis of this compound via Bischler-Napieralski Reaction
This protocol is a generalized procedure and may require optimization for your specific setup.
-
Preparation of N-(2-(2-fluorophenyl)ethyl)acetamide:
-
To a solution of 2-(2-fluorophenyl)ethan-1-amine in an appropriate solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amide.
-
-
Cyclization to 3,4-dihydro-8-fluoroisoquinolin-1(2H)-one:
-
In a flame-dried round-bottom flask under an inert atmosphere, add phosphorus pentoxide (3 equivalents) to phosphorus oxychloride (5-10 equivalents as solvent).
-
Add the N-(2-(2-fluorophenyl)ethyl)acetamide to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Aromatization to this compound:
-
The resulting 3,4-dihydroisoquinolinone can often be aromatized by heating with a palladium catalyst (e.g., Pd/C) in a high-boiling point solvent like decalin or by using other oxidizing agents.
-
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete cyclization | Increase amount of dehydrating agent (P₂O₅/POCl₃), increase reaction temperature, ensure anhydrous conditions. |
| Presence of Styrene Impurity | Retro-Ritter reaction | Use nitrile as solvent, explore milder cyclization conditions. |
| Multiple Unidentified Spots on TLC | Degradation or complex side reactions | Re-purify starting materials, lower reaction temperature, shorten reaction time. |
References
- Czeglédi, E., Dorkó, É., Nemes, P., & Gáti, T. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(11), 2959. [Link]
- Jie Jack Li. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Larkin, C. J., & Zificsak, C. A. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14065–14073. [Link]
- Wang, X., & de Bratton, C. (2006). Isoquinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Organic Chemistry Portal. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
- Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
- Slideshare. (2016). Bischler napieralski reaction. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 7. pnas.org [pnas.org]
Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Derivatives
Welcome to the technical support center for the synthesis of isoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoquinoline synthesis. Here, we address common challenges encountered during key synthetic transformations—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for robust reaction optimization.
Section 1: Troubleshooting Guide - A Problem/Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you might encounter in the lab.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[1][2] However, its success is highly dependent on substrate electronics and reaction conditions.
Q1: My Bischler-Napieralski reaction is resulting in a low yield of the desired 3,4-dihydroisoquinoline, and I'm observing a significant amount of a styrene byproduct. What's causing this and how can I fix it?
A: This is a classic issue in the Bischler-Napieralski reaction, often attributed to a competing retro-Ritter reaction.[3][4] The formation of a stable, conjugated styrene system can be a favorable side reaction, especially if the intermediate nitrilium ion is not efficiently trapped by the aromatic ring.[4]
Causality Explained: The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[2][5] If the aromatic ring is not sufficiently electron-rich to readily attack this intermediate, the nitrilium ion can fragment, leading to the formation of a styrene derivative and a nitrile. This is particularly problematic with substrates that lack electron-donating groups on the aromatic ring.[3]
Solutions & Optimization Strategies:
-
Increase Aromatic Ring Nucleophilicity: The presence of electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring significantly accelerates the desired cyclization and improves yields.[1][3] If your substrate design allows, consider incorporating such groups.
-
Choice of Dehydrating Agent: For less reactive substrates, a stronger dehydrating agent is often necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is generally more effective than POCl₃ alone.[2][3]
-
Solvent Choice to Suppress the Retro-Ritter Reaction: A clever strategy to minimize the styrene byproduct is to use the corresponding nitrile as the solvent.[4] This shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.
-
Alternative Activation Method: To circumvent the issues with nitrilium ion fragmentation, consider using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[4]
Workflow for Troubleshooting Low Yield in Bischler-Napieralski Reactions:
Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[6] The reaction is typically acid-catalyzed and involves the formation of a Schiff base followed by an intramolecular electrophilic aromatic substitution.[7]
Q2: My Pictet-Spengler reaction is sluggish, with incomplete conversion of the starting materials. How can I drive the reaction to completion?
A: Sluggishness in the Pictet-Spengler reaction often points to insufficient activation of the electrophile or low nucleophilicity of the aromatic ring.
Causality Explained: The key cyclization step is the attack of the aromatic ring onto an iminium ion, which is formed by the protonation of the initially formed Schiff base.[6][7] The rate of this reaction is highly dependent on the electrophilicity of the iminium ion and the nucleophilicity of the aromatic ring.
Solutions & Optimization Strategies:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Protic acids like HCl or H₂SO₄ are traditional choices.[6] For sensitive substrates, milder acids or Lewis acids like BF₃·OEt₂ can be beneficial.[8] It's important to ensure the pH is low enough to promote iminium ion formation without causing unwanted side reactions. Studies have shown that the reaction rate can have a linear relationship with the acidity of the medium.[9]
-
Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, electron-donating groups on the β-arylethylamine are highly beneficial.[8] With sufficient activation (e.g., two alkoxy groups), the reaction can even proceed under physiological pH conditions.[8]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be cautious as excessive heat can lead to byproduct formation.
-
N-Acyliminium Ion Variant: For particularly challenging substrates, consider the N-acyliminium ion variant of the Pictet-Spengler reaction. Acylating the intermediate imine generates a highly reactive N-acyliminium ion that can cyclize under much milder conditions with a wider range of aromatic systems.[6]
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Acid Catalyst | Screen a range of protic and Lewis acids. | Optimizes the formation and electrophilicity of the iminium ion. |
| Temperature | Gradually increase from room temperature to reflux. | Provides the necessary activation energy for cyclization. |
| Substrate | If possible, use substrates with electron-donating groups. | Enhances the nucleophilicity of the aromatic ring.[8] |
| Reaction Variant | Consider the N-acyliminium ion Pictet-Spengler. | Generates a more potent electrophile for cyclization.[6] |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine, proceeding via a benzalaminoacetal intermediate.[10] This reaction is notoriously sensitive to the choice of acid catalyst.
Q3: I am attempting a Pomeranz-Fritsch synthesis, but my main product is an unwanted seven-membered ring (a benzo[d]azepinone). How can I favor the formation of the desired isoquinoline?
A: The formation of a benzo[d]azepinone is a known side reaction in the Pomeranz-Fritsch synthesis and is highly dependent on the acid catalyst used.[11]
Causality Explained: The mechanism of the Pomeranz-Fritsch reaction involves an acid-catalyzed cyclization.[10][12] The specific acid and its concentration can influence the reaction pathway, leading to different cyclization products. Certain acidic conditions can promote a rearrangement that leads to the thermodynamically stable seven-membered ring.
Solutions & Optimization Strategies:
-
Acid Catalyst Selection: This is the most critical parameter. While concentrated sulfuric acid is the traditional catalyst, it can promote byproduct formation.[13] Studies have shown that using 37% aqueous hydrochloric acid in dioxane can favor the benzo[d]azepinone byproduct.[11] To promote the desired isoquinoline synthesis, consider using alternative acids such as trifluoroacetic acid (TFA) or methanesulfonic acid.[11]
-
Acid Concentration: The concentration of the acid is also key. Too little acid will result in an incomplete reaction, while too much or too strong an acid can lead to charring and other degradation products.[11] A systematic screening of acid concentration is highly recommended.
-
Temperature Control: Inadequate or excessive temperature can be detrimental. Low temperatures may lead to a sluggish reaction, while high temperatures can promote side reactions and decomposition.[11] Careful monitoring and optimization of the reaction temperature are crucial.
Logical Decision Tree for Pomeranz-Fritsch Optimization:
Caption: Decision tree for optimizing the Pomeranz-Fritsch reaction.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the role of electron-donating and electron-withdrawing groups on the aromatic ring in these syntheses?
A: In all three reactions (Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch), the final key step is an intramolecular electrophilic aromatic substitution. Therefore, the electronic nature of the aromatic ring is paramount.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more nucleophilic. This accelerates the cyclization step, often leading to higher yields and allowing for milder reaction conditions.[1][8][11]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the aromatic ring, making the cyclization more difficult.[11] This often necessitates harsher reaction conditions (stronger acids, higher temperatures), which in turn can lead to an increase in byproduct formation and lower yields.[11]
Q: How can I convert the 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline products to the fully aromatic isoquinoline?
A: The dihydroisoquinoline products from the Bischler-Napieralski reaction and the tetrahydroisoquinoline products from the Pictet-Spengler reaction can be oxidized to the corresponding aromatic isoquinolines.[1][14] A common and effective method is dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures in a suitable solvent.[15]
Q: Are there more modern or "greener" alternatives to these classic named reactions?
A: Yes, the field of organic synthesis is continually evolving. Recent research has focused on developing more sustainable methods for isoquinoline synthesis. These include:
-
Microwave-assisted reactions: Microwave irradiation can significantly reduce reaction times and improve yields for reactions like the Bischler-Napieralski and Pictet-Spengler.[14][16]
-
Metal-catalyzed methods: A variety of transition metal-catalyzed reactions (e.g., using palladium, rhodium, ruthenium, or copper) have been developed for the synthesis of isoquinolines from different starting materials.[16][17][18]
-
Photoredox and electrochemical strategies: These methods offer green alternatives by using light or electricity to drive the reactions.[16]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted Bischler-Napieralski Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried microwave vial, add the β-arylethylamide (1.0 equiv).
-
Add phosphorus oxychloride (POCl₃) (5-10 equiv) and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 30 minutes.[14]
-
After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice water.
-
Basify the aqueous solution with an appropriate base (e.g., NaOH or NH₄OH) to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for an N-Acyliminium Ion Pictet-Spengler Reaction
This protocol provides a milder alternative to the classical Pictet-Spengler reaction.
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable aprotic solvent (e.g., dichloromethane) at room temperature.
-
Add a dehydrating agent (e.g., anhydrous MgSO₄) and stir for 1-2 hours to form the imine.
-
Filter off the dehydrating agent.
-
Cool the solution to 0 °C and add an acylating agent (e.g., trifluoroacetic anhydride, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the resulting N-acylated tetrahydroisoquinoline by column chromatography.
References
- Bertozzi, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. [Link]
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
- Organic Letters. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- (n.d.). Preparation and Properties of Isoquinoline. [Link]
- Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
- Stanford University. (2017).
- Scribd. (n.d.). Bischler Napieralski Reaction | PDF. Scribd. [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. [Link]
- Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
- Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
- ResearchGate. (n.d.). (PDF) Catalyst Deactivation, Poisoning and Regeneration.
- Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]
- ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- PMC - PubMed Central - NIH. (n.d.). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. PMC - PubMed Central - NIH. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025). (PDF) Mechanism of the Bischler–Napieralski exocyclic and endocyclic dehydration products in the radiosynthesis of (R)-(-)-[6a-14C]apomorphine.
- (2016). Theoretical insights into the regioselectivity of a Pictet-Spengler reaction: Transition state structures leading to salsolinol. [Link]
- RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
- PMC. (2025).
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
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- 12. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. www-leland.stanford.edu [www-leland.stanford.edu]
- 14. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 15. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 17. Isoquinoline synthesis [organic-chemistry.org]
- 18. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters a molecule's physicochemical properties, offering advantages in drug discovery and materials science.[1][2][3][4] However, these same alterations, such as increased lipophilicity, altered polarity, and potential for strong intermolecular interactions, can introduce significant hurdles during purification.[5][6][7][8] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve high-purity compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of fluorinated heterocyclic compounds.
Q1: Why is my fluorinated compound showing unexpected chromatographic behavior?
The introduction of fluorine can significantly alter the polarity and lipophilicity of a molecule in non-intuitive ways. While fluorine is highly electronegative, leading to a strong C-F bond dipole, the overall effect on molecular polarity is complex and depends on the degree and position of fluorination.[9][10] A single fluorine atom may increase polarity, whereas a trifluoromethyl group often increases lipophilicity.[5] This can lead to:
-
Atypical Elution in Reversed-Phase Chromatography: Highly fluorinated compounds can be more retentive than their non-fluorinated analogs due to increased hydrophobicity.[8]
-
Strong Interactions with Stationary Phases: The polarized C-F bond can lead to strong interactions with residual silanols on silica gel or other polar stationary phases, causing peak tailing.[11]
-
Co-elution with Impurities: Impurities with similar polarity and fluorination patterns can be challenging to resolve.[11]
Q2: My fluorinated compound has poor solubility in common chromatography solvents. What should I do?
Poor solubility is a frequent challenge. Here are some strategies:
-
Solvent Screening: Test a wider range of solvents, including those not typically used for your parent heterocycle. Fluorinated compounds can exhibit unique solubility profiles.
-
Dry Loading for Flash Chromatography: If your compound has poor solubility in the column eluent, dry loading is highly recommended.[11] Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetone), adsorb it onto a small amount of silica gel or Celite, carefully evaporate the solvent, and load the resulting dry powder onto the column.[11]
-
Use of Modifiers: For reversed-phase HPLC, adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve solubility and peak shape.[11]
Q3: I'm observing peak tailing during the HPLC analysis of my basic fluorinated heterocycle. How can I improve the peak shape?
Peak tailing for basic compounds is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.[11] To mitigate this:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic compounds, a lower pH will protonate the molecule, which can improve peak shape.[11]
-
Use a Deactivated Column: Employ an end-capped column to minimize the number of accessible silanol groups.[11]
-
Add a Basic Modifier: For reversed-phase chromatography, adding a small amount of a basic modifier like ammonium hydroxide can help to saturate the silanol groups and improve peak symmetry.[11]
Q4: How can I confirm the purity of my final fluorinated compound?
Relying on a single analytical technique is often insufficient. It is best to use orthogonal methods:
-
High-Performance Liquid Chromatography (HPLC): Use different column chemistries (e.g., C18, phenyl-hexyl, or a fluorinated phase) and mobile phases to ensure no impurities are co-eluting.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard. ¹⁹F NMR is particularly valuable for identifying fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, F) and is a good indicator of overall purity.
Q5: What are the key safety precautions when handling fluorinated compounds and reagents?
Safety is paramount. Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can have metabolic toxicity.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, and gloves selected based on the specific compound and solvent.[12] For highly corrosive compounds, double-gloving is recommended.[12]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile compounds or reactive fluorinating agents.[13]
-
Storage: Store fluorinated compounds in a cool, dry, well-ventilated area away from incompatible materials like strong acids and bases.[12]
-
Emergency Procedures: Be familiar with emergency procedures for spills and skin contact. For fluorine gas or hydrofluoric acid exposure, immediate and specific medical attention is required.[14][15][16]
II. Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
This guide provides a systematic approach to resolving common issues encountered during the purification of fluorinated heterocyclic compounds by column chromatography.
| Problem | Potential Cause | Troubleshooting Action |
| Poor Separation / Co-elution | Insufficient resolution between the target compound and impurities. | Optimize Selectivity: - Change the stationary phase (e.g., switch from silica to alumina, Florisil, or a fluorinated phase).[11][17]- Modify the mobile phase composition; a small change in solvent polarity can have a significant impact.- Employ an orthogonal technique like reversed-phase or hydrophilic interaction chromatography (HILIC).[11] |
| Peak Tailing | Strong interaction with the stationary phase (e.g., acidic silanols). | Reduce Secondary Interactions: - Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds on silica).- Use a deactivated (end-capped) stationary phase.[11] |
| Low or No Recovery | Irreversible adsorption to the stationary phase or compound instability. | Change Purification Strategy: - Switch to a less interactive stationary phase (e.g., HILIC for highly polar compounds).[11]- Test the compound's stability under the chromatographic conditions.- Ensure the mobile phase has sufficient elution strength. |
| Compound Elutes in Void Volume (Reversed-Phase) | The compound is too polar for the non-polar stationary phase. | Increase Retention: - Use a more retentive reversed-phase column (e.g., higher carbon load).- Switch to HILIC, which is designed for polar compounds.[11] |
Guide 2: Troubleshooting Crystallization
Crystallization can be a powerful purification technique, but fluorinated compounds can present unique challenges.
| Problem | Potential Cause | Troubleshooting Action |
| Failure to Crystallize | High solubility; compound is an oil; presence of impurities inhibiting crystal formation. | Systematic Solvent Screening: - Use a multi-well plate to screen a wide range of solvents and solvent mixtures.- Try techniques like vapor diffusion (liquid/liquid or solid/liquid) and slow evaporation.- Ensure the starting material is of sufficient purity, as impurities can hinder crystallization. |
| Formation of an Oil | The compound is "crashing out" of solution too quickly. | Slow Down the Crystallization Process: - Decrease the concentration of the starting solution.- Use a solvent system where the compound is more soluble and slowly introduce an anti-solvent.- Lower the temperature gradually. |
| Poor Crystal Quality | Rapid crystal growth; incorporation of impurities. | Optimize Growth Conditions: - Slow the rate of crystallization (see above).- Consider recrystallization from a different solvent system.- Use seeding with a previously obtained crystal. |
III. Experimental Protocols
Protocol 1: Dry Loading for Flash Chromatography
This protocol is for situations where the fluorinated heterocyclic compound has poor solubility in the eluent.[11]
Materials:
-
Crude fluorinated compound
-
Silica gel (for flash chromatography) or Celite
-
A volatile solvent in which the compound is soluble (e.g., Dichloromethane, Acetone, Ethyl Acetate)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude compound in a minimal amount of the chosen volatile solvent in a round-bottom flask.
-
Add silica gel or Celite to the flask (approximately 2-3 times the weight of the crude compound).
-
Swirl the flask to create a slurry and ensure the compound is evenly adsorbed onto the solid support.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Ensure the powder is completely dry.
-
Gently layer the dry powder on top of the packed chromatography column.
-
Proceed with the elution as planned.
Workflow for Dry Loading in Flash Chromatography
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. LCSS: FLUORINE [web.stanford.edu]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Overcoming Solubility Challenges with 8-Fluoroisoquinolin-1-ol In Vitro
Welcome to the technical support center for 8-Fluoroisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro experiments. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both reliable and reproducible.
Introduction: Understanding this compound
This compound is a member of the isoquinoline family, a class of compounds with a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] As with many heterocyclic compounds, its planar structure and physicochemical properties can present solubility challenges in aqueous media commonly used for in vitro assays. This guide will walk you through a systematic approach to addressing these challenges.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for troubleshooting solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | PubChem CID: 45090798[3] |
| Molecular Weight | 163.15 g/mol | PubChem CID: 45090798[3] |
| XLogP3-AA | 1.4 | PubChem CID: 45090798[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 45090798[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 45090798[3] |
| pKa (Predicted) | Given its structure, it is likely to be a weak base. | N/A |
The positive XLogP3-AA value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter when preparing solutions of this compound for your in vitro experiments.
Question 1: My this compound is not dissolving in my aqueous cell culture medium.
Answer:
Direct dissolution in aqueous buffers or media is often challenging for compounds like this compound due to their limited water solubility. The standard and most recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)
-
Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in water.[4][5][6][7] It is miscible with water and most organic liquids, making it an ideal choice for preparing high-concentration stock solutions for in vitro assays.[4][7]
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or higher).
-
Dissolution: Vortex or gently warm the solution (to no more than 37°C) to aid dissolution. Ensure the compound is fully dissolved before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect compound solubility over time.[8]
Question 2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer/medium.
Answer:
This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. The key is to ensure the final concentration of DMSO is low and the final concentration of your compound is within its aqueous solubility range.
Troubleshooting Steps & Explanations:
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture or assay should be kept as low as possible, typically ≤ 0.5% (v/v) , to avoid solvent-induced artifacts or cytotoxicity.[9] Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%).
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous medium. This gradual reduction in solvent concentration can sometimes prevent immediate precipitation.
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous medium, vortex the medium gently to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that might trigger precipitation.
-
Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These should be approached with an understanding of how they might influence your experimental system.
Question 3: Even at low concentrations, my compound is not staying in solution. What are my other options?
Answer:
When standard co-solvent methods fail, you can explore formulation strategies that enhance apparent solubility by encapsulating or complexing the drug molecule.
1. pH Modification
-
Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[10][11] For a weakly basic compound like this compound, decreasing the pH (making the solution more acidic) will lead to protonation of the molecule. The resulting charged species is generally more soluble in aqueous media than the neutral form.[12]
-
Protocol:
-
Prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
Prepare your aqueous buffer at a slightly lower pH than your final experimental pH.
-
Slowly add the stock solution to the acidic buffer while stirring.
-
Once the compound is dissolved, carefully adjust the pH back up to the desired experimental pH using a dilute base (e.g., 0.1 M NaOH).
-
-
Caution: Ensure that the final pH is compatible with your cells or assay components and that the salt concentration resulting from the pH adjustment is not detrimental.
2. Use of Co-solvents other than DMSO
-
Scientific Rationale: While DMSO is a strong solvent, other water-miscible organic solvents can be used and may offer different solubilizing properties.[13] Their use should be carefully validated for cytotoxicity in your specific assay.[14][15]
-
Alternative Co-solvents:
-
Ethanol: Often used, but typically at very low final concentrations (≤ 0.1%) due to its effects on cells.[15]
-
Polyethylene Glycol (PEG), especially PEG 400: A less toxic option that can improve the solubility of some compounds.[14]
-
Propylene Glycol (PG): Another common co-solvent with a good safety profile in vitro at low concentrations.[14]
-
3. Cyclodextrins
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its apparent solubility and stability.[16][17][18][19][20]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.
-
-
Protocol for Complexation:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring or sonicating.
-
Allow the mixture to equilibrate (this can take several hours to overnight) to ensure complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
-
4. Lipid-Based Formulations
-
Scientific Rationale: For highly lipophilic compounds, lipid-based formulations can enhance solubility by creating micelles or emulsions that carry the drug in the aqueous phase.[21][22][23][24][25] This approach mimics the body's natural process of fat digestion and absorption.[21][26]
-
Simple Approach: The use of surfactants like Tween® 20 or Tween® 80 at low, non-toxic concentrations can help to keep hydrophobic compounds in solution.
-
Caution: The use of surfactants needs to be carefully controlled and validated, as they can have their own biological effects and may interfere with certain assays.[14]
Caption: Overview of solubilization strategies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound to use in a cell-based assay?
A: This is highly dependent on the aqueous solubility of the compound in your specific cell culture medium and the sensitivity of your cell line. It is crucial to perform a solubility test first. Start by preparing a high-concentration stock in DMSO and then make serial dilutions into your medium. Observe the highest concentration that remains clear without any visible precipitate after a relevant incubation period (e.g., 24-48 hours) at 37°C. This will give you an empirical upper limit for your experiments.
Q2: How can I be sure that the solvent or solubilizing agent is not affecting my experimental results?
A: This is a critical consideration. You must always include a "vehicle control" in your experimental design. The vehicle control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) or solubilizing agent (e.g., a specific concentration of HP-β-CD) as your test samples, but without the this compound. This allows you to subtract any effects of the vehicle itself from the effects of your compound.
Q3: Can I sonicate my solution to help dissolve the compound?
A: Yes, sonication can be a useful physical method to aid dissolution by breaking down small aggregates of the compound and increasing the interaction between the solute and the solvent. Use a bath sonicator and sonicate for short periods to avoid excessive heating, which could potentially degrade the compound. Always visually inspect the solution afterward to ensure that it is clear and free of particulates.
Q4: How do I handle a compound that is still not soluble even with these advanced methods?
A: If you have exhausted these methods, it may be necessary to consider more specialized drug delivery technologies, such as solid dispersions or nanoparticle formulations.[27] These techniques typically require specialized equipment and expertise.[13][27][28] At this stage, it would be advisable to consult with a formulation scientist.
References
- PubChem. (n.d.). 8-Fluoroisoquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Fluoroisoquinoline. National Center for Biotechnology Information.
- Zheng, Y., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Molecules.
- Atanasova, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.
- Kumar, S., & Singh, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Li, Y., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B.
- Wang, Y., et al. (2019). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Molecules.
- Kim, J., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
- A&D Ser. (2025). What Is The Role Of pH In Chemical Solubility? YouTube.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Sharma, A., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
- PubChem. (n.d.). 8-Fluoro-1,2-dihydroisoquinolin-1-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
- Knoerr, A. (2021). Cyclodextrins for drug delivery. ResearchGate.
- Kumar, A., & Singh, S. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.
- Stoicescu, C., et al. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.
- Al-Zoubi, R. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties.
- Tomar, T., et al. (2017). In Vitro Enzyme Inhibition by Organic Solvents. Drug Metabolism Letters.
- Sharma, A., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. ResearchGate.
- Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Solubility of Things. (n.d.). 8-Fluorooctan-1-ol.
- askIITians. (2025). How does pH affect solubility?
- ResearchGate. (n.d.). Design strategy of isoquinoline derivatives.
- PubChem. (n.d.). 8-Fluoroquinolin-6-ol. National Center for Biotechnology Information.
- Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology.
- Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Scientia.
- Gaylord Chemical Company, L.L.C. (2007). Solubility in DMSO. Scribd.
- Maestrelli, F., & Cirri, M. (Eds.). (n.d.). Special Issue: Cyclodextrins in Drug Formulation and Delivery. MDPI.
- Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Springer.
- Nielsen, S. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Grove, M., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmaceutical Sciences.
- Patel, R. P., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech.
- Ziath. (2006). Samples in DMSO: What an end user needs to know.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
- PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information.
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Technical Support Center: Navigating the Complexities of Fluorinated Compound Characterization
Welcome to the technical support center for the characterization of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the incorporation of fluorine into organic molecules. The high electronegativity and small size of the fluorine atom impart profound effects on a molecule's physicochemical and biological properties, but they also introduce a host of potential pitfalls during analytical characterization.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate these complexities with confidence.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The ¹⁹F Perspective
The presence of the spin-1/2, 100% naturally abundant ¹⁹F nucleus makes NMR spectroscopy an incredibly powerful tool for the analysis of fluorinated compounds.[3][4][5][6] However, the large chemical shift range and sensitivity to the local electronic environment can also be a source of confusion.[4][6][7][8]
Frequently Asked Questions (FAQs)
Question 1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted, making phasing and integration difficult?
Answer: A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR spectroscopy that can obscure signals and prevent accurate quantification.[9] The primary causes are often related to the unique properties of the ¹⁹F nucleus and the parameters used for acquisition.
-
Causality: The vast chemical shift range of ¹⁹F NMR (often spanning over 400 ppm) necessitates a large spectral width for data acquisition.[6][8] This can lead to baseline distortions.[9][10] Additionally, improper phase correction, particularly a large first-order phase correction, can introduce a rolling baseline.[9][10] Another contributing factor can be "acoustic ringing," an oscillation in the initial part of the Free Induction Decay (FID) caused by the radiofrequency pulse, which manifests as baseline problems.[9] Finally, broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can create an uneven baseline.
-
Troubleshooting Protocol:
-
Optimize Spectral Width: If possible, acquire spectra of smaller regions with a reduced spectral width, centered around the signals of interest. This may require acquiring multiple spectra for a single sample.
-
Phasing Correction:
-
Start with an automated phase correction (aph or similar command).
-
If the baseline is still distorted, manually adjust the zero-order phase (ph0) to correct the phase of the largest peak.
-
Minimize the use of first-order phase correction (ph1). If a large correction seems necessary, it may indicate an acquisition issue. Try setting the first-order phase correction to zero (lp=0) and re-phasing.[10]
-
-
Baseline Correction: After phasing, use the instrument's baseline correction algorithm (e.g., bc command) to flatten the baseline.[10]
-
Check for Probe Background: Acquire a spectrum of your NMR solvent in the same tube. If broad signals are present, this indicates a probe background issue. Consult your instrument manager for potential solutions.
-
Question 2: I'm seeing small, uneven peaks flanking my main signal. Are these impurities?
Answer: These are most likely ¹³C satellite peaks and are an intrinsic feature of the spectrum, not impurities.
-
Causality: Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of your fluorinated molecules will contain a ¹³C atom adjacent to the ¹⁹F atom.[9] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is their asymmetry. This is because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from molecules with a ¹²C atom.[9][11]
-
Self-Validation: The coupling constant for these satellites (¹JCF) is typically large (160-350 Hz). You can verify their identity by measuring the distance between the satellite and the main peak. The presence of these satellites is a good indicator of a successful measurement.
Question 3: My ¹⁹F chemical shifts seem counterintuitive and don't follow the "normal" trend of deshielding with increasing electron-withdrawing character of substituents. Why is this?
Answer: The interpretation of ¹⁹F chemical shifts is more complex than for ¹H NMR. The "normal" substituent effect (deshielding with decreasing electron density) observed in many phenyl fluorides does not hold true for all fluorinated systems, particularly aliphatic ones.[12]
-
Causality: The chemical shift of ¹⁹F is dominated by the paramagnetic shielding term, which is influenced by the mixing of ground and excited electronic states. In some aliphatic systems, increasing the electron density on fluorine can actually lead to a deshielded (downfield) shift.[12] Furthermore, factors such as hydrogen bonding, electric fields, and local magnetic anisotropies can significantly influence ¹⁹F chemical shifts in complex environments like proteins.[12][13]
-
Expert Insight: Do not rely solely on simple electronegativity arguments to predict or interpret ¹⁹F chemical shifts. It is crucial to compare your experimental data with literature values for similar structural motifs. When analyzing fluorinated molecules in biological systems, be aware that changes in chemical shift upon binding can be due to a combination of factors, not just direct interactions with the fluorine atom.[13]
Section 2: Mass Spectrometry (MS) - Taming Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and structure of fluorinated compounds. However, the strength of the carbon-fluorine bond and the high electronegativity of fluorine can lead to atypical fragmentation patterns.
Frequently Asked Questions (FAQs)
Question 1: I'm not observing the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. What's happening?
Answer: The absence of a clear molecular ion is a common issue, especially with high-energy ionization techniques, as fluorinated compounds can be prone to extensive fragmentation.[14]
-
Causality: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, often leading to the cleavage of bonds and the immediate loss of fluorine-containing fragments.[14] Perfluorinated compounds, in particular, may show very small or absent molecular ion peaks, with the CF₃⁺ ion often being the most abundant.[15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absent molecular ion peaks.
-
Experimental Protocol: Switching to a Soft Ionization Technique
-
Sample Preparation: Prepare your sample in a solvent compatible with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), such as methanol, acetonitrile, or water.
-
Instrument Setup:
-
Select ESI or APCI as the ionization source. ESI is generally preferred for polar molecules, while APCI is suitable for less polar compounds.
-
Operate in either positive or negative ion mode. The choice will depend on the presence of acidic or basic functional groups in your molecule.
-
-
Parameter Optimization: Infuse the sample directly at a low flow rate (e.g., 5-10 µL/min).[14] Optimize the source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, to maximize the signal of the expected molecular ion.[14] Crucially, reduce the cone or fragmentor voltage to minimize in-source fragmentation.[14]
-
Question 2: The fragmentation pattern of my fluorinated compound is unusual and difficult to interpret. Are there common fragmentation pathways I should be aware of?
Answer: Yes, fluorinated compounds often exhibit characteristic fragmentation patterns that differ from their non-fluorinated analogs.
-
Causality: The presence of fluorine can direct fragmentation pathways. For example, in the analysis of silylated polyfluoroalkyl compounds, a common fragmentation involves fluorine atom migration to form a stable five-membered ring intermediate, leading to a consistent neutral loss.[16] In other cases, McLafferty-type rearrangements can occur between the native structure and fluorine-containing derivatizing agents.[17][18] The loss of HF or other small fluorine-containing radicals is also common.
-
Expert Insight: When interpreting the mass spectrum of a novel fluorinated compound, it is beneficial to analyze related compounds with varying degrees of fluorination or different substitution patterns. This can help to identify consistent fragmentation pathways and build confidence in your structural elucidation.[16] Tandem mass spectrometry (MS/MS) is an invaluable tool for systematically breaking down your molecule and understanding its fragmentation.
Section 3: Chromatography - Taming "Fluorous" Interactions
The unique properties of fluorinated compounds also influence their behavior in chromatographic separations. What works for traditional small molecules may not be optimal for their fluorinated counterparts.
Frequently Asked Questions (FAQs)
Question 1: My fluorinated analyte shows poor retention or unusual peak shape on a standard C18 column. What can I do?
Answer: Standard C18 phases can sometimes provide insufficient retention or poor selectivity for fluorinated compounds. In these cases, specialized fluorinated stationary phases can be highly effective.[19][20]
-
Causality: Fluorinated phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, offer different retention mechanisms compared to traditional alkyl phases.[20][21] These phases can exhibit "fluorous" interactions, leading to enhanced retention of fluorinated analytes.[19][21] PFP phases, in particular, provide multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which can be beneficial for separating isomers.[20]
-
Data Summary: Comparison of Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic interactions | General-purpose reversed-phase separations |
| Perfluoroalkyl | Hydrophobic and fluorous interactions | Separation of halogenated compounds, isomers |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, charge-transfer | Aromatic and positional isomers, polar compounds |
-
Workflow for Method Development:
Caption: HPLC method development workflow for fluorinated compounds.
Question 2: Can I use mobile phase additives to improve the separation of my fluorinated compounds?
Answer: Yes, the choice of organic modifier in the mobile phase can have a significant impact.
-
Expert Insight: Using a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier can enhance the separation of fluorinated analytes.[22][23] TFE can adsorb to the stationary phase, modifying its surface energy and providing unique selectivity.[19] Interestingly, pairing a conventional C18 column with a TFE-containing mobile phase can sometimes provide better separation for fluorinated compounds than using a fluorinated stationary phase with a traditional mobile phase.[22][23] Temperature can also be a critical parameter to optimize, as the interactions involving fluorinated compounds can be highly temperature-sensitive.[23]
Section 4: Physicochemical Properties - Beyond the Bench
The characterization of a fluorinated compound's physicochemical properties, such as lipophilicity (logP) and solubility, is crucial in drug discovery. However, the effects of fluorination can be unpredictable.
Frequently Asked Questions (FAQs)
Question 1: I've introduced fluorine to my molecule to increase its lipophilicity, but the experimental logP value is lower than expected, or even lower than the non-fluorinated analog. Why?
Answer: The effect of fluorination on lipophilicity is not always straightforward and can be highly dependent on the molecular context.[24] While the replacement of a hydrogen atom with a fluorine atom often leads to an increase in logP, there are many exceptions.[25][26]
-
Causality: The introduction of fluorine increases the molecule's hydrophobic surface area, which can lead to higher lipophilicity.[25] However, the highly polarized C-F bond can also lead to changes in the molecule's overall dipole moment and hydrogen bonding capacity, which can have the opposite effect.[25][26] For instance, in some cases, fluorination can decrease the hydrogen-bond basicity of nearby functional groups, which can either increase or decrease lipophilicity depending on the specific interactions in the octanol/water system.[25] The position of fluorination is also critical; for example, internal difluorination may have a different effect on logP than terminal difluorination.[25]
-
Self-Validating System for LogP/logD Measurement: When determining the logP or logD of a fluorinated compound, it is advisable to use a method that is robust to the potential challenges. A ¹⁹F NMR-based method can be particularly effective.
-
Experimental Protocol: ¹⁹F NMR for logD₇.₄ Determination
-
Prepare a Buffered Aqueous Phase: Prepare a phosphate buffer at pH 7.4.
-
Prepare the Organic Phase: Use 1-octanol as the organic phase.
-
Add Internal Standard: Add a fluorinated internal standard with a known logD₇.₄ value to the biphasic system.[25]
-
Add Analyte: Add your fluorinated compound of interest to the system.
-
Equilibrate: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure partitioning equilibrium is reached.
-
Separate Phases: Centrifuge the mixture to achieve clear phase separation.
-
NMR Analysis: Carefully take an aliquot from both the aqueous and organic phases. Acquire a ¹⁹F NMR spectrum for each phase.
-
Calculate logD₇.₄: The logD₇.₄ of your compound can be calculated by integrating the NMR signals of your analyte and the internal standard in each phase.[25]
-
Question 2: My fluorinated drug candidate has poor aqueous solubility. I thought fluorination was supposed to improve this property?
Answer: The impact of fluorine on solubility is complex and not always positive. While fluorination can sometimes improve solubility, it can also decrease it.[1][27]
-
Causality: The high electronegativity of fluorine can alter the pKa of nearby acidic or basic groups.[1] For a basic compound, this will lower the pKa, making it less basic and potentially less soluble at physiological pH. Conversely, for an acidic compound, the pKa will be lowered, making it more acidic and potentially more soluble. The overall effect on solubility also depends on the crystal lattice energy of the solid form of the compound, which can be significantly altered by the introduction of fluorine. Poor aqueous solubility is a major hurdle in drug development, potentially leading to low bioavailability.[28]
-
Expert Insight: Do not assume that fluorination will universally improve solubility. It is essential to experimentally determine the solubility of your fluorinated compounds early in the drug discovery process. If solubility is an issue, formulation strategies such as creating nanoparticles may be necessary to improve the dissolution rate.[28]
References
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- Leman, L. J., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. bioRxiv.
- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.
- Gerig, J. T., & Lau, E. Y. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Journal of the American Chemical Society, 122(19), 4849-4857.
- Scribd. (n.d.). 19f NMR Reference Standards 0.
- Rigger, R., et al. (n.d.).
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Anglès, d'., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 5(41), 26737-26744.
- Journal of the American Society for Mass Spectrometry. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.
- Kigo, T., et al. (2020). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 34(10), 1091-1100.
- Nare, K. K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8878345.
- Sochacka, J., et al. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 10(5), 1594-1601.
- BenchChem. (n.d.). Overcoming challenges in the spectroscopic characterization of fluorinated chalcones.
- Plant, D., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemBioChem, 19(16), 1716-1720.
- Voitechova, I., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8871.
- ResearchGate. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
- ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
- Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.
- Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12763-12771.
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Xiao, N., & Yu, Y. B. (2007). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Harrison, A. G., & Lin, M. S. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF.
- ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- ResearchGate. (2025). Solving problems fluorine 19F with NMR spectroscopy.
- Analytical Chemistry. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow.
- ResearchGate. (2025). Development and validation of an anion-exchange HPLC method for the determination of fluoride content and radiochemical purity in [18F]NaF | Request PDF.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 42-45.
- Quora. (2025). What are the potential risks of using fluorinated pharmaceutical intermediates in drugs?.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- ResearchGate. (n.d.). Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F --La 3+-Alizarin Complexone Ternary Complex.
- NIH. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(1), 138-152.
- UCSB Chemistry and Biochemistry. (n.d.). F19 detection - NMR Facility.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
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Validation & Comparative
Characterizing the Selectivity of 8-Fluoroisoquinolin-1-ol: A Comparative Guide to Cross-Reactivity Studies
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical and often challenging aspect of this journey is understanding the molecule's selectivity. A highly potent compound is of little therapeutic value if it promiscuously interacts with unintended targets, leading to toxicity and unforeseen side effects. This guide provides an in-depth technical framework for conducting cross-reactivity studies, using the novel compound 8-Fluoroisoquinolin-1-ol as a case study.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its binding affinity and metabolic stability.[2] Given that some quinoline and isoquinoline derivatives are known to interact with a range of biological targets, including kinases and poly (ADP-ribose) polymerases (PARPs),[3][4] a thorough investigation into the selectivity of this compound is paramount.
This guide will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step. We will objectively compare the hypothetical performance of this compound against established PARP inhibitors, providing illustrative experimental data to guide your own investigations.
The Rationale for a Multi-Pronged Approach to Selectivity Profiling
Assessing the cross-reactivity of a novel inhibitor is not a single experiment but a multi-faceted investigation. Off-target effects can arise from interactions with proteins that share structural homology with the intended target or through entirely different mechanisms.[5][6] Therefore, a robust selectivity profiling strategy should encompass biochemical assays, cell-based target engagement studies, and broad screening against panels of related and unrelated proteins.
Our investigation into this compound will be structured around three key pillars:
-
Primary Target Potency and Selectivity: Determining the inhibitory activity against the primary intended targets, in this hypothetical case, the PARP enzyme family.
-
In-Cell Target Engagement: Confirming that the compound interacts with its intended target within the complex environment of a living cell.
-
Broad Kinome and Off-Target Profiling: Screening against a large panel of kinases and other potential off-targets to identify any unintended interactions.
Caption: A multi-pronged workflow for assessing the selectivity of a novel inhibitor.
PART 1: Primary Target Potency and Selectivity - The PARP Family
Poly (ADP-ribose) polymerases (PARPs) are a family of 17 enzymes involved in various cellular processes, most notably DNA damage repair.[7] While first-generation PARP inhibitors like Olaparib show efficacy in cancers with homologous recombination deficiencies, they inhibit both PARP1 and PARP2.[8][9] This lack of selectivity is thought to contribute to dose-limiting toxicities, such as myelosuppression.[8] Consequently, next-generation PARP inhibitors are being designed with high selectivity for PARP1.[9][10]
Our first step is to determine the inhibitory potency of this compound against PARP1 and PARP2 and compare it to established inhibitors.
Experimental Protocol: Homogeneous PARP Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced as a result of PARP enzyme activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, and the test compounds (this compound, Olaparib, and a highly selective PARP1 inhibitor like AZD5305 for comparison).
-
Compound Plating: Serially dilute the test compounds in DMSO and add to a 384-well plate.
-
Enzyme Reaction: Add the PARP enzyme, activated DNA, and NAD+ to initiate the PARP reaction. Incubate at room temperature.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the PARP reaction and deplete the remaining ATP.
-
Kinase Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the PARP activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Illustrative Comparative Data
The following table presents hypothetical data for the purpose of this guide.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Ratio (PARP2/PARP1) |
| This compound | 15 | 1,500 | 100 |
| Olaparib | 5 | 1 | 0.2 |
| AZD5305 (Saruparib) | 1.5 | 653 | >400 |
Data is illustrative and not based on actual experimental results for this compound.
Interpretation: In this hypothetical scenario, this compound demonstrates good potency against PARP1 and a 100-fold selectivity over PARP2. This profile is significantly more selective than the first-generation inhibitor Olaparib, though less selective than the next-generation inhibitor AZD5305.[9] This initial biochemical data provides a strong rationale for further investigation.
PART 2: In-Cell Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are essential, but they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target engagement in intact cells.[11][12][13][14] The principle is based on ligand-induced thermal stabilization of the target protein.[15]
Sources
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Validating the Mechanism of Action of 8-Fluoroisoquinolin-1-ol: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel small molecule, 8-Fluoroisoquinolin-1-ol. Based on its structural similarity to known therapeutic agents, we postulate that this compound functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair.[1][2] This guide will provide a step-by-step methodology to rigorously test this hypothesis, compare its performance against established PARP inhibitors, and assess its potential as a therapeutic candidate.
The Scientific Rationale: Why Hypothesize PARP Inhibition?
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational drugs. Notably, this scaffold is present in a class of potent PARP inhibitors.[3] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs).[4][5] Their inhibition in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death—a concept known as synthetic lethality.[6][7] Given the structural alerts within this compound, a rigorous investigation into its potential as a PARP inhibitor is a scientifically sound starting point for its characterization.
A Multi-faceted Approach to Mechanism of Action Validation
To build a compelling case for the mechanism of action of this compound, a multi-pronged validation strategy is essential. This involves a tiered approach, beginning with direct biochemical assays to confirm target engagement, followed by cell-based assays to demonstrate downstream functional consequences, and culminating in selectivity profiling to ensure target specificity.
Figure 1: A tiered approach to validating the mechanism of action.
Part 1: Biochemical Validation - Does this compound Directly Inhibit PARP1?
The foundational step is to determine if this compound directly interacts with and inhibits the enzymatic activity of PARP1. A variety of robust biochemical assays are available for this purpose.[4][8][9]
Comparative Biochemical Potency
The following table presents hypothetical data comparing the biochemical potency of this compound with established PARP inhibitors, Olaparib and Talazoparib.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 5.2 | 15.8 |
| Olaparib | 1.9 | 1.5 |
| Talazoparib | 0.6 | 0.9 |
Table 1: Comparative biochemical potency against PARP1 and PARP2. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: Homogeneous TR-FRET PARP1 Assay
This protocol outlines a common method for assessing PARP1 inhibitory activity.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
NAD+ (co-substrate)
-
Europium-labeled anti-poly(ADP-ribose) antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA)
-
384-well assay plates
-
Test compound (this compound) and reference compounds (Olaparib, Talazoparib)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and reference compounds in DMSO.
-
Enzyme Reaction:
-
Add 5 µL of assay buffer to each well.
-
Add 1 µL of the compound dilution.
-
Add 2 µL of a mixture of PARP1 enzyme and histone H1.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of NAD+.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing the Europium-labeled anti-poly(ADP-ribose) antibody and APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Part 2: Cellular Validation - Does this compound Exert PARP-dependent Effects in Cells?
Demonstrating direct enzyme inhibition is crucial, but it is equally important to show that the compound has the intended effect in a cellular context.
Cellular PARP Inhibition and Cytotoxicity
The following table showcases hypothetical data on the cellular activity of this compound in a BRCA2-deficient cancer cell line (e.g., Capan-1).
| Compound | Cellular PARP Inhibition IC50 (nM) | Capan-1 (BRCA2-/-) GI50 (nM) |
| This compound | 25.6 | 15.4 |
| Olaparib | 10.1 | 8.9 |
| Talazoparib | 2.3 | 1.2 |
Table 2: Comparative cellular activity. GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocol: Cellular PARP Inhibition (PAR Immunoblotting)
This protocol assesses the ability of a compound to inhibit PARP activity within cells.[10]
Objective: To measure the inhibition of cellular PARP activity by this compound.
Materials:
-
Capan-1 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H2O2) to induce DNA damage
-
Lysis buffer
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed Capan-1 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or reference compounds for 1 hour.
-
Induce DNA damage by treating with 10 mM H2O2 for 10 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of PAR formation.
Figure 2: Hypothesized signaling pathway of this compound.
Part 3: Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize potential toxicity.[11][12]
Experimental Protocol: Kinase and GPCR Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases and G-protein coupled receptors (GPCRs).
Procedure:
-
Panel Selection: Utilize a commercially available screening service that offers a diverse panel of kinases (e.g., >400) and GPCRs.
-
Compound Submission: Submit this compound at a high concentration (e.g., 10 µM) for initial screening.
-
Data Analysis:
-
Identify any kinases or GPCRs that show significant inhibition (e.g., >50% at 10 µM).
-
For any identified off-targets, perform follow-up dose-response experiments to determine the IC50 values.
-
A highly selective compound will show potent inhibition of PARP1 and significantly weaker or no activity against other tested targets.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of this compound's mechanism of action. Positive results from these in vitro and cellular assays would provide strong evidence for its function as a PARP inhibitor. Subsequent in vivo studies in relevant animal models of cancer would then be warranted to evaluate its therapeutic efficacy and safety profile.[13][14] The systematic approach outlined here ensures a rigorous and data-driven assessment of this promising new chemical entity.
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- PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. (2021-08-07). NIH.
- Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. PMC.
- PARP Assays. BPS Bioscience.
- In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. ResearchGate.
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- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
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- An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. (2004-03-01). PubMed.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[1][2] In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has emerged as a powerful tool for fine-tuning molecular properties to enhance therapeutic efficacy. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated isoquinolines, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.
The Strategic Rationale for Fluorination
The introduction of fluorine into a molecule is far from a trivial substitution. The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacological profile.[3] Key strategic advantages of fluorination include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, often leading to a longer in vivo half-life.
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformation, which in turn affects its solubility, permeability, and target binding affinity.[3]
-
Improved Target Engagement: The electronegativity of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.
This guide will delve into these effects through a direct comparison of a fluorinated isoquinoline derivative and its non-fluorinated parent compound, focusing on their synthesis, physicochemical characteristics, and biological activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][5]
Comparative Physicochemical Properties
The introduction of a fluorine atom onto the isoquinoline core can subtly yet significantly alter its fundamental chemical properties. These changes have a cascading effect on the molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | Non-Fluorinated Isoquinoline | 7-Fluoro-isoquinoline | Rationale for Change |
| Molecular Weight ( g/mol ) | 129.16[6] | 147.15[1][7] | Addition of a fluorine atom. |
| pKa (of the conjugate acid) | 5.14[8] | ~4.5 (Predicted) | The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it a weaker base. |
| cLogP (Predicted) | 2.1[6] | 2.3 (Predicted) | The introduction of a single fluorine atom can slightly increase lipophilicity. |
| Boiling Point (°C) | 242[8] | 255.3 (Predicted)[7] | Increased molecular weight and altered intermolecular forces. |
| Appearance | Colorless hygroscopic liquid/solid[8][9] |
Note: Predicted values are based on computational models and may vary slightly from experimental values.
Synthesis of Isoquinoline and 7-Fluoro-isoquinoline Derivatives
The synthesis of the isoquinoline core can be achieved through several classic and modern synthetic routes. For the purpose of this guide, we will outline a general synthetic approach for a key intermediate in the synthesis of isoquinoline-based PARP inhibitors.
Experimental Protocol: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid (A Non-Fluorinated Intermediate)
A common route to isoquinoline derivatives is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine.[10][11] For the specific case of the PARP inhibitor scaffold, a modified Castagnoli-Cushman reaction is employed.[5]
Step-by-step methodology:
-
Reactant Preparation: Homophthalic anhydride is reacted with a 1,3,5-triazinane, which serves as a formaldimine equivalent.[5]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as toluene, at elevated temperatures.
-
Cyclization: The intermediate undergoes a cyclization reaction to form the 3,4-dihydroisoquinol-1-one-4-carboxylic acid core.
-
Purification: The product is isolated and purified using standard techniques such as crystallization or column chromatography.
Experimental Protocol: Synthesis of 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxylic Acid (A Fluorinated Intermediate)
The synthesis of the fluorinated analog follows a similar pathway, starting with a fluorinated precursor.
Step-by-step methodology:
-
Starting Material: 4-Fluorohomophthalic anhydride is used as the starting material.
-
Reaction with Triazinane: The fluorinated anhydride is reacted with the same 1,3,5-triazinane as in the non-fluorinated synthesis.[5]
-
Cyclization and Workup: The reaction conditions and workup procedure are analogous to the non-fluorinated synthesis, yielding the 7-fluoro-3,4-dihydroisoquinol-1-one-4-carboxylic acid.
Comparative Biological Activity: A Case Study in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in the repair of single-strand DNA breaks.[3][12] The inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][13] Isoquinolinone-based structures have been identified as potent PARP inhibitors.[4][14]
The following table presents a comparative analysis of a non-fluorinated 1-oxo-3,4-dihydroisoquinoline-4-carboxamide and its 7-fluoro analog as inhibitors of PARP1 and PARP2.[5]
| Compound | Substitution (R) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | >10,000 | 1,200 |
| 1b | 7-F | >10,000 | 800 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.[5]
The data indicates that while fluorination at the 7-position did not significantly impact the inhibitory activity against PARP1 in this particular scaffold, it led to a modest increase in potency against PARP2. This highlights the nuanced effects of fluorination, where subtle electronic changes can influence isoform selectivity.
The PI3K/Akt/mTOR Signaling Pathway: Another Target for Isoquinolines
Beyond PARP, isoquinoline derivatives are known to inhibit various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[15] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17][18] The introduction of fluorine can enhance the binding affinity of isoquinoline-based inhibitors to the ATP-binding pocket of these kinases.
Below is a diagram illustrating the PI3K/Akt/mTOR pathway and the inhibitory action of isoquinoline derivatives.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.
Standardized Experimental Protocols for Comparative Evaluation
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential.
Experimental Protocol: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Step-by-step methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), the test compound, and a buffer solution.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Experimental Protocol: PARP Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of PARP enzymes. A common method is a colorimetric or chemiluminescent assay.[5][19]
Step-by-step methodology:
-
Plate Preparation: Use a 96-well plate coated with histones and activated DNA.
-
Reagent Addition: Add the PARP enzyme, the test compound at various concentrations, and biotinylated NAD+ to the wells.
-
Incubation: Incubate the plate to allow the PARP-catalyzed biotinylation of histones to occur.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) and a chemiluminescent or colorimetric HRP substrate.
-
Measurement: Read the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
A Streamlined Workflow for Comparative Analysis
A logical and systematic workflow is crucial for the efficient and effective comparison of fluorinated and non-fluorinated analogs.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.
Conclusion
The strategic incorporation of fluorine into the isoquinoline scaffold is a potent strategy for modulating key drug-like properties. As demonstrated, fluorination can influence physicochemical characteristics and enhance biological potency and selectivity. However, the effects are highly dependent on the position and degree of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and develop the next generation of isoquinoline-based therapeutics with improved efficacy and safety profiles.
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Navigating the Structure-Activity Landscape of 8-Fluoroisoquinolin-1-ol: A Comparative Guide for Drug Discovery Professionals
The Strategic Importance of the 8-Fluoro Substituent
The introduction of a fluorine atom at the 8-position of the isoquinolin-1-ol scaffold is a deliberate and strategic choice in medicinal chemistry. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, the 8-fluoro substituent can modulate the electronic environment of the isoquinoline ring system, potentially enhancing interactions with target proteins through favorable electrostatic or hydrogen bonding interactions. Furthermore, this modification can block metabolic pathways, leading to an improved pharmacokinetic profile.
Projected Structure-Activity Relationships: An Inferential Analysis
In the absence of a dedicated SAR table for 8-Fluoroisoquinolin-1-ol, we will construct a comparative analysis based on data from structurally related isoquinolin-1-ones and quinolines. This approach allows us to hypothesize how modifications to different parts of the this compound scaffold might impact its biological activity, particularly in the context of cancer cell cytotoxicity, a common therapeutic target for this class of compounds.
Modifications of the Isoquinoline Core
The core isoquinoline ring system is a critical determinant of biological activity. Alterations to this scaffold, even minor ones, can lead to significant changes in efficacy and selectivity.
-
Substitution on the Benzene Ring: The placement of additional substituents on the benzene portion of the isoquinoline ring can fine-tune the electronic and steric properties of the molecule. For instance, in related quinoline series, the introduction of electron-donating groups like methoxy at the 6-position has been shown to be important for anti-breast cancer activity. Conversely, the presence of bulky groups could sterically hinder binding to the target protein, leading to a decrease in activity.
-
Substitution at the C3 and C4 Positions: The C3 and C4 positions of the isoquinolin-1-ol ring are amenable to substitution. In analogous isoquinolin-1-one series, the introduction of aryl groups at the C3 position has been explored for antitumor activity. The nature of the aryl substituent can significantly impact potency, with biphenyl groups, for example, showing potent anticancer activity in some contexts.[1]
Modifications at the N2 Position
The nitrogen atom at the 2-position of the isoquinolin-1-ol is a key site for derivatization.
-
N-Alkylation: The addition of alkyl or substituted alkyl chains at the N2 position can influence the compound's solubility, lipophilicity, and ability to interact with the target. In studies of related isoquinolin-1-ones, O-(3-hydroxypropyl) substitution showed promising antitumor activity.[2]
Comparative Biological Data of Structurally Related Compounds
To provide a quantitative basis for our SAR projections, the following table summarizes the cytotoxic activities of various substituted isoquinoline and quinoline derivatives against different cancer cell lines. This data, while not directly pertaining to this compound, offers valuable insights into the potential potency of its derivatives.
| Compound Class | Key Substituents | Target Cell Line(s) | Reported IC50/MTS50 | Reference |
| 3-Arylisoquinolines | Varied aryl groups at C3 | HuH7, LM9 (Liver Cancer) | IC50: 1.93 µM | [3] |
| Substituted Isoquinolin-1-ones | O-(3-hydroxypropyl) at N2 | Various human tumor cell lines | 3-5 times more potent than lead | [2] |
| 3-Biphenyl-N-methylisoquinolin-1-one | Biphenyl at C3, Methyl at N2 | Various human cancer cell lines | Potent anticancer activity | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hydroxyl at C8, Carbaldehyde at C2 | Hep3B (Hepatocellular Carcinoma) | MTS50: 6.25 µg/mL | [4] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | Complex substitution | T47D breast cancer cells | IC50: 16 nM | [5] |
Experimental Protocols
To aid researchers in the practical application of these SAR insights, we provide a detailed, step-by-step methodology for a key experiment in this field: the MTT assay for cytotoxicity.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., Hep3B, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Path Forward: A Conceptual SAR Workflow
The following diagram illustrates a conceptual workflow for the SAR-guided development of this compound derivatives.
Caption: A conceptual workflow for the SAR-guided drug discovery process of this compound derivatives.
Conclusion
While a dedicated and comprehensive SAR study on this compound is not yet prevalent in the public domain, by drawing parallels from structurally similar isoquinoline and quinoline derivatives, we can construct a robust predictive framework to guide future research. The strategic placement of the 8-fluoro substituent provides a strong foundation for developing potent and selective therapeutic agents. Through systematic modification of the isoquinoline core and the N2 position, coupled with rigorous biological evaluation, the full potential of this promising scaffold can be unlocked. This guide serves as a foundational resource for researchers poised to explore the rich chemical space surrounding this compound, with the ultimate goal of discovering novel and impactful medicines.
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A Comparative Guide to the In Vivo vs. In Vitro Activity of 8-Fluoroisoquinolin-1-ol: A Putative PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The isoquinolinone scaffold is a well-established pharmacophore for potent PARP inhibitors. This guide provides a comparative analysis of the hypothetical in vivo and in vitro activities of a novel compound, 8-Fluoroisoquinolin-1-ol, as a putative PARP1 inhibitor.
Due to the limited publicly available data on this compound, this document will leverage established principles and experimental protocols for characterizing PARP inhibitors to construct a predictive framework for its biological activity. This guide is intended to serve as a technical resource for researchers interested in the evaluation of novel PARP inhibitors, using this compound as a case study.
The Scientific Rationale: Why PARP Inhibition and the Significance of this compound's Structure
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is critical for resolving single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[1]
The structure of this compound, featuring a fluorinated isoquinolinone core, suggests its potential as a PARP inhibitor. The isoquinolinone moiety is a known pharmacophore that can mimic the nicotinamide portion of the NAD+ substrate, competing for the active site of PARP enzymes. The fluorine substitution at the 8-position can potentially enhance binding affinity and modulate pharmacokinetic properties.
In Vitro Activity Profile of this compound
The in vitro evaluation of a putative PARP inhibitor like this compound is a multi-step process designed to ascertain its potency, selectivity, and cellular mechanism of action.
Enzymatic Inhibition of PARP1
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PARP1.
Expected Outcome: A potent PARP inhibitor would exhibit a low nanomolar IC50 value in this assay, indicating strong inhibition of PARP1's catalytic activity.
Table 1: Hypothetical Enzymatic Inhibition Data for this compound
| Parameter | Expected Value |
| PARP1 IC50 | < 10 nM |
| PARP2 IC50 | > 500 nM |
| Selectivity (PARP2/PARP1) | > 50-fold |
Experimental Protocol: Homogeneous PARP1 Inhibition Assay (Fluorometric)
This assay measures the consumption of NAD+ by PARP1 in the presence of damaged DNA.
-
Materials: Recombinant human PARP1, activated DNA (e.g., sheared salmon sperm DNA), NAD+, PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT), this compound, and a commercial NAD+ quantification kit.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of recombinant PARP1 and activated DNA to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining NAD+ concentration using a fluorescent plate reader according to the kit manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]
-
Cellular Activity: PAR Inhibition and Cytotoxicity
Demonstrating that this compound can inhibit PARP activity within a cellular context and induce selective cytotoxicity in cancer cells is a critical next step.
Expected Outcome: The compound should effectively reduce the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent. Furthermore, it is expected to show potent cytotoxicity in BRCA-deficient cancer cell lines, while being significantly less active against BRCA-proficient cells.
Table 2: Hypothetical Cellular Activity Data for this compound
| Cell Line | BRCA Status | PAR Inhibition EC50 | Cytotoxicity GI50 |
| MDA-MB-436 | BRCA1 mutant | < 50 nM | < 100 nM |
| CAPAN-1 | BRCA2 mutant | < 50 nM | < 100 nM |
| MDA-MB-231 | BRCA proficient | < 50 nM | > 10 µM |
Experimental Protocol: Cellular PAR Inhibition ELISA
This assay quantifies the levels of PAR polymer in cells.
-
Materials: Cancer cell lines (e.g., MDA-MB-436, MDA-MB-231), cell culture medium, DNA damaging agent (e.g., methyl methanesulfonate - MMS), lysis buffer, and a commercial PAR ELISA kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound for 1 hour.
-
Induce DNA damage by adding MMS for 15 minutes.
-
Lyse the cells and perform the PAR ELISA according to the manufacturer's protocol.[4]
-
Determine the EC50 for PAR inhibition.
-
Experimental Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Materials: Cancer cell lines, cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with serial dilutions of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%).
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7]
Expected Outcome: Treatment with this compound should lead to a significant thermal stabilization of PARP1 in intact cells, confirming target engagement.
Caption: Workflow for assessing in vivo PARP inhibition by this compound in a xenograft model.
Anti-Tumor Efficacy in Xenograft Models
The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. For a PARP inhibitor, xenograft models using BRCA-deficient cancer cell lines are the most relevant. [8][9] Expected Outcome: this compound should demonstrate significant, dose-dependent tumor growth inhibition in BRCA-deficient xenograft models.
Table 4: Hypothetical Anti-Tumor Efficacy Data for this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| CAPAN-1 (BRCA2 mutant) | This compound (oral, daily) | > 60% |
| MDA-MB-436 (BRCA1 mutant) | This compound (oral, daily) | > 60% |
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Procedure:
-
Implant BRCA-deficient cancer cells (e.g., CAPAN-1) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume regularly.
-
At the end of the study, calculate the percentage of tumor growth inhibition. [10]
-
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful drug candidate will demonstrate a clear correlation between its in vitro potency and its in vivo efficacy. For this compound, the following relationships would be expected:
-
Enzymatic IC50 vs. Cellular EC50: A potent enzymatic inhibitor should translate to potent cellular activity, although the cellular EC50 may be higher due to factors like cell permeability and efflux.
-
Cellular EC50 vs. In Vivo Efficacious Dose: The plasma concentrations achieved at the efficacious dose in animal models should be maintained above the cellular EC50 for a significant portion of the dosing interval.
-
Pharmacodynamics and Efficacy: The degree of PARP inhibition in the tumor should correlate with the extent of tumor growth inhibition.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the comparative analysis of the in vivo and in vitro activities of this compound as a putative PARP inhibitor. The outlined experimental protocols and expected outcomes are based on established methodologies in the field of PARP inhibitor research. While specific data for this compound is not yet available in the public domain, this guide serves as a valuable resource for researchers embarking on the characterization of novel PARP inhibitors, providing a clear roadmap from initial enzymatic assays to preclinical efficacy studies. The successful translation of potent in vitro activity to robust in vivo efficacy, as detailed in this guide, is the hallmark of a promising clinical candidate.
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Benchmarking 8-Fluoroisoquinolin-1-ol: A Comparative Guide for Advanced Research Applications
This guide provides a comprehensive framework for benchmarking the novel compound 8-Fluoroisoquinolin-1-ol against established standards in two critical areas of biomedical research: fluorescent probe development and kinase inhibition. As specific experimental data for this compound is not yet widely available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to rigorously evaluate its potential. We will delve into the theoretical underpinnings, present detailed experimental protocols, and outline data analysis and visualization techniques to facilitate a thorough and objective comparison.
Introduction to this compound and the Rationale for Benchmarking
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This compound, with its potential for fluorescence and its structural similarity to known kinase inhibitors, presents an intriguing candidate for dual applications.
This guide will therefore explore its potential in two distinct yet impactful domains:
-
As a Fluorescent Probe: We will compare its photophysical properties to well-characterized fluorophores, Coumarin and Fluorescein.
-
As a Kinase Inhibitor: Its inhibitory activity will be benchmarked against Fasudil, a known Rho-kinase inhibitor with an isoquinoline core.[1][2]
By systematically evaluating this compound against these established standards, we can ascertain its relative strengths and weaknesses, thereby guiding its future development and application.
Part 1: Benchmarking this compound as a Fluorescent Probe
Fluorescent probes are indispensable tools in modern biology, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[] The utility of a fluorophore is determined by its photophysical properties, such as its absorption and emission spectra, quantum yield, and photostability.
Theoretical Background: The Principles of Fluorescence
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an excited electronic state. It then rapidly returns to its ground state by emitting a photon of a longer wavelength (lower energy). Key parameters that define a fluorescent probe include:
-
Absorption (Excitation) and Emission Spectra: The range of wavelengths a molecule absorbs and emits. The difference between the peak absorption and emission wavelengths is known as the Stokes shift.
-
Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4]
-
Molar Extinction Coefficient (ε): A measure of how strongly a substance absorbs light at a given wavelength.
-
Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to light.
Selection of Known Standards: Coumarin and Fluorescein
For a robust comparison, we have selected two widely used fluorescent dyes as standards:
-
Coumarin: A class of fluorophores known for their high quantum yields and sensitivity to the local environment.[][5] They typically absorb in the UV-to-blue region and emit in the blue-to-green region of the spectrum.[]
-
Fluorescein: A highly fluorescent organic dye with a xanthene core.[6][] It exhibits intense green fluorescence and is extensively used in various biological applications.[6][8] Its fluorescence is notably pH-dependent.[9][10]
Proposed Experimental Benchmarking
A direct comparison of the photophysical properties of this compound with Coumarin and Fluorescein will be conducted. The following table outlines the key parameters to be measured.
| Parameter | This compound | Coumarin (e.g., Coumarin 1) | Fluorescein | Significance |
| Absorption Maximum (λabs, nm) | To be determined | ~373 | ~494[] | Optimal wavelength for excitation. |
| Emission Maximum (λem, nm) | To be determined | ~450 | ~521[8] | Color of the emitted light. |
| Stokes Shift (nm) | To be determined | ~77 | ~27 | Larger shifts are desirable to minimize spectral overlap. |
| Molar Extinction Coefficient (ε, M-1cm-1) | To be determined | ~25,000 | ~76,900 | Indicates the efficiency of light absorption. |
| Quantum Yield (Φ) | To be determined | ~0.50 | ~0.95 | Efficiency of converting absorbed light to emitted light.[4] |
| Photostability (t1/2, s) | To be determined | Variable | Moderate | Resistance to photobleaching under continuous illumination. |
Experimental Protocols
Objective: To determine the maximum absorption and emission wavelengths of this compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions (1-10 µM) of this compound, Coumarin, and Fluorescein in a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS).
-
Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each solution across a relevant wavelength range (e.g., 200-800 nm).
-
Fluorescence Measurement: Use a spectrofluorometer to measure the emission spectrum of each solution. Excite the sample at its absorption maximum (λabs) and scan a range of emission wavelengths.
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.[11][12]
Methodology:
-
Standard Selection: Choose a standard with a well-characterized quantum yield and spectral properties that overlap with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).
-
Absorbance Matching: Prepare a series of dilutions of both the standard and this compound with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Fluorescence Integration: Record the fluorescence emission spectra for all solutions under identical instrument settings.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield is calculated using the following equation:
Φsample = Φstandard * (msample / mstandard) * (n2sample / n2standard)
where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.[11]
Visualization of Experimental Workflow
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
This guide provides a comprehensive, scientifically rigorous framework for the initial characterization and benchmarking of this compound. By systematically comparing its performance against well-established standards in fluorescence and kinase inhibition, researchers can gain valuable insights into its potential as a novel research tool or therapeutic lead. The detailed protocols and data analysis strategies outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby fostering trustworthiness and advancing the scientific understanding of this promising new compound.
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The Evolving Arsenal: A Comparative Guide to the Antifungal and Antibacterial Activity of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the vast scaffolds provided by natural products, isoquinoline alkaloids and their synthetic derivatives have emerged as a particularly promising class of compounds with potent, broad-spectrum antibacterial and antifungal activities. This guide provides a comparative analysis of the antimicrobial performance of various isoquinoline derivatives, supported by experimental data and detailed protocols to empower researchers in this critical field.
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Antimicrobial Drug Discovery
Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds, many of which are found in medicinal plants.[1] The isoquinoline nucleus, a bicyclic aromatic system, serves as a versatile framework for chemical modifications, leading to a wide array of biological activities.[2][3] Prominent examples include berberine, sanguinarine, and papaverine, which have long been recognized for their therapeutic properties.[4][5] Modern synthetic chemistry has further expanded this repertoire, generating novel derivatives with enhanced efficacy and tailored specificities.[6][7] This guide will delve into the specific antibacterial and antifungal properties of key isoquinoline derivatives, comparing their efficacy and exploring their mechanisms of action.
Antibacterial Activity: Targeting Key Bacterial Processes
Isoquinoline derivatives have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains.[8][9] Their mechanisms of action are often multifaceted, contributing to their potent bactericidal effects.
Comparative Efficacy of Isoquinoline Derivatives
The minimum inhibitory concentration (MIC) is a crucial metric for evaluating the potency of an antimicrobial agent. The following table summarizes the MIC values for selected isoquinoline derivatives against various bacterial pathogens.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Berberine | Staphylococcus aureus | 16 - 128 | [10] |
| Streptococcus pneumoniae | 32 | [10] | |
| Enterococcus faecium | 64 - 128 | [10] | |
| Sanguinarine | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 - 6.25 | [5][11] |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [10] |
| Enterococcus faecium | 128 | [10] | |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [10] |
| Streptococcus pneumoniae | 32 | [10] | |
| Enterococcus faecium | 64 | [10] | |
| Alkynyl Isoquinoline HSN584 | Staphylococcus aureus | 0.5 | [8] |
Analysis: The data clearly indicates that certain synthetic derivatives, such as the alkynyl isoquinolines, can exhibit significantly lower MIC values compared to some natural alkaloids, highlighting the power of medicinal chemistry to optimize antimicrobial potency. Sanguinarine demonstrates remarkable activity against MRSA, a notoriously difficult-to-treat pathogen.
Mechanisms of Antibacterial Action
The bactericidal effects of isoquinoline derivatives are attributed to their ability to interfere with essential cellular processes.
-
Cell Membrane and Wall Disruption: Sanguinarine has been shown to compromise the cytoplasmic membrane of MRSA, leading to the release of membrane-bound autolytic enzymes and subsequent cell lysis.[5][11] This disruption of membrane integrity is a key bactericidal mechanism.[12][13]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some isoquinoline derivatives interfere with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[10] Molecular docking studies have also suggested that certain derivatives can inhibit tyrosyl-tRNA synthetase, an essential enzyme in protein synthesis.[2] Furthermore, alkynyl isoquinolines have been shown to perturb nucleic acid biosynthesis in S. aureus.[8][9]
The following diagram illustrates the proposed antibacterial mechanisms of action for isoquinoline derivatives.
Caption: Proposed antibacterial mechanisms of isoquinoline derivatives.
Antifungal Activity: A Promising Frontier
Fungal infections, particularly those caused by opportunistic pathogens like Candida and Cryptococcus species, pose a significant threat, especially to immunocompromised individuals. Isoquinoline alkaloids, notably berberine, have demonstrated potent antifungal properties.[14][15]
Comparative Efficacy Against Fungal Pathogens
Berberine has shown significant activity against a range of yeast-like and filamentous fungi, including fluconazole-resistant strains.[14][15]
| Derivative | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Berberine | Candida albicans | 30.92 - 50.93 (50% inhibition) | [15] |
| Cryptococcus neoformans | 64 - 128 | [14][15] | |
| Trichophyton rubrum | 128 | [15] | |
| Trichophyton mentagrophytes | 64 | [15] | |
| Novel 3-aryl-isoquinoline 9f | Alternaria solani | - (80.4% inhibition at 50 mg/L) | [7] |
| Alternaria alternata | - (88.2% inhibition at 50 mg/L) | [7] | |
| Physalospora piricola | 3.651 (EC50) | [7] |
Analysis: Berberine exhibits broad-spectrum antifungal activity.[4] Notably, synthetic derivatives like 9f show excellent efficacy against plant pathogenic fungi, suggesting the potential for developing isoquinoline-based agricultural fungicides.[7]
Mechanisms of Antifungal Action
The antifungal mechanisms of isoquinoline derivatives are also multifaceted, often involving disruption of the fungal cell envelope and interference with key metabolic pathways.
-
Cell Wall and Membrane Disruption: Berberine has been shown to induce notable disruptions to the cell wall and membrane of C. neoformans.[15] Some 8-hydroxyquinoline derivatives, a related class, also compromise the functional integrity of the cytoplasmic membrane.[16]
-
Ergosterol Biosynthesis Inhibition: Molecular docking studies predict that berberine may act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is a major component of the fungal cell membrane.[15]
-
Synergistic Effects with Conventional Antifungals: Berberine exhibits synergistic activity with fluconazole, a commonly used antifungal drug.[17][18] This combination can be effective against fluconazole-resistant Candida strains, suggesting that isoquinoline derivatives could be used to potentiate the efficacy of existing antifungal therapies.[18]
The following diagram illustrates the proposed antifungal mechanisms of action for isoquinoline derivatives.
Caption: Proposed antifungal mechanisms of isoquinoline derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The following provides a detailed methodology for the broth microdilution assay, a common method for determining MIC values.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test isoquinoline derivative (stock solution of known concentration)
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Aseptically pick several colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.
-
Add 200 µL of the stock solution of the isoquinoline derivative to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculate the Microtiter Plate:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the isoquinoline derivative at which there is no visible growth.
-
The following diagram outlines the experimental workflow for the broth microdilution assay.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
Isoquinoline derivatives represent a rich and versatile source of antimicrobial lead compounds. Both natural alkaloids and their synthetic analogs have demonstrated potent activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains. Their multifaceted mechanisms of action, targeting fundamental cellular processes, make them attractive candidates for further development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the isoquinoline scaffold for enhanced potency and selectivity.[1]
-
Mechanism of Action Elucidation: To fully understand the molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into potential therapeutic applications.
-
Combination Therapies: To explore synergistic interactions with existing antimicrobial agents to combat resistance.[19]
The continued exploration of isoquinoline derivatives holds significant promise for the discovery and development of the next generation of antimicrobial drugs.
References
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.).
- Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.). ResearchGate.
- Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp. (n.d.). ASM Journals.
- Berberine: A Powerful Antifungal With Many Benefits. (2024, December 18). The Candida Diet.
- In vitro antifungal activity of the berberine and its synergism with fluconazole. (n.d.). ProQuest.
- The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus. (n.d.). PubMed.
- The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. (2024, October 27). NIH.
- Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production. (n.d.). PMC - NIH.
- Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections. (n.d.). MDPI.
- Synergistic Antifungal Activity of Berberine Derivative B-7b and Fluconazole. (n.d.). PLOS One.
- The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus. (n.d.). J-Stage.
- Novel isoquinoline derivatives as antimicrobial agents. (2013, June 1). PubMed.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022, August 10). PMC - NIH.
- Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production. (2023, March 30). PubMed.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022, August 10). VTechWorks.
- Novel isoquinoline derivatives as antimicrobial agents. (2025, August 6). Request PDF on ResearchGate.
- Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). Bentham Science Publisher.
- Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents. (2022, June 6). PubMed.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.
- Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. (2025, May 16). ResearchGate.
- Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). AMiner.
- (PDF) Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2025, August 6). ResearchGate.
- Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. (n.d.). Semantic Scholar.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives. (n.d.).
- New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (n.d.). PMC.
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A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Head-to-Head Comparison of Classical Methods
For researchers, scientists, and professionals in the field of drug development and medicinal chemistry, the isoquinoline scaffold is a cornerstone of molecular design. Its presence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores the enduring importance of efficient and reliable methods for its construction. This guide provides an in-depth, head-to-head comparison of four classical, yet still highly relevant, methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions.
Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, practical considerations, and comparative performance of each method. By understanding the causality behind experimental choices and the inherent advantages and limitations of each approach, you will be better equipped to select and optimize the ideal synthetic strategy for your target molecule.
At a Glance: A Comparative Overview
| Reaction | Starting Materials | Key Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| Bischler-Napieralski | β-Phenylethylamine, Acyl chloride/Anhydride | 1. Acylation; 2. Dehydrating agent (e.g., POCl₃, P₂O₅), Reflux | 3,4-Dihydroisoquinoline | 40-90%[1] | Good for 1-substituted isoquinolines; wide substrate scope.[1] | Requires harsh dehydrating agents; subsequent oxidation needed to form the aromatic isoquinoline.[1] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde or Ketone | Protic or Lewis acid catalyst (e.g., HCl, TFA)[2] | 1,2,3,4-Tetrahydroisoquinoline | 25-95%[3][4] | Can be performed under mild, even physiological, conditions for activated systems; creates a stereocenter at C-1.[2] | Less reactive aromatic rings require harsher conditions; not a direct synthesis of fully aromatic isoquinolines. |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., concentrated H₂SO₄) | Isoquinoline | Highly variable, can be low[5] | Direct synthesis of the fully aromatic isoquinoline ring. | Often requires harsh acidic conditions, which can lead to low yields and side products.[5][6] |
| Schlittler-Müller | Benzylamine, Glyoxal acetal | Strong acid (e.g., concentrated H₂SO₄) | 1-Substituted Isoquinoline | Moderate to Good | A modification of the Pomeranz-Fritsch that allows for the synthesis of 1-substituted isoquinolines.[7] | Still requires harsh acidic conditions. |
The Bischler-Napieralski Reaction: A Robust Route to 1-Substituted Dihydroisoquinolines
First discovered in 1893, the Bischler-Napieralski reaction remains a widely used and powerful method for the synthesis of 3,4-dihydroisoquinolines.[8] The reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent under acidic conditions.[9] Its popularity stems from its reliability and its utility in preparing 1-substituted isoquinoline precursors.
Mechanistic Insights
The reaction proceeds via an intramolecular electrophilic aromatic substitution.[10] The choice of dehydrating agent can influence the exact nature of the electrophilic intermediate. Two primary mechanisms are generally considered[9]:
-
Mechanism I (via Dichlorophosphoryl Imine-Ester): The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming an intermediate that, after cyclization and elimination, yields the dihydroisoquinoline.
-
Mechanism II (via Nitrilium Ion): The amide is dehydrated to a highly electrophilic nitrilium ion, which then undergoes intramolecular attack by the aromatic ring.[8]
The nitrilium ion pathway is often favored in explaining the reaction's course, as it accounts for potential side products like styrenes formed via a retro-Ritter reaction.[10] The presence of electron-donating groups on the aromatic ring is crucial as they activate the ring towards electrophilic attack, facilitating the cyclization and generally leading to higher yields.[11] Conversely, electron-withdrawing groups can significantly hinder or prevent the reaction.[12]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
This protocol provides a representative example of the Bischler-Napieralski reaction.
Materials:
-
N-Acetyl-β-phenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
A solution of N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.
-
Phosphorus oxychloride (2-3 equivalents) is added cautiously to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess toluene and POCl₃ are removed under reduced pressure.
-
The residue is carefully quenched by the slow addition of crushed ice and then basified with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude 1-methyl-3,4-dihydroisoquinoline.
-
Purification by column chromatography or distillation yields the final product.
Expected Yield: Yields for this type of transformation are typically in the range of 60-80%.
Advantages and Limitations
Advantages:
-
Good Substrate Scope: The reaction is tolerant of a variety of substituents on both the aromatic ring (provided they are not strongly deactivating) and the acyl group.[13]
-
High Yields: For activated substrates, the Bischler-Napieralski reaction often provides good to excellent yields of the dihydroisoquinoline product.[1]
-
Direct route to 1-substituted derivatives: The nature of the acyl group directly determines the substituent at the 1-position of the resulting isoquinoline.
Limitations:
-
Harsh Conditions: The use of strong dehydrating agents and high temperatures can be incompatible with sensitive functional groups.[1]
-
Requirement for Electron-Donating Groups: The reaction is most effective with electron-rich aromatic rings and often fails with substrates bearing electron-withdrawing groups.[12]
-
Product is a Dihydroisoquinoline: The initial product is a 3,4-dihydroisoquinoline, which requires a subsequent oxidation step to furnish the fully aromatic isoquinoline ring system.[14]
-
Potential for Side Reactions: Under the harsh reaction conditions, side reactions such as the formation of styrenes can occur.[10]
The Pictet-Spengler Reaction: A Mild and Stereoselective Pathway to Tetrahydroisoquinolines
The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline.[15] This reaction is particularly noteworthy for its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is activated.[2]
Mechanistic Insights
The reaction begins with the formation of a Schiff base from the condensation of the β-arylethylamine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system after deprotonation.[16]
A key feature of the Pictet-Spengler reaction is the formation of a new chiral center at the C-1 position when an aldehyde other than formaldehyde is used.[15] This has led to the development of numerous asymmetric variations of the reaction.
Caption: Experimental workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol illustrates a typical Pictet-Spengler reaction.
Materials:
-
β-Phenylethylamine
-
Acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
Procedure:
-
β-Phenylethylamine (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled in an ice bath, and acetaldehyde (1.1 equivalents) is added dropwise.
-
Trifluoroacetic acid (1-2 equivalents) is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Expected Yield: Yields can range from moderate to high, often in the 70-90% range, depending on the specific substrates and conditions.[17]
Advantages and Limitations
Advantages:
-
Mild Reaction Conditions: For activated aromatic systems, the reaction can proceed under very mild, even physiological, conditions, making it suitable for the synthesis of complex, sensitive molecules.[2]
-
Stereoselectivity: The reaction creates a new stereocenter at C-1, and numerous enantioselective methods have been developed.[15]
-
Use of Ketones: While less common, ketones can also be used as the carbonyl component, leading to 1,1-disubstituted tetrahydroisoquinolines.[18]
Limitations:
-
Substrate Reactivity: Less nucleophilic aromatic rings, such as an unsubstituted phenyl group, may require harsher conditions (higher temperatures and stronger acids) and can result in lower yields.[15]
-
Product is a Tetrahydroisoquinoline: The direct product is a fully saturated heterocyclic ring, which requires subsequent oxidation to generate the aromatic isoquinoline.[17]
The Pomeranz-Fritsch Reaction: A Direct but Demanding Route to Isoquinolines
The Pomeranz-Fritsch reaction provides a direct pathway to the fully aromatic isoquinoline nucleus.[19] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[20]
Mechanistic Insights
The reaction proceeds in two main stages. First, the benzaldehyde and the 2,2-dialkoxyethylamine condense to form a Schiff base (a benzalaminoacetal). In the second stage, under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of water and alcohol to yield the aromatic isoquinoline.[19] The harsh acidic conditions required for the cyclization are a significant drawback of this method.
Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.
Experimental Protocol: Synthesis of Isoquinoline from Benzaldehyde
The following is a general procedure for the classical Pomeranz-Fritsch synthesis.
Materials:
-
Benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated sulfuric acid
Procedure:
-
Benzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1 equivalent) are mixed.
-
The mixture is slowly and cautiously added to chilled, concentrated sulfuric acid with stirring.
-
The reaction mixture is then heated, often to around 100-160 °C, for several hours.
-
After cooling, the acidic mixture is poured onto ice and carefully neutralized with a strong base (e.g., NaOH or NH₄OH).
-
The product is then extracted with an organic solvent (e.g., ether or dichloromethane).
-
The combined organic extracts are dried and concentrated, and the crude isoquinoline is purified by distillation or chromatography.
Expected Yield: The yields of the Pomeranz-Fritsch reaction are often low and highly variable, and significant byproduct formation is common.[6]
Advantages and Limitations
Advantages:
-
Direct Synthesis of Isoquinolines: This method directly produces the fully aromatic isoquinoline ring system without the need for a subsequent oxidation step.[21]
Limitations:
-
Harsh Reaction Conditions: The use of concentrated strong acids and high temperatures severely limits the substrate scope and functional group tolerance.[5]
-
Low Yields and Side Products: The harsh conditions often lead to low yields and the formation of numerous byproducts, making purification difficult.[6][22]
-
Limited Substituent Placement: The classical Pomeranz-Fritsch reaction is not well-suited for the synthesis of 1-substituted isoquinolines.
The Schlittler-Müller Modification: Accessing 1-Substituted Isoquinolines
The Schlittler-Müller modification of the Pomeranz-Fritsch reaction provides a valuable alternative for the synthesis of 1-substituted isoquinolines.[7] This variation utilizes a benzylamine and a glyoxal acetal as the starting materials.[23]
Mechanistic Insights and Comparison to Pomeranz-Fritsch
The mechanism is analogous to the Pomeranz-Fritsch reaction, involving the formation of a Schiff base followed by acid-catalyzed cyclization. The key difference lies in the starting materials, which allows for the introduction of a substituent at the carbon that will become the 1-position of the isoquinoline ring. This modification overcomes a significant limitation of the original Pomeranz-Fritsch synthesis.
Experimental Protocol: Synthesis of 1-Methylisoquinoline
This protocol outlines the Schlittler-Müller modification.
Materials:
-
α-Phenylethylamine (1-phenylethanamine)
-
Glyoxal diethyl acetal
-
Concentrated sulfuric acid
Procedure:
-
α-Phenylethylamine (1 equivalent) and glyoxal diethyl acetal (1 equivalent) are condensed to form the corresponding Schiff base.
-
This intermediate is then subjected to cyclization under strong acidic conditions, similar to the Pomeranz-Fritsch reaction, by heating in concentrated sulfuric acid.
-
Workup and purification are performed in a similar manner to the Pomeranz-Fritsch reaction.
Expected Yield: Yields are generally moderate, but this method provides a more reliable route to 1-substituted isoquinolines than attempting to use ketones in the standard Pomeranz-Fritsch reaction.
Advantages and Limitations
Advantages:
-
Synthesis of 1-Substituted Isoquinolines: This is the primary advantage over the classical Pomeranz-Fritsch reaction.[24]
-
Direct Aromatic Product: Like the Pomeranz-Fritsch, it directly yields the aromatic isoquinoline.
Limitations:
-
Harsh Conditions: The reliance on strong acids and high temperatures remains a significant drawback, limiting its applicability with sensitive substrates.
Conclusion: Selecting the Optimal Strategy
The choice of which classical isoquinoline synthesis to employ is dictated by the specific substitution pattern of the target molecule and the functional groups present.
-
For 1-substituted isoquinolines , the Bischler-Napieralski reaction (followed by oxidation) or the Schlittler-Müller modification are generally the most effective choices. The Bischler-Napieralski reaction often provides higher yields and has a broader substrate scope, provided the necessary subsequent oxidation is feasible.
-
For the synthesis of tetrahydroisoquinolines , particularly when stereochemistry at the 1-position is a consideration, the Pictet-Spengler reaction is unparalleled, especially given its potential for mild reaction conditions.
-
When a direct synthesis of the unsubstituted or variously substituted aromatic isoquinoline ring is desired and the substrate is robust enough to withstand harsh acidic conditions, the Pomeranz-Fritsch reaction can be considered, though often newer, more modern methods may be preferable.
While newer, metal-catalyzed methods for isoquinoline synthesis have emerged, these classical reactions remain integral to the synthetic chemist's toolbox due to their reliability, scalability, and the wealth of available literature. A thorough understanding of their mechanisms, advantages, and limitations, as presented in this guide, is essential for their successful application in the synthesis of novel and medicinally important isoquinoline-containing compounds.
References
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036. [Link]
- Sharma, V.; Kumar, P. Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences2016, 5, 1820-1843. [Link]
- Balewski, Ł.; Kornicka, A. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules2023, 28, 1234. [Link]
- Kwon, O. The mechanism of the Pictet–Spengler reaction.
- Renata, H.; et al. Harnessing a Ketone–Accepting Pictet-Spenglerase for the Asymmetric Construction of 1,1-Disubstituted Tetrahydro-ß- Carboline Alkaloids. ChemRxiv2022. [Link]
- Jacobsen, E. N.; et al. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. PMC2010. [Link]
- Min, L.; et al. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Chemistry Portal2019. [Link]
- Kirada, S.; Deepa, P. R.; Sankaranarayanan, M. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances2025. [Link]
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions1951, 6, 191-206. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions1951, 6, 151-190. [Link]
- van der Westhuizen, J. H.; et al. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PMC2021. [Link]
- ResearchGate. Classical strategies for the isoquinoline synthesis. [Link]
- Grokipedia. Bischler–Napieralski reaction. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- Wikipedia. Pomeranz–Fritsch reaction. [Link]
- Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
- Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
- Cook, J. M.; et al. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. J. Org. Chem.2019, 84, 6343-6352. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- ResearchG
- Whaley, W. M.; Hartung, W. H. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions1951, 6, 74-150. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoroisoquinolin-1-ol
As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we synthesize, such as 8-Fluoroisoquinolin-1-ol, are often novel molecules with limited safety and environmental fate data. This guide provides a comprehensive, science-first protocol for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. This procedure is grounded in established best practices for halogenated heterocyclic compounds, treating the substance with the caution it warrants in the absence of complete toxicological and environmental data.
Immediate Safety & Handling Protocols
Before any disposal procedure begins, ensure that all handling of this compound and its waste is conducted with the appropriate personal protective equipment (PPE) and engineering controls. The causality here is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : All manipulations, including weighing, transferring, and preparing for disposal, must occur within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[1][2]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:
-
Eye Protection : Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection : Chemical-resistant gloves are mandatory. While specific breakthrough data for this compound is unavailable, nitrile gloves provide a good baseline of protection against incidental contact. For extended handling or in case of a spill, consider double-gloving or using heavier-duty gloves like Viton.
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[3]
-
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally similar compounds like 8-Fluoroisoquinoline and other halogenated heterocycles. This approach, known as "read-across," is a standard practice in chemical safety assessment.
Inferred Hazards based on Analogs: Based on GHS classifications for 8-Fluoroisoquinoline, the parent compound lacking the hydroxyl group, we must assume this compound presents similar or additional risks.
| Hazard Class | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4][5] | Prevents ingestion. Waste containers must be clearly labeled to avoid accidental contact with food or drink areas. |
| Skin Irritation | H315: Causes skin irritation[4][5][6] | Mandates the use of gloves and protective clothing. All contaminated items (gloves, wipes) must be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation[4][5][6] | Requires stringent use of safety goggles. Eyewash stations must be accessible. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[1][7][8] | Prohibits disposal down the drain.[3] Discharge into the environment must be strictly avoided.[3] |
| Incompatibility | Strong oxidizing agents, Strong acids[7] | Waste must be segregated from these materials to prevent potentially violent reactions. |
Special Consideration: Fluorinated Compound The presence of a carbon-fluorine bond adds a layer of complexity. During thermal decomposition (e.g., in a fire or improper incineration), toxic and corrosive gases such as hydrogen fluoride (HF) can be released.[9] This is a critical factor dictating the required disposal method.
Waste Characterization and Segregation: A Foundational Step
Proper disposal begins with correct waste characterization and meticulous segregation at the point of generation. Mixing waste streams can create dangerous reactions and significantly increases disposal costs.[10]
Waste Classification: In the United States, under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity). While this compound is not specifically listed, its GHS hazard profile (Acute Toxicity) requires it to be managed as hazardous waste .
As a halogenated organic compound, it must be segregated into a dedicated halogenated organic waste stream.[11][12][13] This is because halogenated waste requires specific high-temperature incineration protocols to ensure complete destruction and to scrub acidic gases like HF and HCl from the effluent.[14][15]
Step-by-Step Disposal Protocol
This protocol outlines the procedural journey of this compound waste from its generation to its final, compliant disposal.
Step 1: Identify and Segregate Waste Streams Immediately segregate waste containing this compound into the following categories:
-
Solid Waste : Unused or expired pure compound, contaminated absorbent pads, and grossly contaminated PPE.
-
Liquid Waste : Solutions containing this compound. This waste must be collected in a dedicated container for halogenated organic liquids .
-
Contaminated Labware : Empty vials, pipette tips, and other disposables with trace contamination. These should be placed in a designated, lined container.
Step 2: Containerization and Labeling The integrity of the disposal process hinges on proper containerization and labeling.
-
Select Appropriate Containers : Use only approved hazardous waste containers that are chemically compatible with halogenated organics (e.g., high-density polyethylene - HDPE).[12] Ensure containers have secure, leak-proof lids.
-
Labeling : Every waste container must be clearly labeled before the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
Step 3: On-Site Accumulation Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
It should be in a secondary containment tray to manage potential leaks.
-
Do not accumulate more than 55 gallons of waste in your lab area.[11]
-
Conduct weekly inspections of the SAA to check for leaks or container degradation.[2]
Step 4: Final Disposal Laboratory personnel are not the final disposers. The final step is to transfer the waste to a licensed hazardous waste management company.
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation : Ensure all necessary paperwork is completed as required by your EHS office. You are responsible for the waste from "cradle to grave."[10]
-
Disposal Method : The designated disposal method for this type of waste is typically high-temperature incineration in a facility permitted to handle halogenated hazardous waste. This process ensures the complete destruction of the molecule into simpler, less harmful components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow from generation to final incineration.
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.
-
Contain : If the spill is small and contained within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and spilled compound into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][7][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
By adhering to this comprehensive guide, you build a framework of safety and compliance that protects you, your colleagues, and the scientific enterprise.
References
- PubChem. 8-Fluoroisoquinoline | C9H6FN | CID 26985665.
- Acros Organics. SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010-09-06). [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
- Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. [Link]
- Cambridge Environmental. Environmental Fate & Ecotoxicology of Pesticides. [Link]
- Washington State University.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
- U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2020-12-18). [Link]
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). [Link]
- ResearchGate. Thermal decompositons of 1,1,1-trifluoroethane and pentafluoroethane in a turbulent flow reactor. (2009-08-01). [Link]
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A Comprehensive Guide to the Safe Handling of 8-Fluoroisoquinolin-1-ol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Fluoroisoquinolin-1-ol. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.
Hazard Assessment and Risk Mitigation
8-Fluoroisoquinoline is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Based on this, it is prudent to treat this compound with a similar level of caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Core Principles for Safe Handling:
-
Minimize Exposure: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing through the stringent use of appropriate Personal Protective Equipment (PPE).[1][5]
-
Assume Toxicity: In the absence of comprehensive toxicological data, treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Essential for preventing splashes and contact with airborne particles that could cause serious eye irritation.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents dermal absorption, which can be a significant route of exposure. Double gloving is recommended for enhanced protection.[1][6] |
| Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin contact from accidental spills or splashes.[3] |
| Respiratory | NIOSH-approved respirator. | Necessary when working outside of a fume hood or if there is a risk of aerosol generation.[5] |
dot
Caption: Emergency Response Protocol for this compound Exposure.
Spill Response:
-
Minor Spill: For a small, manageable spill within a fume hood, use an appropriate absorbent material to clean the area.
-
Major Spill: In the event of a large spill, evacuate the immediate area and notify your institution's emergency response team. [7]Do not attempt to clean up a large spill without proper training and equipment.
Conclusion: A Culture of Safety
The responsible handling of this compound is paramount for the safety of all laboratory personnel. By adhering to these guidelines, researchers can mitigate the risks associated with this compound and foster a strong culture of safety within their research environment. Always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
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- Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]
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- Insert P.I. name Lab Emergency Procedures EMERGENCY CONTACT NUMBERS Injury or Exposure - Queen's University. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
